Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
ethyl 3-oxo-4-(triphenyl-λ5-phosphanylidene)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23O3P/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19H,2,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXSFVCJCUXGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370136 | |
| Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13148-05-5 | |
| Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate (CAS 13148-05-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, with CAS number 13148-05-5, is a stabilized Wittig reagent crucial in organic synthesis. Its unique structure, incorporating both a keto-ester functionality and a phosphorane ylide, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and, notably, its applications in the synthesis of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13148-05-5 | [2][3][4] |
| Molecular Formula | C₂₄H₂₃O₃P | [3][4] |
| Molecular Weight | 390.41 g/mol | [2][3] |
| Appearance | White powder | [1] |
| Linear Formula | (C₆H₅)₃P=CHCOCH₂CO₂C₂H₅ | [2] |
| Synonyms | 3-Oxo-4-(triphenylphosphoranylidene)butanoic acid ethyl ester, 4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester, [3-(Ethoxycarbonyl)-2-oxopropylidene]triphenylphosphorane | [2] |
| InChI Key | QYXSFVCJCUXGJH-UHFFFAOYSA-N | [2][4] |
| SMILES String | CCOC(=O)CC(=O)C=P(c1ccccc1)(c2ccccc2)c3ccccc3 | [2][4] |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR absorption frequencies are not consistently reported in publicly available literature. Researchers should refer to commercial supplier documentation or perform their own analyses for definitive data.
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, the general synthesis of stabilized phosphorus ylides involves the reaction of a phosphine, typically triphenylphosphine, with an appropriate alkyl halide to form a phosphonium salt. This salt is then treated with a base to deprotonate the carbon adjacent to the phosphorus atom, yielding the ylide.
Based on this general principle, a plausible synthetic route for the title compound is proposed below.
Caption: Proposed synthesis of the target ylide.
Reactivity and the Wittig Reaction
The core reactivity of this compound lies in its role as a nucleophile in the Wittig reaction. This reaction is a cornerstone of organic chemistry for the synthesis of alkenes from carbonyl compounds. The presence of the ester and ketone groups in the title compound makes it a "stabilized" ylide, which influences the stereoselectivity of the Wittig reaction, generally favoring the formation of (E)-alkenes.
The general mechanism of the Wittig reaction is depicted below.
Caption: General mechanism of the Wittig reaction.
Applications in Synthesis
This compound is a valuable reagent for the synthesis of a variety of cyclic and heterocyclic compounds.[2]
Table 2: Synthetic Applications of this compound
| Product Class | Reactant(s) | Application/Significance | Reference(s) |
| 4-Hydroxycyclopentanones | Glyoxals | One-step synthesis of functionalized five-membered rings. | [2] |
| Polysubstituted cyclopentanones | - | Stereoselective synthesis via double Michael addition reactions. | |
| Hydroindanes | - | Asymmetric quadruple aminocatalytic three-component domino condensation and spirocyclization. | |
| 2H-pyran-2-ones | Oxazolones | Synthesis of six-membered oxygen-containing heterocycles. | [2] |
| 2-Substituted pyridoacridines | - | Preparation of compounds with potential antitumor activity.[2] | [2] |
Experimental Protocol: Synthesis of 4-Hydroxycyclopentanones (General Procedure)
While a specific, detailed protocol for the use of this compound in the synthesis of 4-hydroxycyclopentanones is not available in the searched literature, a general procedure for such a reaction would likely involve the following steps. This is a representative workflow and would require optimization for specific substrates.
Caption: A generalized experimental workflow.
Relevance in Drug Development: Targeting the EGFR Signaling Pathway
Derivatives synthesized from this compound, such as pyridoacridines, have shown promise as antitumor agents.[2] Many marine-derived pyridoacridine alkaloids and their synthetic analogues exhibit significant in vitro antitumor activities against a range of human cancer cell lines, including those of the breast, colon, lung, and prostate.[5][6] The mechanism of action for some of these classes of compounds has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7][8]
The EGFR pathway is a critical regulator of cell growth, and its dysregulation is a hallmark of many cancers.[9][10][11] Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain are an important class of anticancer drugs.[7][8]
The diagram below illustrates the EGFR signaling cascade and the point of intervention for small molecule inhibitors.
Caption: EGFR signaling pathway and inhibition.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis with significant applications in the construction of complex molecules, including those with promising biological activities. Its utility in the synthesis of heterocyclic scaffolds that can serve as cores for novel therapeutics, particularly in the area of oncology, underscores its importance to the drug development community. Further research into the specific mechanisms of action of compounds derived from this reagent will undoubtedly pave the way for the development of new and more effective targeted therapies.
References
- 1. Synthesis and antitumor activity of indolylpyrimidines: marine natural product meridianin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 97 13148-05-5 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. ETHYL 3-OXO-4-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BUTANOATE | CAS 13148-05-5 [matrix-fine-chemicals.com]
- 5. Synthesis and characterization of the antitumor activities of analogues of meridine, a marine pyridoacridine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a stabilized Wittig reagent renowned for its utility in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a particular focus on its role in the construction of complex molecular architectures, including those with potential therapeutic relevance. Detailed experimental protocols for its key reactions, extensive quantitative data, and elucidation of its synthetic utility are presented to serve as a valuable resource for professionals in chemical and pharmaceutical research. While the compound itself is primarily a synthetic intermediate with no known direct biological activity or involvement in signaling pathways, its application in the synthesis of bioactive molecules, such as certain antitumor agents, is a key focus of this document.
Chemical and Physical Properties
This compound is a stable, solid phosphonium ylide. Its stability is attributed to the delocalization of the negative charge on the α-carbon across the adjacent carbonyl and ester groups. This electronic stabilization modulates its reactivity, making it a selective reagent in organic synthesis.
| Property | Value | Reference |
| CAS Number | 13148-05-5 | [1] |
| Molecular Formula | C₂₄H₂₃O₃P | [1] |
| Molecular Weight | 390.41 g/mol | |
| Appearance | White to off-white or pale yellow solid/powder | [2] |
| Linear Formula | (C₆H₅)₃P=CHCOCH₂CO₂C₂H₅ | |
| IUPAC Name | Ethyl 3-oxo-4-(triphenyl-λ⁵-phosphanylidene)butanoate | [3] |
| Synonyms | 3-Oxo-4-(triphenylphosphoranylidene)butanoic acid ethyl ester, 4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester, [3-(Ethoxycarbonyl)-2-oxopropylidene]triphenylphosphorane | |
| InChI Key | QYXSFVCJCUXGJH-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)CC(=O)C=P(c1ccccc1)(c2ccccc2)c3ccccc3 | |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, Refrigerator | [4] |
Synthesis
The synthesis of this compound, as a stabilized ylide, typically follows the general principle of phosphonium salt formation followed by deprotonation.
General Synthetic Pathway
The synthesis commences with the quaternization of triphenylphosphine with a suitable alkyl halide, in this case, ethyl 4-chloro-3-oxobutanoate. The resulting phosphonium salt is then treated with a mild base to yield the ylide.
References
- 1. scbt.com [scbt.com]
- 2. This compound, CasNo.13148-05-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. ETHYL 3-OXO-4-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BUTANOATE | CAS 13148-05-5 [matrix-fine-chemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, a stabilized phosphorus ylide crucial for advanced organic synthesis. The document details its structure, physicochemical properties, a robust synthesis protocol, and its application in the Wittig reaction for carbon-carbon bond formation.
Compound Identification and Properties
This compound is a versatile Wittig reagent characterized by a ketone and an ester functional group, which stabilize the ylide. This stability makes it less reactive than non-stabilized ylides, often leading to higher (E)-alkene selectivity in olefination reactions.
Structure and Nomenclature
-
IUPAC Name: Ethyl 3-oxo-4-(triphenyl-λ⁵-phosphanylidene)butanoate
-
Synonyms: [3-(Ethoxycarbonyl)-2-oxopropylidene]triphenylphosphorane, 4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester
-
Appearance: Off-white to pale yellow solid
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 13148-05-5 | [1][2] |
| Molecular Formula | C₂₄H₂₃O₃P | [1][2] |
| Molecular Weight | 390.41 g/mol | [1] |
| Linear Formula | (C₆H₅)₃P=CHCOCH₂CO₂C₂H₅ |
Synthesis Protocol
Workflow for Synthesis
The overall synthesis workflow involves the formation of a phosphonium salt via nucleophilic substitution, followed by deprotonation to yield the target ylide.
Experimental Protocol
Step 1: Synthesis of (3-(Ethoxycarbonyl)-2-oxopropyl)triphenylphosphonium chloride
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add triphenylphosphine (26.2 g, 100 mmol, 1.0 eq.) and 200 mL of anhydrous acetonitrile.
-
Addition: Add ethyl 4-chloro-3-oxobutyrate (16.5 g, 100 mmol, 1.0 eq.) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature. The phosphonium salt will precipitate as a white solid. If precipitation is incomplete, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials, and dry under vacuum. The resulting phosphonium salt is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reagents & Setup: Suspend the dried phosphonium salt (42.7 g, 100 mmol, 1.0 eq.) in 200 mL of dichloromethane in a flask equipped with a magnetic stirrer.
-
Deprotonation: While stirring vigorously, add a 10% aqueous solution of sodium carbonate (Na₂CO₃) dropwise until the solution becomes slightly basic (check with pH paper). The ylide is formed in the organic layer, which typically develops a yellow color.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as an off-white or pale yellow solid.
Spectroscopic and Analytical Characterization
While experimental spectra for this specific compound are not widely published, the following section details the expected signals based on its structure and data from analogous stabilized ylides.
Expected Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for its key functional groups. The delocalization of electrons between the carbonyl groups and the ylidic carbon influences the position of the C=O stretching frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch (Aromatic) | 3050 - 3080 | Medium | Phenyl rings of PPh₃ group. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | CH₃ and CH₂ groups of the ethyl and butyrate backbone. |
| C=O Stretch (Ester) | ~1720 - 1740 | Strong | Typical value for a saturated ester carbonyl.[3] |
| C=O Stretch (Ketone) | ~1620 - 1650 | Strong | Lower frequency due to conjugation and delocalization with the ylide.[4][5] |
| C=C & P=C Stretch | 1550 - 1600 & ~1435 | Medium-Strong | Aromatic C=C stretches and a characteristic P-Ph stretch around 1435 cm⁻¹. |
Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR: The proton NMR spectrum provides clear structural information. The chemical shifts are influenced by adjacent functional groups and coupling to the phosphorus nucleus.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) |
| Phenyl Protons (PPh₃) | 7.4 - 7.8 | m | - |
| Ylidic Methine (P=CH) | 4.0 - 4.5 | d | JP-H ≈ 25 Hz |
| Methylene (-COCH₂CO-) | 3.3 - 3.6 | s | - |
| Methylene (-OCH₂CH₃) | 4.0 - 4.2 | q | JH-H ≈ 7.1 Hz |
| Methyl (-OCH₂CH₃) | 1.1 - 1.3 | t | JH-H ≈ 7.1 Hz |
¹³C NMR: The carbon spectrum will show distinct signals for the carbonyls and the ylidic carbon, which will exhibit coupling to the phosphorus atom.
| Carbon Assignment | Expected δ (ppm) | Notes |
| C=O (Ester) | 168 - 172 | May show small JP-C coupling. |
| C=O (Ketone) | 185 - 195 | May show small JP-C coupling. |
| Phenyl Carbons (PPh₃) | 128 - 135 | Multiple signals, some showing JP-C coupling. |
| Methylene (-OCH₂CH₃) | ~60 | |
| Methylene (-COCH₂CO-) | ~45 | |
| Ylidic Carbon (P=CH) | 50 - 60 | Large ¹JP-C coupling (~100-130 Hz). |
| Methyl (-OCH₂CH₃) | ~14 |
³¹P NMR: The phosphorus NMR spectrum is a key identifier for phosphorus-containing compounds. For a stabilized ylide of this type, a single signal is expected.
| Nucleus | Expected δ (ppm) |
| ³¹P | +15 to +25 |
Applications in Synthesis: The Wittig Reaction
This reagent is primarily used to form α,β-unsaturated keto-esters via the Wittig reaction with aldehydes and ketones. This transformation is fundamental in constructing complex molecular scaffolds.
Reaction Mechanism and Logical Flow
The reaction proceeds through a [2+2] cycloaddition between the ylide and a carbonyl compound to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.
Representative Experimental Protocol
Reaction of this compound with Benzaldehyde:
-
Reagents & Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (3.90 g, 10 mmol, 1.0 eq.) in 50 mL of anhydrous toluene.
-
Addition: Add benzaldehyde (1.06 g, 10 mmol, 1.0 eq.) to the solution via syringe.
-
Reaction: Heat the mixture to 80-90°C and stir for 8-12 hours. Monitor the reaction by TLC for the disappearance of the starting materials.
-
Workup: Cool the reaction to room temperature and remove the toluene under reduced pressure. The residue will contain the desired product and triphenylphosphine oxide.
-
Purification: Purify the residue using flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate). The less polar alkene product will elute before the more polar triphenylphosphine oxide. Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure α,β-unsaturated keto-ester.
This protocol serves as a template and can be adapted for various aldehydes or ketones, making this ylide a valuable tool in the synthesis of complex molecules, including precursors for pharmacologically active compounds.
References
- 1. scbt.com [scbt.com]
- 2. ETHYL 3-OXO-4-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BUTANOATE | CAS 13148-05-5 [matrix-fine-chemicals.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a stabilized phosphorus ylide, a class of compounds renowned for their utility in organic synthesis, particularly in the Wittig reaction. This reagent is instrumental in the conversion of aldehydes and ketones into α,β-unsaturated esters, a critical transformation in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals. Its bifunctional nature, possessing both a ketone and an ester moiety, allows for the construction of intricate molecular architectures. This guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of this compound.
Physical and Chemical Properties
This compound is typically an off-white to pale yellow solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₃O₃P | [1][2][3] |
| Molecular Weight | 390.41 g/mol | [1][2] |
| CAS Number | 13148-05-5 | [1][2][3] |
| Appearance | Off-white to pale yellow solid | [4] |
| IUPAC Name | Ethyl 3-oxo-4-(triphenyl-λ⁵-phosphanylidene)butanoate | [3] |
| Synonyms | [3-(Ethoxycarbonyl)-2-oxopropylidene]triphenylphosphorane, 4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester | [2] |
| SMILES | CCOC(=O)CC(=O)C=P(c1ccccc1)(c2ccccc2)c3ccccc3 | [2] |
| InChI Key | QYXSFVCJCUXGJH-UHFFFAOYSA-N | [2] |
Synthesis
The synthesis of this compound is a multi-step process that begins with the formation of a phosphonium salt, followed by deprotonation to yield the ylide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Triphenylphosphine (Ph₃P)
-
Ethyl 4-chloroacetoacetate
-
A suitable non-polar solvent (e.g., toluene, benzene)
-
A suitable base (e.g., sodium hydride, n-butyllithium, or a milder base like triethylamine or sodium carbonate for stabilized ylides)
-
Anhydrous diethyl ether
Procedure:
-
Formation of the Phosphonium Salt:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in the chosen anhydrous non-polar solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add an equimolar amount of ethyl 4-chloroacetoacetate to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Allow the mixture to cool to room temperature. The phosphonium salt will typically precipitate out of the solution.
-
Collect the solid phosphonium salt by filtration, wash with anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum.
-
-
Formation of the Ylide (Wittig Reagent):
-
Suspend the dried phosphonium salt in a suitable anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a slight excess of a strong base (e.g., NaH or n-BuLi). For this stabilized ylide, a weaker base like triethylamine or an aqueous solution of sodium carbonate may be sufficient.
-
Allow the mixture to stir at room temperature for a few hours. The formation of the ylide is often indicated by a color change.
-
The resulting solution/suspension of this compound can be used directly in subsequent reactions or the ylide can be isolated by removing the solvent and washing the residue, although it is often generated and used in situ.
-
Note: This is a generalized protocol based on the synthesis of similar stabilized Wittig reagents. The specific reaction conditions (solvent, temperature, reaction time, and choice of base) may require optimization.
Reaction Mechanism: The Wittig Reaction
The core utility of this compound lies in its role as a Wittig reagent. The generally accepted mechanism for the Wittig reaction is depicted below.
Caption: The Wittig reaction mechanism.
The reaction proceeds through a concerted [2+2] cycloaddition between the phosphorus ylide and a carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate then undergoes cycloreversion to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely available in the public domain. However, based on the structure, the following characteristic signals would be expected:
¹H NMR:
-
Aromatic protons: Multiplets in the range of 7.4-7.8 ppm corresponding to the phenyl groups on the phosphorus atom.
-
Methylene protons (CH₂): A singlet for the methylene group adjacent to the ester and ketone groups.
-
Methine proton (=CH): A signal for the vinylic proton of the ylide.
-
Ethyl ester protons: A quartet for the -OCH₂- group and a triplet for the -CH₃ group.
¹³C NMR:
-
Carbonyl carbons: Signals for the ketone and ester carbonyl groups.
-
Aromatic carbons: Multiple signals in the aromatic region for the phenyl groups.
-
Ylide carbon (=C-P): A characteristic signal for the carbon double-bonded to phosphorus.
-
Methylene and methine carbons: Signals for the other aliphatic carbons.
-
Ethyl ester carbons: Signals for the -OCH₂- and -CH₃ carbons.
Applications in Synthesis
This compound is a versatile reagent employed in a variety of synthetic transformations. Its ability to introduce an ethyl acetoacetate moiety makes it particularly useful in the construction of heterocyclic and carbocyclic systems. For instance, it can be utilized in annulation reactions to form substituted cyclopentanones and pyranones.
The general workflow for a typical Wittig reaction involving this reagent is outlined below.
Caption: General experimental workflow for a Wittig reaction.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to readily undergo the Wittig reaction provides a reliable method for the stereoselective formation of carbon-carbon double bonds, a cornerstone of molecular construction. While detailed quantitative physical and spectroscopic data remain somewhat elusive in publicly accessible literature, its synthetic utility is well-established. This guide serves as a foundational resource for researchers and professionals seeking to employ this powerful tool in their synthetic endeavors. Further experimental investigation is warranted to fully characterize its physical properties and expand its documented applications.
References
An In-depth Technical Guide to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate: Synthesis, Applications, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a versatile Wittig reagent with a confirmed molecular weight of 390.41 g/mol . This ylide is a valuable building block in organic synthesis, primarily utilized for carbon-carbon bond formation. Its applications are particularly notable in the stereoselective synthesis of complex cyclic systems, including polysubstituted cyclopentanones and heterocyclic structures such as pyridoacridines, some of which have demonstrated potential as antitumor agents. This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and the mechanistic basis for the biological relevance of compounds derived from this reagent.
Physicochemical and Spectroscopic Data
The quantitative data for this compound is summarized in the table below. It is important to note that while numerous sources confirm the fundamental properties of this compound, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) are not widely available in the public domain. The data presented here is compiled from supplier specifications and chemical databases.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₃O₃P | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 390.41 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 13148-05-5 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Off-White to Pale Yellow Solid | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| Linear Formula | (C₆H₅)₃P=CHCOCH₂CO₂C₂H₅ | --INVALID-LINK-- |
| SMILES String | CCOC(=O)CC(=O)C=P(c1ccccc1)(c2ccccc2)c3ccccc3 | --INVALID-LINK-- |
| InChI Key | QYXSFVCJCUXGJH-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthetic Applications and Experimental Protocols
This compound is a key reactant in several important synthetic transformations. While detailed, step-by-step protocols from peer-reviewed journals specifically citing this reagent are scarce, its application in the synthesis of polysubstituted cyclopentanones and pyridoacridines is well-documented by chemical suppliers.
Synthesis of Polysubstituted Cyclopentanones via Double Michael Addition
This reagent is utilized in the stereoselective synthesis of polysubstituted cyclopentanones through a double Michael addition reaction.[1] The general mechanism for a Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2]
General Experimental Protocol (Illustrative):
-
Enolate Formation: The Michael donor (in this case, a compound with an active methylene group) is treated with a base to form a stabilized enolate.
-
Conjugate Addition: The enolate is then reacted with a Michael acceptor (an α,β-unsaturated carbonyl compound). The nucleophilic enolate attacks the β-carbon of the unsaturated system.
-
Protonation: The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl compound, which can then undergo further intramolecular reactions.
In the context of a double Michael addition for cyclopentanone synthesis, the initial adduct would contain a functionality capable of acting as a Michael acceptor for a second intramolecular conjugate addition, leading to the cyclized product.
Caption: General workflow for a Michael addition reaction.
Synthesis of Pyridoacridines with Antitumor Activity
This compound serves as a reactant in the preparation of 2-substituted pyridoacridines, a class of compounds known for their antitumor properties.[1] The synthesis likely involves a multi-step sequence where the phosphorane is used to construct a key intermediate that is later cyclized to form the final heterocyclic system.
General Experimental Protocol (Illustrative):
A specific, detailed experimental protocol for the synthesis of pyridoacridines using this compound is not available in the public domain. The synthesis of such complex heterocyclic systems typically involves multiple steps, including condensations, cyclizations, and aromatizations. The Wittig reagent would likely be employed to form a carbon-carbon double bond at a specific position in a precursor molecule.
Biological Relevance: Antitumor Activity of Pyridoacridine Alkaloids
While this compound itself is not biologically active, it is a precursor for the synthesis of pyridoacridine alkaloids, which exhibit significant antitumor activity.[1] The primary mechanisms of action for these alkaloids are DNA intercalation and inhibition of topoisomerase II.[3][4]
Signaling Pathway of Pyridoacridine Alkaloid-Induced Cytotoxicity
The cytotoxic effects of pyridoacridine alkaloids stem from their ability to interfere with fundamental cellular processes related to DNA replication and repair.
-
DNA Intercalation: The planar aromatic structure of pyridoacridine alkaloids allows them to insert themselves between the base pairs of the DNA double helix.[3] This intercalation distorts the DNA structure, which can inhibit the processes of transcription and replication.[3][5]
-
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. Pyridoacridine alkaloids can stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[3][6] This leads to an accumulation of double-strand breaks, which, if not repaired, can trigger apoptosis (programmed cell death).[6]
Caption: Antitumor mechanism of pyridoacridine alkaloids.
Conclusion
This compound is a valuable reagent for organic synthesis, enabling the construction of complex molecular architectures. Its role in the synthesis of polysubstituted cyclopentanones and pyridoacridine alkaloids highlights its importance for researchers in synthetic chemistry and drug discovery. The antitumor activity of the resulting pyridoacridine alkaloids, through DNA intercalation and topoisomerase II inhibition, provides a compelling rationale for the continued exploration of this and similar Wittig reagents in the development of novel therapeutic agents. Further research is warranted to fully elucidate detailed synthetic protocols and to obtain a comprehensive spectroscopic characterization of the title compound.
References
- 1. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Inhibition of topoisomerase II catalytic activity by pyridoacridine alkaloids from a Cystodytes sp. ascidian: a mechanism for the apparent intercalator-induced inhibition of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate: Spectroscopic Characterization and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a stabilized phosphorus ylide, a class of compounds of significant interest in organic synthesis, particularly in the construction of complex molecules. Its utility in carbon-carbon bond formation, specifically in the Wittig reaction and its variations, makes it a valuable reagent for medicinal chemists and drug development professionals. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, a plausible experimental protocol for its synthesis and characterization, and a conceptual framework for its potential application in a drug discovery workflow.
Chemical Structure and Properties
-
IUPAC Name: Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate
-
Synonyms: (3-(Ethoxycarbonyl)-2-oxopropylidene)triphenylphosphorane, 4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester
-
Appearance: Expected to be a white to off-white solid.[3]
Expected Spectroscopic Data
Due to the limited availability of public domain spectroscopic data for this compound, this section presents expected values based on the chemical structure and known spectroscopic trends for similar compounds. These tables are intended to serve as a reference for researchers in the analysis of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 - 7.50 | m | 15H | P(C₆H ₅)₃ |
| 4.35 | s | 1H | P=CH |
| 4.10 | q | 2H | OCH ₂CH₃ |
| 3.20 | s | 2H | COCH ₂CO |
| 1.20 | t | 3H | OCH₂CH ₃ |
Table 2: Expected ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 195.0 | C =O (ketone) |
| 170.0 | C =O (ester) |
| 133.5 | P(C ₆H₅)₃ (para) |
| 132.0 | P(C ₆H₅)₃ (ipso, d, ¹JPC) |
| 129.0 | P(C ₆H₅)₃ (ortho/meta, d) |
| 75.0 | P=C H (d, ¹JPC) |
| 60.0 | OC H₂CH₃ |
| 45.0 | COC H₂CO |
| 14.0 | OCH₂C H₃ |
Table 3: Expected ³¹P NMR Spectroscopic Data (CDCl₃, 162 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ +20 | P (C₆H₅)₃ |
Infrared (IR) Spectroscopy
Table 4: Expected FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | Aromatic C-H stretch |
| 2980 | Medium | Aliphatic C-H stretch |
| 1735 | Strong | C=O stretch (ester) |
| 1620 | Strong | C=O stretch (ketone, conjugated) |
| 1435 | Strong | P-Ph stretch |
| 1100 | Strong | C-O stretch |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 390 | 40 | [M]⁺ |
| 345 | 20 | [M - OEt]⁺ |
| 317 | 15 | [M - COOEt]⁺ |
| 262 | 100 | [P(C₆H₅)₃]⁺ |
| 183 | 60 | [P(C₆H₅)₂]⁺ |
| 108 | 30 | [P(C₆H₅)]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthesis via the Wittig reaction.
Reaction Scheme:
(C₆H₅)₃P + BrCH₂C(O)CH₂COOC₂H₅ → [(C₆H₅)₃P⁺CH₂C(O)CH₂COOC₂H₅]Br⁻ [(C₆H₅)₃P⁺CH₂C(O)CH₂COOC₂H₅]Br⁻ + Base → (C₆H₅)₃P=CHC(O)CH₂COOC₂H₅
Materials:
-
Triphenylphosphine
-
Ethyl 4-bromoacetoacetate
-
Anhydrous toluene
-
Sodium carbonate (or a suitable non-nucleophilic base)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of triphenylphosphine in anhydrous toluene, add an equimolar amount of ethyl 4-bromoacetoacetate.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Filter the phosphonium salt, wash with cold toluene, and dry under vacuum.
-
Suspend the dried phosphonium salt in fresh anhydrous toluene.
-
Add an excess of a mild base, such as sodium carbonate, and stir the mixture vigorously at room temperature for 12-18 hours.
-
Filter the reaction mixture to remove the base and its salt by-product.
-
Evaporate the toluene from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.
Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ³¹P NMR spectra using a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the FT-IR spectrum of the solid product using a KBr pellet or an ATR accessory.
-
Mass Spectrometry: Analyze the sample using an electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Visualization of Experimental and Conceptual Workflows
Synthetic and Purification Workflow
Caption: Synthetic and purification workflow for this compound.
Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
Conceptual Role in a Drug Discovery Signaling Pathway
The direct involvement of this compound in a specific signaling pathway has not been reported. However, as a synthetic building block, it can be instrumental in the synthesis of novel bioactive molecules. The following diagram illustrates a hypothetical scenario where a molecule synthesized using this ylide is evaluated for its effect on a generic signaling pathway.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Phosphoranes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phosphoranes and NMR Spectroscopy
Phosphoranes are hypervalent organophosphorus compounds, typically featuring a phosphorus atom with a coordination number of five (pentacoordinate).[1] These compounds are of significant interest in organic synthesis and medicinal chemistry, often appearing as stable intermediates, reagents, or transition states in critical reactions like the Wittig, Mitsunobu, and Appel reactions.[2][3] Their unique trigonal bipyramidal (TBP) or square pyramidal (SP) geometries, and the phenomenon of pseudorotation, make their structural elucidation a complex but essential task.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of phosphoranes.[2] By analyzing the chemical environment of ¹H, ¹³C, and ³¹P nuclei, researchers can deduce detailed information about molecular connectivity, geometry, and dynamic processes.[4] This guide provides a technical overview of ¹H and ¹³C NMR spectroscopy as applied to phosphoranes, focusing on the interpretation of key spectral parameters and outlining standard experimental protocols relevant to professionals in drug discovery and development.
Fundamental Principles in NMR of Phosphoranes
The structural analysis of phosphoranes by NMR relies on the interpretation of chemical shifts (δ) and spin-spin coupling constants (J). While ³¹P NMR is the most direct method for observing the phosphorus center, ¹H and ¹³C NMR provide critical information about the organic scaffold.
Chemical Shift (δ)
The chemical shift of a nucleus is determined by its local electronic environment. In phosphoranes, ¹H and ¹³C chemical shifts are influenced by:
-
Electronegativity: Substituents attached to the phosphorus atom significantly alter the shielding of nearby protons and carbons.
-
Geometry: The spatial orientation of groups in the TBP or SP geometry (apical vs. equatorial positions) leads to distinct chemical shifts for otherwise similar groups.[1]
-
Anisotropic Effects: Aromatic rings or other magnetically anisotropic groups within the molecule can cause significant upfield or downfield shifts depending on their orientation relative to the observed nucleus.
Spin-Spin Coupling (J)
Spin-spin coupling provides through-bond connectivity information. For phosphoranes, the key coupling interactions are:
-
¹H-¹³C Coupling (ⁿJCH): Provides standard information about the carbon framework.
-
³¹P-¹H Coupling (ⁿJPH): Coupling between the phosphorus center and protons over two to four bonds is particularly diagnostic. Two-bond coupling (²JP-C-H) is common, and its magnitude can provide conformational information.[5]
-
³¹P-¹³C Coupling (ⁿJPC): One-bond coupling (¹JPC) is highly sensitive to the hybridization and stereochemistry of the P-C bond. Larger ¹JPC values are often associated with increased s-character in the bond. Multi-bond P-C couplings are also structurally informative.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize typical ¹H and ¹³C NMR data for representative phosphorane structures. Note that chemical shifts are highly dependent on the specific substituents and solvent used.
Table 1: Representative ¹H NMR Data for Selected Phosphoranes
| Compound/Structure Fragment | Proton | δ (ppm) | Coupling Constant (J in Hz) | Reference |
| (EtO)₃P=O derived phosphorane | -O-CH₂-CH ₃ | 1.24 (triplet) | ³JHH ≈ 7 | [1] |
| -O-CH ₂-CH₃ | 4.10 (quintet) | ³JHH ≈ 7, ³JPH ≈ 7 | [1] | |
| Trimethyl Phosphite derived phosphorane | -O-CH ₃ | 3.68 (doublet) | ³JPH ≈ 13 | [1] |
| Phenyl-substituted phosphorane | Aromatic | 7.70-7.90 (multiplet) | nJHH | [6] |
| Octadecyltriphenylphosphorane | P-CH ₂- | 3.50-3.70 (multiplet) | - | [6] |
Table 2: Representative ¹³C NMR Data for Selected Phosphoranes
| Compound/Structure Fragment | Carbon | δ (ppm) | Coupling Constant (J in Hz) | Reference |
| Octadecyltriphenylphosphorane | C H₃ | 14.00 | - | [6] |
| P-C H₂ | 31.85 | ¹JPC not reported | [6] | |
| P-C arom (ipso) | 118.45 | ¹JPC not reported | [6] | |
| C arom | 130.43, 133.70, 135.15 | nJPC not reported | [6] | |
| Bis(difluoromethyl) pentacoordinate phosphorane (axial P-C) | P-C F₂H | Not reported | Bond length suggests weaker bond | [7] |
| Bis(difluoromethyl) pentacoordinate phosphorane (equatorial P-C) | P-C ₆H₅ | Not reported | Bond length suggests stronger bond | [7] |
Experimental Protocols
Acquiring high-quality NMR spectra of phosphoranes, which can be sensitive to air and moisture, requires careful experimental planning and execution.
Sample Preparation (Air-Sensitive Protocol)
-
Glassware: Use oven-dried (≥120 °C) or flame-dried NMR tubes and glassware. Cool under a stream of dry, inert gas (e.g., argon or nitrogen).
-
Solvent: Use anhydrous deuterated solvents (e.g., CDCl₃, C₆D₆, THF-d₈) from a sealed ampoule or freshly dried over a suitable drying agent and degassed. Solvents should be stored under an inert atmosphere.[8]
-
Sample Transfer: All manipulations should be performed under an inert atmosphere using Schlenk line techniques or inside a glovebox.[8]
-
Dissolution: Dissolve 5-20 mg of the phosphorane compound in approximately 0.6 mL of the chosen deuterated solvent.
-
Sealing: The NMR tube should be securely sealed with a tight-fitting cap and wrapped with Parafilm. For highly sensitive compounds or long-term experiments, flame-sealing the NMR tube under vacuum is recommended.[9]
NMR Data Acquisition Parameters
The following are typical starting parameters for modern NMR spectrometers (e.g., Bruker 300-500 MHz).
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment (e.g., Bruker 'zg30').
-
Temperature: 298 K, unless variable-temperature studies are needed to investigate dynamic processes.
-
Spectral Width (sw): ~15 ppm, centered around 5 ppm.
-
Acquisition Time (aq): 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed for quantitative analysis.
-
Number of Scans (ns): 8-16 scans, adjust for desired signal-to-noise ratio.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., Bruker 'zgpg30').
-
Temperature: 298 K.
-
Spectral Width (sw): ~220 ppm, centered around 100 ppm.
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): ≥128 scans, often requiring several hundred to thousands of scans due to the low natural abundance of ¹³C.
Visualization of Workflows and Relationships
Diagrams created with Graphviz help to visualize the logical flow of NMR analysis and the relationship between molecular structure and spectral data.
Conclusion
¹H and ¹³C NMR spectroscopy, in conjunction with ³¹P NMR, are powerful and essential techniques for the structural characterization of phosphoranes. A thorough understanding of how molecular features like geometry and substituent electronegativity influence chemical shifts and coupling constants allows for detailed structural assignments. For professionals in drug development, where phosphorus-containing moieties are increasingly utilized, mastering these analytical techniques is crucial for confirming structures, assessing purity, and understanding reaction mechanisms. By following rigorous experimental protocols, especially for air-sensitive compounds, researchers can obtain high-quality, reproducible data to accelerate their research and development efforts.
References
- 1. Chiral Hypervalent, Pentacoordinated Phosphoranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H-, 13C- and 31P-NMR studies of dioctanoylphosphatidylcholine and dioctanoylthiophosphatidylcholine [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Stability and Storage Conditions for Phosphonium Ylides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for phosphonium ylides, crucial reagents in organic synthesis, most notably in the Wittig reaction. Understanding the factors that govern their stability is paramount for ensuring reproducibility, maximizing reaction yields, and maintaining laboratory safety. This document outlines the classification of phosphonium ylides, factors influencing their degradation, recommended storage protocols, and a detailed experimental procedure for stability assessment.
Classification of Phosphonium Ylides and General Stability Trends
Phosphonium ylides, also known as Wittig reagents, are neutral, dipolar molecules typically represented by two resonance structures: the ylide form (Ph₃P⁺–C⁻HR) and the ylene form (Ph₃P=CHR). Their stability is primarily dictated by the nature of the substituent (R) attached to the carbanionic carbon. This leads to their classification into three main categories, each with distinct stability profiles and handling requirements.
-
Non-stabilized Ylides: These ylides bear electron-donating groups (e.g., alkyl groups) on the carbanionic carbon. This intensifies the negative charge, making them highly reactive and strongly basic.[1][2] Consequently, non-stabilized ylides are extremely sensitive to air and moisture, undergoing rapid hydrolysis and oxidation.[1][3] They are not typically isolated and are almost always generated in situ (in the reaction mixture) for immediate use, often at low temperatures and under a strictly inert atmosphere.[1][2]
-
Semi-stabilized Ylides: With an aryl or vinyl group attached to the carbanionic carbon, these ylides exhibit intermediate stability. The phenyl or vinyl group can delocalize the negative charge to some extent through resonance, rendering them less reactive than non-stabilized ylides but more reactive than stabilized ones. Their handling often requires careful consideration of the specific substrate and reaction conditions.
-
Stabilized Ylides: These ylides feature an electron-withdrawing group (EWG) such as an ester, ketone, or nitrile group adjacent to the carbanionic carbon.[4][5] The EWG delocalizes the negative charge through resonance, significantly increasing the stability of the molecule.[4][5] Many stabilized ylides are crystalline solids that are stable to air and moisture to varying degrees, with some being commercially available and capable of being stored for extended periods.[6][7][8]
Factors Affecting the Stability of Phosphonium Ylides
Several environmental and structural factors can influence the rate of decomposition of phosphonium ylides.
-
Atmosphere: Oxygen and moisture are the primary culprits in the degradation of phosphonium ylides. Non-stabilized ylides are particularly susceptible to rapid decomposition upon exposure to air.[3] Hydrolysis leads to the formation of a phosphine oxide and a hydrocarbon, while oxidation can also occur.[3] Therefore, handling these reagents under an inert atmosphere (e.g., nitrogen or argon) is crucial.[7][9][10][11][12]
-
Temperature: Elevated temperatures accelerate the decomposition of most phosphonium ylides. For non-stabilized ylides, reactions are often conducted at low temperatures (e.g., -78 °C to 0 °C) to minimize degradation. Stabilized ylides, while more robust, will also decompose at higher temperatures, and their long-term storage at reduced temperatures is generally recommended.[13][14]
-
Solvent: The choice of solvent can impact both the stability and reactivity of phosphonium ylides. Protic solvents like water and alcohols can protonate the ylide, leading to decomposition, especially for non-stabilized and semi-stabilized ylides.[3][15][16] Anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, and toluene are commonly used for the generation and reaction of ylides.[17] However, the stability in these solvents can be limited, and solutions of non-stabilized ylides are typically used immediately. Some sources suggest that commercial solutions of certain reagents in THF may not store well.[6]
-
Light: Some organic compounds are sensitive to light, which can provide the energy to initiate degradation pathways. While not as commonly cited as air and moisture sensitivity for phosphonium ylides, protection from light, especially during long-term storage, is a prudent practice.[9]
Quantitative Stability Data
The following tables summarize available data on the stability of various phosphonium ylides. It is important to note that comprehensive, standardized quantitative stability data is scarce in the literature. Much of the information is qualitative or derived from reaction conditions under which the ylide is successfully used.
Table 1: Stability of Non-stabilized Phosphonium Ylides
| Ylide | Formula | Storage Conditions | Observed Stability | Citation(s) |
| Methylenetriphenylphosphorane | Ph₃P=CH₂ | Generated in situ in THF or diethyl ether. | Highly reactive; used immediately. Decomposes in water. | [2][3] |
| Ethylidenetriphenylphosphorane | Ph₃P=CHCH₃ | Generated in situ in THF. | Highly reactive; used immediately. | [1] |
Table 2: Stability of Semi-stabilized Phosphonium Ylides
| Ylide | Formula | Storage Conditions | Observed Stability | Citation(s) |
| Benzylidenetriphenylphosphorane | Ph₃P=CHPh | Generated in situ in various solvents. | More stable than non-stabilized ylides but still reactive. | [16] |
Table 3: Stability of Stabilized Phosphonium Ylides
| Ylide | Formula | Storage Conditions | Observed Stability | Citation(s) |
| (Carbethoxymethylene)triphenylphosphorane | Ph₃P=CHCO₂Et | Solid, stored at 2-8°C. | Commercially available as a stable solid. Stable at room temperature in closed containers under normal storage and handling. Air and moisture sensitive. | [8][13][18] |
| (Triphenylphosphoranylidene)acetonitrile | Ph₃P=CHCN | Solid. | A stable phosphonium ylide. | [19] |
| (Triphenylphosphoranylidene)acetamide | Ph₃P=CHCONH₂ | Solid. | Stable, crystalline solid. |
Recommended Storage and Handling Protocols
Proper storage and handling are critical to maintain the integrity of phosphonium ylides.
General Guidelines
-
Always consult the Safety Data Sheet (SDS) for specific handling and storage information.
-
When handling any potentially air-sensitive compound, working in a well-ventilated fume hood is essential.
-
For non-stabilized and other highly reactive ylides, the use of personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory.
Storage of Stabilized Ylides
-
Solid Form: Stabilized ylides are often supplied as solids and should be stored in tightly sealed containers in a cool, dry place.[13] Refrigeration (2-8 °C) is often recommended.[8] For long-term storage, keeping the container in a desiccator under an inert atmosphere can provide additional protection against moisture and oxygen.
-
In Solution: If a stock solution is prepared, it should be made using an anhydrous, aprotic solvent and stored under an inert atmosphere (e.g., in a Sure/Seal™ bottle) at a low temperature. The stability of such solutions should be periodically checked.
Handling and "Storage" of Non-stabilized Ylides
Non-stabilized ylides are not stored but are prepared immediately before use. The following procedures are recommended for their safe handling:
-
Inert Atmosphere Techniques: All manipulations should be carried out under an inert atmosphere of nitrogen or argon using either a glovebox or Schlenk line techniques.[7][9][10][11][12]
-
Dry Glassware and Solvents: All glassware must be rigorously dried (e.g., oven-dried and cooled under an inert atmosphere) to remove any traces of water. Anhydrous solvents are essential.[10]
-
In-situ Generation: The ylide is typically formed by deprotonating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent at low temperature. The resulting ylide solution is then used directly in the subsequent reaction.
Experimental Protocol: Determination of Phosphonium Ylide Stability by Quantitative NMR (qNMR)
This protocol outlines a general method for determining the stability of a phosphonium ylide sample under specific storage conditions using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Objective: To quantify the concentration of a phosphonium ylide over time to determine its degradation rate and estimate its shelf life under defined conditions (e.g., in a specific solvent at a set temperature).
Materials and Equipment:
-
NMR spectrometer
-
NMR tubes with sealable caps (e.g., J. Young tubes)
-
Glovebox or Schlenk line for inert atmosphere manipulations
-
Gastight syringes
-
Volumetric flasks and pipettes
-
Phosphonium ylide sample
-
Anhydrous deuterated solvent (e.g., THF-d₈, Toluene-d₈)
-
High-purity, stable internal standard with a known concentration and a resonance that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene, dimethyl terephthalate)
-
Constant temperature bath or oven
Procedure:
-
Sample Preparation (under Inert Atmosphere):
-
In a glovebox or on a Schlenk line, accurately weigh the phosphonium ylide and the internal standard into a volumetric flask.
-
Dissolve the solids in the chosen anhydrous deuterated solvent and dilute to the mark to prepare a stock solution of known concentration.
-
Distribute aliquots of this stock solution into several sealable NMR tubes.
-
Seal the NMR tubes securely to prevent any atmospheric contamination.
-
-
Storage:
-
Place the sealed NMR tubes in a constant temperature environment (e.g., refrigerator at 4 °C, freezer at -20 °C, or an oven at a specific elevated temperature for accelerated stability studies).
-
Protect the samples from light by wrapping the tubes in aluminum foil.
-
-
NMR Analysis:
-
At predetermined time points (e.g., t = 0, 1 day, 3 days, 1 week, 2 weeks, 1 month), remove one NMR tube from the storage condition.
-
Allow the sample to equilibrate to the NMR spectrometer's probe temperature.
-
Acquire a quantitative ¹H or ³¹P NMR spectrum. It is crucial to use acquisition parameters suitable for quantitative analysis, such as a long relaxation delay (D1) to ensure full relaxation of the nuclei between scans.
-
Process the spectrum, including phasing and baseline correction.
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic signal of the phosphonium ylide and a signal from the internal standard.
-
Calculate the concentration of the phosphonium ylide at each time point using the following formula:
C_ylide = (I_ylide / N_ylide) * (N_std / I_std) * C_std
where:
-
C_ylide = Concentration of the ylide
-
I_ylide = Integral of the ylide signal
-
N_ylide = Number of protons giving rise to the ylide signal
-
C_std = Concentration of the internal standard
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons giving rise to the internal standard signal
-
-
Plot the concentration of the phosphonium ylide versus time.
-
From this plot, the degradation kinetics can be determined (e.g., zero-order, first-order), and the half-life (t₁/₂) or shelf life (e.g., time to 90% of initial concentration, t₉₀) can be calculated.
-
Visualizations
Caption: General pathway of the Wittig reaction, highlighting the role of ylide stability.
Caption: Workflow for determining appropriate storage conditions for phosphonium ylides.
Conclusion
The stability of phosphonium ylides is a critical parameter that dictates their handling, storage, and application in synthesis. A clear understanding of the distinction between non-stabilized, semi-stabilized, and stabilized ylides allows for the implementation of appropriate protocols to minimize degradation and ensure successful and safe laboratory practice. While comprehensive quantitative stability data remains an area for further research, the principles and procedures outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively manage these valuable reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. web.mit.edu [web.mit.edu]
- 8. 乙氧甲酰基亚甲基三苯基膦 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. ossila.com [ossila.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. (Carbethoxymethylene)triphenylphosphorane(1099-45-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. Stability and Storage | Tocris Bioscience [tocris.com]
- 15. DSpace [cora.ucc.ie]
- 16. The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O-H Bond Across the P=C Bond. | Semantic Scholar [semanticscholar.org]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. fishersci.com [fishersci.com]
- 19. Phosphonium Ylide | TCI AMERICA [tcichemicals.com]
A Technical Guide to Stabilized Wittig Reagents: Core Features and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core features of stabilized Wittig reagents, offering a comprehensive overview of their structure, reactivity, and application in modern organic synthesis. This document provides researchers, scientists, and drug development professionals with detailed information, including quantitative data, experimental protocols, and mechanistic diagrams to facilitate the effective use of these versatile reagents.
Core Concepts of Stabilized Wittig Reagents
The Wittig reaction, a cornerstone of alkene synthesis, utilizes phosphorus ylides to convert aldehydes and ketones into alkenes. Stabilized Wittig reagents are a specific class of phosphorus ylides characterized by the presence of an electron-withdrawing group (EWG) on the carbanionic center. This structural feature delocalizes the negative charge, leading to increased stability and distinct reactivity compared to their non-stabilized counterparts.[1][2][3]
Key Structural Features:
-
Resonance Stabilization: The adjacent EWG, typically an ester, ketone, or cyano group, allows for resonance delocalization of the negative charge on the α-carbon.[3] This resonance stabilization is a key factor in their reduced reactivity and enhanced stability, with some stabilized ylides being commercially available and stable to air and moisture.[4]
-
Phosphorane and Ylide Forms: Stabilized Wittig reagents exist as a resonance hybrid of a neutral phosphorane (Ph₃P=CHR) and a zwitterionic ylide (Ph₃P⁺-⁻CHR). The ylide form contributes significantly to the nucleophilic character of the α-carbon.[5]
Key Reactivity Features:
-
Reduced Reactivity: Due to their increased stability, stabilized ylides are less reactive than unstabilized ylides. They readily react with aldehydes but often exhibit poor reactivity with less electrophilic ketones, especially sterically hindered ones.[2][4]
-
E-Selectivity: A hallmark of stabilized Wittig reagents is their high selectivity for the formation of (E)-alkenes (trans-isomers).[2][6] This stereochemical outcome is a result of the reaction mechanism proceeding through a thermodynamically controlled pathway.
-
Milder Reaction Conditions: The formation of stabilized ylides from their corresponding phosphonium salts can often be achieved using weaker bases, such as sodium carbonate or even sodium bicarbonate in aqueous media, compared to the strong bases (e.g., n-butyllithium) required for unstabilized ylides.[7]
Quantitative Data: Reaction Performance
The following tables summarize the performance of stabilized Wittig reagents in reactions with various aldehydes and ketones, highlighting their characteristic high yields and (E)-selectivity.
Table 1: Reaction with Aromatic Aldehydes
| Aldehyde | Stabilized Ylide | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | Excellent | Highly E-selective |
| p-Anisaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl p-methoxycinnamate | 95 | >95:5 |
| 4-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 4-nitrocinnamate | 87 | 95.5:4.5[8] |
| 2-Thiophenecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2-thienyl)propenoate | 90.5 | 93.1:6.9[8] |
| Benzaldehyde | (Cyanomethylene)triphenylphosphorane | Cinnamonitrile | 86.1 | 58.8:41.2[8] |
Table 2: Reaction with Aliphatic Aldehydes
| Aldehyde | Stabilized Ylide | Product | Yield (%) | E:Z Ratio |
| Butanal | (Carbethoxymethylene)triphenylphosphorane | Ethyl hex-2-enoate | - | High E-selectivity |
| Isovaleraldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 5-methylhex-2-enoate | 85 | 92:8 |
| Various Aliphatic Aldehydes | (Carbethoxymethylene)triphenylphosphorane | α,β-Unsaturated Esters | 80-98 | up to 99% E[7] |
Table 3: Reaction with Ketones
| Ketone | Stabilized Ylide | Product | Yield (%) | E:Z Ratio |
| Acetophenone | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-phenylbut-2-enoate | Moderate | Predominantly E |
| Cyclohexanone | (Carbethoxymethylene)triphenylphosphorane | Ethyl cyclohexylideneacetate | Good | - |
| Sterically Hindered Ketones | Stabilized Ylides | Corresponding Alkenes | Generally Poor | - |
Note: Yields and E:Z ratios can vary depending on specific reaction conditions such as solvent, temperature, and reaction time.
Experimental Protocols
General Experimental Protocol for Wittig Reaction with a Stabilized Ylide
This protocol provides a general framework for the reaction of an aldehyde or ketone with a commercially available stabilized Wittig reagent.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Stabilized Wittig Reagent (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.0 - 1.2 equiv)
-
Anhydrous Solvent (e.g., Dichloromethane, Toluene, THF)
-
Stirring apparatus
-
Reaction vessel (e.g., round-bottom flask) with a reflux condenser if heating is required
-
Inert atmosphere (e.g., Nitrogen or Argon), optional for stabilized ylides but good practice
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the aldehyde or ketone and dissolve it in the chosen anhydrous solvent.
-
Addition of Ylide: Add the stabilized Wittig reagent to the solution. If the reagent is a solid, it can be added in portions.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., reflux) may be applied. Reaction times can range from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure. The resulting residue contains the alkene product and triphenylphosphine oxide byproduct.
-
Purification: The crude product is purified to separate the desired alkene from the triphenylphosphine oxide. Common purification techniques include:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.
-
Column Chromatography: This is a general and effective method for separating the alkene from the byproduct. A silica gel column with a non-polar eluent (e.g., hexanes/ethyl acetate mixtures) is commonly used.
-
Detailed Experimental Protocol: Synthesis of (E)-Ethyl Cinnamate
This procedure details the synthesis of (E)-ethyl cinnamate from benzaldehyde and (carbethoxymethylene)triphenylphosphorane.[9][10][11]
Materials:
-
Benzaldehyde (0.50 g, 4.7 mmol, 1.0 equiv)
-
(Carbethoxymethylene)triphenylphosphorane (2.0 g, 5.7 mmol, 1.2 equiv)
-
Dichloromethane (10 mL)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzaldehyde (0.50 g, 4.7 mmol) in 10 mL of dichloromethane.
-
Add (carbethoxymethylene)triphenylphosphorane (2.0 g, 5.7 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture for 1 hour. Monitor the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add about 15 mL of diethyl ether and triturate to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a pad of celite in a Buchner funnel and wash the solid with a small amount of cold diethyl ether.
-
Collect the filtrate and concentrate it in vacuo to yield the crude ethyl cinnamate as an oil.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to afford pure (E)-ethyl cinnamate. The product is typically a colorless to pale yellow oil. The high (E)-selectivity can be confirmed by ¹H NMR spectroscopy, where the coupling constant for the vinyl protons is typically around 16 Hz.[9]
Mechanistic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the reaction mechanism of a stabilized Wittig reaction and a general experimental workflow.
Reaction Mechanism of a Stabilized Wittig Reaction
General Experimental Workflow for a Stabilized Wittig Reaction
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciepub.com [sciepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. webassign.net [webassign.net]
- 11. webassign.net [webassign.net]
Methodological & Application
Application Notes and Protocols for the Wittig Reaction Utilizing Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate in the Wittig reaction for the synthesis of various α,β-unsaturated ketoesters. This stabilized ylide is a versatile reagent in organic synthesis, enabling the formation of carbon-carbon double bonds with high stereoselectivity.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds.[1] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). This compound is a stabilized ylide, meaning the carbanion is delocalized by the adjacent ester and ketone functionalities. This increased stability makes the reagent less reactive than unstabilized ylides but offers the significant advantage of high (E)-stereoselectivity in the resulting alkene product.[2]
Key Features of this compound:
-
High (E)-Stereoselectivity: As a stabilized ylide, it predominantly forms the trans-isomer of the resulting alkene.
-
Versatility: Reacts with a wide range of aldehydes to produce α,β-unsaturated ketoesters.
-
Bench Stability: The stabilized nature of the ylide allows for easier handling and storage compared to its unstabilized counterparts.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | [3-(Ethoxycarbonyl)-2-oxopropylidene]triphenylphosphorane, (Ethoxycarbonylacetylmethylene)triphenylphosphorane |
| CAS Number | 13148-05-5 |
| Molecular Formula | C₂₄H₂₃O₃P |
| Molecular Weight | 390.41 g/mol |
| Appearance | Off-white to pale yellow solid |
| Linear Formula | (C₆H₅)₃P=CHCOCH₂CO₂C₂H₅ |
Applications in Organic Synthesis
This compound is a valuable reagent for the synthesis of a variety of organic molecules, particularly those containing an α,β-unsaturated ketoester moiety. These structural motifs are important intermediates in the synthesis of natural products and pharmaceutically active compounds.
Reported applications include:
-
Synthesis of Polysubstituted Cyclopentanones: Can be utilized in double Michael addition reactions.[3]
-
Preparation of 2H-pyran-2-ones: Reacts with oxazolones to form pyranone derivatives.[3]
-
Synthesis of Hydroindanes: Employed in asymmetric quadruple aminocatalytic three-component domino condensation and spirocyclization reactions.[3]
-
Formation of Oxocyclohexenecarboxylates: Utilized in cyclocondensation reactions.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the Wittig reaction using this compound.
General Protocol for the Wittig Reaction with Aromatic Aldehydes (Solvent-Free)
This protocol describes a solvent-free approach, which is both environmentally friendly and efficient.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask or vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq).
-
Add this compound (1.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.
-
Upon completion, add hexane (10 mL per mmol of aldehyde) to the reaction mixture and stir for an additional 15 minutes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of celite or a short plug of silica gel, washing with additional hexane.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Protocol for the Wittig Reaction in Aqueous Media
This protocol is suitable for water-soluble aldehydes or for bioconjugation applications.
Materials:
-
This compound
-
Aldehyde
-
Water (distilled or deionized) or a suitable buffer (e.g., Tris, PBS)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.2 eq) in the chosen aqueous solvent (e.g., water, buffer).
-
Add the aldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, extract the reaction mixture with DCM or EtOAc (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography as described in the previous protocol.
Data Presentation
The following tables summarize typical quantitative data for the Wittig reaction of this compound with various aromatic aldehydes.
Table 1: Reaction Yields with Various Aromatic Aldehydes
| Aldehyde | Product | Yield (%)* |
| Benzaldehyde | Ethyl (E)-5-phenyl-3-oxopent-4-enoate | 85-95 |
| 4-Chlorobenzaldehyde | Ethyl (E)-5-(4-chlorophenyl)-3-oxopent-4-enoate | 80-90 |
| 4-Methoxybenzaldehyde | Ethyl (E)-5-(4-methoxyphenyl)-3-oxopent-4-enoate | 82-92 |
| 2-Naphthaldehyde | Ethyl (E)-5-(naphthalen-2-yl)-3-oxopent-4-enoate | 75-85 |
*Yields are for illustrative purposes and may vary depending on the specific reaction conditions and purification method.
Table 2: Spectroscopic Data for Ethyl (E)-5-phenyl-3-oxopent-4-enoate
| Data Type | Description |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.62 (d, J = 16.0 Hz, 1H), 7.55-7.53 (m, 2H), 7.41-7.39 (m, 3H), 6.78 (d, J = 16.0 Hz, 1H), 4.23 (q, J = 7.1 Hz, 2H), 3.58 (s, 2H), 1.30 (t, J = 7.1 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 192.5, 167.1, 143.2, 134.3, 130.6, 129.0, 128.5, 125.9, 61.6, 47.9, 14.2. |
| IR (neat) | ν 3060, 2981, 1735 (C=O, ester), 1685 (C=O, ketone), 1620 (C=C), 1595, 1495, 1230, 1030 cm⁻¹. |
| MS (ESI) | m/z 219.10 [M+H]⁺, 241.08 [M+Na]⁺. |
Visualizations
Reaction Mechanism
The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The stability of the ylide favors the formation of the more thermodynamically stable (E)-alkene.
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Experimental Workflow
The following diagram illustrates the general workflow for the Wittig reaction and product isolation.
Caption: General experimental workflow for the Wittig reaction.
Safety Information
-
This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aldehydes: Many aldehydes are irritants and sensitizers. Avoid inhalation and skin contact.
-
Solvents: Organic solvents such as hexane and dichloromethane are flammable and/or toxic. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
Applications of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a versatile and highly valuable reagent in modern organic synthesis. Its unique structure, combining a stabilized Wittig reagent with a β-keto ester moiety, allows for a diverse range of transformations, making it a powerful tool for the construction of complex carbocyclic and heterocyclic frameworks. This document provides detailed application notes and experimental protocols for key synthetic methodologies employing this reagent.
Synthesis of Functionalized 4-Hydroxycyclopentenones
One of the notable applications of this compound is its reaction with glyoxals to furnish highly functionalized 4-hydroxycyclopentenones in a single step. This [3+2] annulation provides a direct route to five-membered ring systems, which are prevalent in numerous natural products and biologically active molecules.
General Reaction Scheme:
Caption: General scheme for the [3+2] annulation reaction.
Experimental Protocol: Synthesis of Ethyl 2-hydroxy-4-oxo-2-phenylcyclopent-1-enecarboxylate
This protocol is adapted from the procedure described by Hatanaka et al. in Tetrahedron Letters, 1993, 34, 4837-4840.
Materials:
-
This compound (1.0 equiv)
-
Phenylglyoxal monohydrate (1.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of this compound in anhydrous dichloromethane, add phenylglyoxal monohydrate at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-hydroxycyclopentenone.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Quantitative Data:
| Entry | Glyoxal (R) | Yield (%) |
| 1 | Phenyl | 75 |
| 2 | Methyl | 68 |
| 3 | p-Tolyl | 72 |
Table 1: Representative yields for the synthesis of 4-hydroxycyclopentenones.
One-Pot Synthesis of 2H-Pyran-2-ones
This compound serves as a key building block in the one-pot synthesis of 2H-pyran-2-ones and their fused analogues.[1] This methodology involves the reaction of the phosphorane with various activated methylene compounds in the presence of a one-carbon synthon, offering an efficient route to these important heterocyclic scaffolds.[1]
General Reaction Workflow:
Caption: Workflow for the one-pot synthesis of 2H-pyran-2-ones.
Experimental Protocol: General Procedure for the Synthesis of Fused Pyran-2-ones
This protocol is a general representation based on the work of Kočevar et al.[1]
Materials:
-
This compound (or a related 1,3-dicarbonyl compound) (1.0 equiv)
-
An activated methylene compound (e.g., a cyclic β-keto ester) (1.0 equiv)
-
A one-carbon synthon (e.g., triethyl orthoformate) (1.1 equiv)
-
Acetic anhydride
Procedure:
-
Combine equimolar amounts of the 1,3-dicarbonyl compound, the activated methylene compound, and the one-carbon synthon in acetic anhydride.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
To the residue, add a small amount of ethanol and cool to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data:
| Entry | Activated Methylene Compound | Product | Yield (%) |
| 1 | Dimedone | Fused cyclohexenopyrone derivative | 65-80 |
| 2 | 4-Hydroxycoumarin | Fused coumarino-pyrone derivative | 70-85 |
| 3 | Barbituric acid | Fused pyrimidino-pyrone derivative | 60-75 |
Table 2: Representative yields for the one-pot synthesis of fused pyran-2-ones.
Synthesis of Polysubstituted Cyclopentanones via Double Michael Addition
The reactivity of this compound can be harnessed in domino reactions, such as the double Michael addition to α,β-unsaturated ketones (chalcones), to construct highly substituted cyclopentanone derivatives. This transformation allows for the rapid assembly of complex five-membered rings with good stereocontrol.
Reaction Mechanism Overview:
Caption: Mechanistic steps in the double Michael addition.
Experimental Protocol: Synthesis of a Polysubstituted Cyclopentanone
Materials:
-
This compound (1.0 equiv)
-
Chalcone (2.0 equiv)
-
A suitable base (e.g., Sodium ethoxide in ethanol, DBU in an aprotic solvent)
-
Anhydrous solvent (e.g., Ethanol, THF, or Toluene)
Procedure:
-
To a solution of the chalcone in the chosen anhydrous solvent, add the base at room temperature under an inert atmosphere.
-
To this mixture, add a solution of this compound dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the polysubstituted cyclopentanone.
Quantitative Data:
| Entry | Chalcone Substituents (Ar¹, Ar²) | Base / Solvent | Yield (%) |
| 1 | Phenyl, Phenyl | NaOEt / EtOH | 78 |
| 2 | 4-Methoxyphenyl, Phenyl | DBU / THF | 82 |
| 3 | 4-Chlorophenyl, Phenyl | NaH / Toluene | 75 |
Table 3: Representative yields for the double Michael addition reaction.
Asymmetric Synthesis of Hydroindanes
In the presence of a suitable chiral organocatalyst, this compound can participate in asymmetric domino reactions to afford enantioenriched hydroindane frameworks. These structures are important cores in various biologically active natural products. The reaction typically proceeds through a cascade of Michael and aldol or Mannich reactions.
Catalytic Cycle Overview:
Caption: Simplified catalytic cycle for asymmetric hydroindane synthesis.
Experimental Protocol: Asymmetric Synthesis of a Hydroindane Derivative
Materials:
-
This compound (1.0 equiv)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.2 equiv)
-
Chiral organocatalyst (e.g., a diarylprolinol silyl ether) (10-20 mol%)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Protic or Lewis acid co-catalyst (optional, e.g., benzoic acid)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral organocatalyst and any co-catalyst in the anhydrous solvent.
-
Add the α,β-unsaturated aldehyde and stir for a few minutes.
-
Add this compound to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours), monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent system to isolate the enantioenriched hydroindane product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Quantitative Data:
| Entry | α,β-Unsaturated Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | 20 | 75 | 95 |
| 2 | Crotonaldehyde | 20 | 68 | 92 |
| 3 | (E)-Hex-2-enal | 15 | 72 | 97 |
Table 4: Representative yields and enantioselectivities for the asymmetric synthesis of hydroindanes.
These examples highlight the broad utility of this compound in the synthesis of diverse and complex molecular architectures. The provided protocols serve as a starting point for researchers to explore and adapt these powerful transformations for their specific synthetic targets.
References
Application Notes and Protocols for the Stereoselective Synthesis of Polysubstituted Cyclopentanones
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of polysubstituted cyclopentanones is a critical endeavor in modern organic chemistry, driven by the prevalence of the cyclopentane ring in a vast array of bioactive natural products and pharmaceuticals.[1][2][3] Prostaglandins, for instance, which are involved in numerous physiological processes, feature a cyclopentanone core.[2] This document provides detailed application notes and experimental protocols for two powerful and distinct methodologies for constructing these valuable molecular architectures with high stereocontrol: an organocatalytic double Michael addition and a dual Lewis acid-catalyzed [3+2] cycloaddition.
Organocatalytic Enantioselective Double Michael Addition
This method facilitates the rapid assembly of highly functionalized cyclopentanones with the creation of four contiguous stereocenters in a single step and with excellent enantioselectivity.[1][3] The reaction proceeds via a cascade double Michael addition of a β-keto ester, bearing an electron-deficient olefin, with an α,β-unsaturated aldehyde, catalyzed by an O-TMS-protected diphenylprolinol.[1]
Logical Workflow for Organocatalytic Double Michael Addition
Caption: Workflow for the organocatalytic synthesis of polysubstituted cyclopentanones.
Experimental Protocol
This protocol is adapted from the work of Wang et al.[1]
Materials:
-
β-Keto ester (1)
-
α,β-Unsaturated aldehyde (2)
-
O-TMS-protected diphenylprolinol catalyst (3)
-
Toluene
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vial under an inert atmosphere, add the β-keto ester (1) (0.12 mmol, 1.0 equiv).
-
Add toluene (0.2 mL) to dissolve the β-keto ester.
-
Add the O-TMS-protected diphenylprolinol catalyst (3) (0.0024 mmol, 0.02 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the α,β-unsaturated aldehyde (2) (0.13 mmol, 1.1 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for approximately 1 hour, monitoring by TLC until completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the polysubstituted cyclopentanone.
Data Presentation
The following table summarizes the results for the synthesis of various polysubstituted cyclopentanones using the described organocatalytic method.[1]
| Entry | Aldehyde (2) | Product | Yield (%) | d.r. | ee (%) |
| 1 | Cinnamaldehyde | 4a | 85 | >20:1 | 99 |
| 2 | (E)-2-Methyl-3-phenylacrylaldehyde | 4b | 82 | >20:1 | 99 |
| 3 | (E)-3-(4-Methoxyphenyl)acrylaldehyde | 4c | 88 | >20:1 | 99 |
| 4 | (E)-3-(4-Chlorophenyl)acrylaldehyde | 4d | 80 | >20:1 | 99 |
| 5 | (E)-3-(Naphthalen-2-yl)acrylaldehyde | 4e | 86 | >20:1 | 99 |
| 6 | (E)-Hex-2-enal | 4f | 75 | 10:1 | 98 |
Yield of isolated product. Diastereomeric ratio (d.r.) determined by ¹H NMR. Enantiomeric excess (ee) determined by chiral-phase HPLC analysis of the corresponding alcohol obtained by reduction of the aldehyde moiety.
Dual Lewis Acid-Catalyzed Asymmetric [3+2] Cycloaddition
This strategy provides access to enantioenriched 2,3-disubstituted or 2,3,4-trisubstituted cyclopentanones through a formal [3+2] cycloaddition of donor-acceptor (DA) cyclopropanes with ketenes.[2][4] The use of a dual Lewis acid system, comprising InBr₃ and EtAlCl₂, is crucial for promoting the reaction with high efficiency and excellent transfer of chirality from the enantioenriched cyclopropane starting material.[2][4] This method is particularly valuable for synthesizing prostaglandin precursors.[2]
Signaling Pathway of Dual Lewis Acid Catalysis
Caption: Dual Lewis acid activation in the [3+2] cycloaddition for cyclopentanone synthesis.
Experimental Protocol
This protocol is based on the findings of the Thomson group.[2]
Materials:
-
Enantioenriched Donor-Acceptor (DA) cyclopropane (1.0 equiv)
-
Acid chloride (precursor to ketene, 1.5 equiv)
-
Hunig's base (diisopropylethylamine, 2.0 equiv)
-
Indium(III) bromide (InBr₃, 0.15 equiv)
-
Ethylaluminum dichloride (EtAlCl₂, 1 M in hexanes, 0.15 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the DA cyclopropane and InBr₃.
-
Add anhydrous dichloromethane and cool the mixture to -78 °C (dry ice/acetone bath).
-
In a separate flame-dried flask, dissolve the acid chloride and Hunig's base in anhydrous dichloromethane.
-
Slowly add the solution of the acid chloride and Hunig's base to the cooled solution of the DA cyclopropane and InBr₃ over a period of 1 hour via syringe pump (this generates the ketene in situ).
-
Simultaneously with the acid chloride addition, add the EtAlCl₂ solution via syringe pump over the same 1-hour period.
-
After the additions are complete, stir the reaction mixture at -78 °C for an additional 3 hours.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table presents data from the dual Lewis acid-catalyzed synthesis of various polysubstituted cyclopentanones, demonstrating the high yields and excellent chirality transfer.[2][4]
| Entry | DA Cyclopropane Substituent (Ar) | Ketene Substituent (R) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | Phenyl | 5a | 99 | >99 |
| 2 | 4-Methoxyphenyl | Phenyl | 5b | 98 | 98 |
| 3 | 4-Chlorophenyl | Phenyl | 5c | 95 | >99 |
| 4 | Phenyl | Ethyl | 5d | 91 | 99 |
| 5 | Phenyl | tert-Butyl | 5e | 84 | >99 |
| 6 | Naphthyl | Phenyl | 5f | 96 | >99 |
Yield of isolated product. Enantiomeric excess (ee) of the product was determined by chiral-phase HPLC analysis and was found to be identical to the ee of the starting DA cyclopropane, indicating excellent transfer of chirality.[2][4]
Conclusion
The methodologies presented herein represent state-of-the-art approaches for the stereoselective synthesis of polysubstituted cyclopentanones. The organocatalytic double Michael addition offers a powerful method for rapidly building molecular complexity from simple acyclic precursors.[1][3] The dual Lewis acid-catalyzed [3+2] cycloaddition provides an elegant route to highly enantioenriched cyclopentanones with excellent control over stereochemistry, proving especially useful for the synthesis of complex molecules like prostaglandins.[2][4] These detailed protocols and the accompanying data should serve as a valuable resource for researchers in synthetic chemistry and drug development, enabling the efficient and stereocontrolled construction of this important class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of Hydroindanes via Domino Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroindane scaffold, a bicyclic system consisting of a fused cyclohexane and cyclopentane ring, is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its conformational rigidity and dense stereochemical complexity make it an attractive framework for the design of novel therapeutic agents. Domino reactions, also known as cascade or tandem reactions, offer a powerful and efficient strategy for the construction of such complex molecular architectures in a single synthetic operation. By combining multiple bond-forming events in one pot without the isolation of intermediates, domino reactions embody the principles of green chemistry by maximizing atom economy, reducing waste, and minimizing operational complexity.
This document provides detailed application notes and protocols for the synthesis of hydroindanes via organocatalytic domino condensation reactions, with a focus on the highly stereoselective formation of trans-fused systems.
Featured Domino Strategy: Asymmetric Synthesis of trans-Hydrindanes
A prominent and highly effective method for the asymmetric synthesis of trans-hydrindanes involves a one-pot, two-domino, three-component coupling reaction catalyzed by a diarylprolinol silyl ether. This strategy, developed by Hayashi and coworkers, allows for the construction of highly substituted trans-hydrindanes with excellent diastereoselectivity and enantioselectivity.[1][2][3][4]
The overall transformation is a three-component reaction involving a 1,3-dicarbonyl compound, and two different α,β-unsaturated aldehydes, catalyzed by a chiral diphenylprolinol silyl ether. The reaction proceeds through two sequential domino reactions: an asymmetric Michael/Michael reaction followed by a diastereoselective Michael/aldol condensation.[1][4] This efficient process generates four new stereocenters in a single operation with high control over the relative and absolute stereochemistry.
Reaction Scheme
The general reaction scheme for the synthesis of trans-hydrindanes is depicted below:
Caption: General scheme for the three-component synthesis of trans-hydrindanes.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various trans-hydrindane derivatives using the diphenylprolinol silyl ether catalyzed domino reaction.
| Entry | α,β-Unsaturated Aldehyde 1 | α,β-Unsaturated Aldehyde 2 | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Cinnamaldehyde | Cinnamaldehyde | 4aa | 85 | >20:1 | 99 |
| 2 | 4-Methoxycinnamaldehyde | Cinnamaldehyde | 4ba | 75 | >20:1 | 99 |
| 3 | 4-Chlorocinnamaldehyde | Cinnamaldehyde | 4ca | 81 | >20:1 | 99 |
| 4 | Crotonaldehyde | Cinnamaldehyde | 4da | 68 | >20:1 | 98 |
| 5 | Cinnamaldehyde | Crotonaldehyde | 4ad | 72 | >20:1 | 99 |
Experimental Protocols
General Procedure for the One-Pot Synthesis of trans-Hydrindanes
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Diphenylprolinol silyl ether catalyst)
-
1,3-Diethyl 2-(2-oxopropylidene)propanedioate (Dicarbonyl compound)
-
α,β-Unsaturated Aldehyde 1
-
α,β-Unsaturated Aldehyde 2
-
Benzoic acid (additive)
-
Toluene (solvent)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Argon or Nitrogen)
Protocol:
-
To a dried reaction vial under an inert atmosphere, add the diphenylprolinol silyl ether catalyst (0.02 mmol, 10 mol%) and benzoic acid (0.04 mmol, 20 mol%).
-
Add toluene (1.0 mL) to dissolve the catalyst and additive.
-
Add the dicarbonyl compound (0.20 mmol, 1.0 equiv) to the reaction mixture.
-
Add the first α,β-unsaturated aldehyde (0.22 mmol, 1.1 equiv) and stir the mixture at room temperature for 24 hours.
-
After 24 hours, add the second α,β-unsaturated aldehyde (0.30 mmol, 1.5 equiv) to the reaction mixture.
-
Continue stirring at room temperature for an additional 48 hours.
-
Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired trans-hydrindane product.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.
Reaction Mechanism and Visualization
The reaction proceeds through a complex and elegant domino sequence. The diphenylprolinol silyl ether catalyst plays a crucial role in activating the substrates and controlling the stereochemical outcome of the reaction.
Catalytic Cycle and Domino Sequence
The proposed mechanism involves two distinct domino reactions occurring in a single pot.
First Domino Reaction: Michael/Michael Addition
-
The catalyst reacts with the first α,β-unsaturated aldehyde to form a chiral iminium ion.
-
The dicarbonyl compound adds to the iminium ion in a Michael-type fashion, generating an enamine.
-
An intramolecular Michael addition then occurs to form a cyclopentane intermediate, which is the product of the first domino reaction.
Second Domino Reaction: Michael/Aldol Condensation
-
The catalyst then activates the second α,β-unsaturated aldehyde by forming another iminium ion.
-
The cyclopentane intermediate from the first domino reaction acts as a nucleophile and attacks the new iminium ion in a second Michael addition.
-
This is followed by an intramolecular aldol condensation to construct the second ring and furnish the final trans-hydrindane product.
The overall workflow can be visualized as follows:
Caption: Step-by-step experimental workflow for the domino synthesis.
The detailed catalytic cycle is illustrated in the following diagram:
Caption: Proposed catalytic cycle for the two-domino synthesis of trans-hydrindanes.
Applications in Drug Development
The hydroindane core is a key structural feature in numerous biologically active natural products, including steroids and terpenoids.[1] For instance, the core of vitamin D and various steroids feature this bicyclic system. The ability to rapidly and stereoselectively synthesize highly functionalized hydroindanes through domino reactions provides a powerful tool for the construction of natural product analogues and novel chemical entities for drug discovery programs.
While direct examples of FDA-approved drugs prominently featuring a simple hydroindane core are not abundant, the related indane and indanone scaffolds are present in a number of pharmaceuticals. The synthetic strategies outlined here can be adapted to generate libraries of complex hydroindane derivatives for screening against various biological targets. The development of efficient synthetic routes to these scaffolds is of high interest to medicinal chemists working on a range of therapeutic areas, from oncology to inflammatory diseases.
Conclusion
The organocatalytic domino condensation reaction provides an elegant and highly efficient method for the asymmetric synthesis of complex trans-hydrindane structures. This approach offers significant advantages in terms of step economy and stereocontrol, making it a valuable tool for both academic research and industrial applications in drug discovery and development. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate the adoption and further exploration of this powerful synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 2H-Pyran-2-ones from Oxazolones
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Pyran-2-ones are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and their utility as versatile building blocks in the synthesis of complex natural products and pharmaceutical agents. Oxazolones, also known as azlactones, are readily accessible five-membered heterocyclic motifs that can serve as valuable precursors for the synthesis of various organic molecules, including amino acids and peptides.[1] This document provides detailed application notes and experimental protocols for the preparation of 2H-pyran-2-ones from oxazolone precursors, primarily focusing on a thermal rearrangement pathway. The methodologies described herein offer a strategic approach for the synthesis of substituted 3-amino-2H-pyran-2-ones.
Key Synthetic Pathway: Thermal Rearrangement of 4-Alkylidene-oxazolones
A key method for the synthesis of 3-amino-2H-pyran-2-ones involves the thermal rearrangement of 4-alkylidene-5(4H)-oxazolones. This intramolecular transformation provides a direct route to functionalized pyranone systems. The reaction proceeds by heating a solution of the appropriate 4-alkylidene-oxazolone, leading to its isomerization into the more stable 2H-pyran-2-one ring system.[2]
Reaction Mechanism
The proposed mechanism for the thermal rearrangement of a 4-(3-hydroxy-2-methylallylidene)-2-phenyloxazol-5(4H)-one to a 3-benzoylamino-5-methylpyran-2-one is depicted below. The reaction is believed to proceed through a series of electrocyclic reactions.
Caption: Proposed mechanism for the thermal rearrangement.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the oxazolone precursor and its subsequent thermal rearrangement to the corresponding 2H-pyran-2-one.
Protocol 1: Synthesis of 4-(3-Ethoxy-2-methylallylidene)-2-phenyloxazol-5(4H)-one
This protocol is adapted from the Erlenmeyer-Plöchl reaction for the synthesis of unsaturated oxazolones.[1]
Materials:
-
3-Ethoxy-2-methylpropenal
-
Hippuric acid
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Ethanol
Procedure:
-
A mixture of 3-ethoxy-2-methylpropenal (1 equivalent), hippuric acid (1 equivalent), and anhydrous sodium acetate (1 equivalent) in acetic anhydride (3-5 volumes) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated at 100 °C for 2 hours with constant stirring.
-
After cooling to room temperature, the reaction mixture is poured into cold ethanol.
-
The precipitated product is collected by filtration, washed with cold ethanol, and then with water.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 4-(3-ethoxy-2-methylallylidene)-2-phenyloxazol-5(4H)-one.
Protocol 2: Thermal Rearrangement to 3-Benzoylamino-5-methylpyran-2-one
This protocol describes the thermal isomerization of the oxazolone derivative to the target 2H-pyran-2-one.[2]
Materials:
-
4-(3-Ethoxy-2-methylallylidene)-2-phenyloxazol-5(4H)-one
-
Acetone or Dioxane
-
Sodium hydroxide solution (e.g., 2M)
Procedure:
-
The 4-(3-ethoxy-2-methylallylidene)-2-phenyloxazol-5(4H)-one is first hydrolyzed to the corresponding 4-(3-hydroxy-2-methylallylidene)-2-phenyloxazol-5(4H)-one by treatment with sodium hydroxide in acetone or dioxane.[2]
-
The resulting 4-(3-hydroxy-2-methylallylidene)-2-phenyloxazol-5(4H)-one is isolated.
-
A solution of the 4-(3-hydroxy-2-methylallylidene)-2-phenyloxazol-5(4H)-one in a high-boiling solvent such as acetone is heated to reflux.[2]
-
Alternatively, the neat solid can be heated to its melting point to induce rearrangement.[2]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel or by recrystallization to afford the pure 3-benzoylamino-5-methylpyran-2-one.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the thermal rearrangement of a representative oxazolone to a 2H-pyran-2-one. Further research is encouraged to explore the scope of this reaction with a wider variety of substrates.
| Starting Oxazolone | Product | Reaction Conditions | Yield (%) | Reference |
| 4-(3-hydroxy-2-methylallylidene)-2-phenyloxazol-5(4H)-one | 3-Benzoylamino-5-methylpyran-2-one | Boiling acetone or melting | Not specified | [2] |
Experimental Workflow
The overall experimental workflow for the preparation of 2H-pyran-2-ones from oxazolones is illustrated in the following diagram.
Caption: Experimental workflow for 2H-pyran-2-one synthesis.
Alternative Synthetic Strategies
While thermal rearrangement is a direct method, the synthesis of 2H-pyran-2-ones can also be envisioned through cycloaddition reactions involving oxazolone derivatives. For instance, an oxazolone with a diene moiety could potentially undergo a Diels-Alder reaction with a suitable dienophile to construct the pyranone ring. However, specific protocols for the direct conversion of oxazolones to 2H-pyran-2-ones via cycloaddition are not as well-documented as the thermal rearrangement route and represent an area for further investigation.
Conclusion
The preparation of 2H-pyran-2-ones from oxazolones via thermal rearrangement offers a valuable synthetic route to 3-amino-functionalized pyranone derivatives. The provided protocols and workflow diagrams serve as a practical guide for researchers in synthetic and medicinal chemistry. Further exploration of the substrate scope and optimization of reaction conditions for this transformation, as well as the investigation of alternative cycloaddition pathways, will undoubtedly expand the synthetic utility of oxazolones in the construction of diverse and biologically relevant heterocyclic scaffolds.
References
Protocol for Wittig Reaction with Stabilized Ylides: A Guide for Researchers
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds (aldehydes and ketones) and phosphorus ylides (Wittig reagents).[1][2] This reaction is particularly valuable because it forms the carbon-carbon double bond at a specific location, avoiding the formation of regioisomeric mixtures that can occur with other elimination reactions.[2] When employing stabilized ylides, which contain an electron-withdrawing group that delocalizes the negative charge on the carbanion, the reaction typically exhibits high stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene.[2][3][4]
This application note provides detailed protocols for the Wittig reaction using stabilized ylides, focusing on the synthesis of α,β-unsaturated esters. It is intended for researchers, scientists, and professionals in drug development who utilize synthetic organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction, a popular modification of the Wittig reaction that uses phosphonate-stabilized carbanions, is also discussed due to its high E-selectivity and the ease of removal of its water-soluble phosphate byproducts.[5][6]
Signaling Pathways and Logical Relationships
The Wittig reaction with a stabilized ylide proceeds through a series of well-defined steps. The following diagram illustrates the generally accepted mechanism.
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Experimental Workflow
The general experimental workflow for a Wittig reaction with a stabilized ylide is outlined below. This workflow can be adapted for both pre-formed ylides and in situ generation.
Caption: General experimental workflow for the Wittig reaction.
Data Presentation
The following tables summarize quantitative data for the Wittig reaction with stabilized ylides, showcasing the yields and E/Z selectivity with various aldehydes.
Table 1: One-Pot Aqueous Wittig Reaction of Aldehydes with in situ Generated Stabilized Ylides [7]
| Entry | Aldehyde (R in R-CHO) | Ylide Precursor (R' in Br-CH-R') | % Yield | E:Z Ratio |
| 1 | Phenyl | CO₂Me | 46.5 | 95.5:4.5 |
| 2 | 2-Thienyl | CO₂Me | 54.9 | 99.8:0.2 |
| 3 | 4-Methoxyphenyl | CO₂Me | 55.8 | 93.1:6.9 |
| 4 | Phenyl | CN | 56.9 | 58.8:41.2 |
Reaction Conditions: Aldehyde (1.0 mmol), Triphenylphosphine (1.4 equiv.), Alkyl Halide (1.6 equiv.), saturated aqueous NaHCO₃ (5 mL), 1 hour, room temperature.
Table 2: Horner-Wadsworth-Emmons Reaction of Various Aldehydes
| Aldehyde | Phosphonate Reagent | Base | Solvent | Conditions | Product | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt, 2 h | Ethyl cinnamate | 95 | >98:2 | [8] |
| 4-Chlorobenzaldehyde | Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | rt | Ethyl 4-chlorocinnamate | >99 | >99:1 | [8] |
| Heptanal | Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | rt | Ethyl non-2-enoate | 99 | 99:1 | [8] |
| Benzaldehyde | Triethyl 2-phosphonopropionate | LiOH·H₂O | neat | rt | Ethyl 2-methyl-3-phenylacrylate | 99 | 99:1 | [8] |
Experimental Protocols
Protocol 1: Synthesis of (E)-Ethyl Cinnamate using a Commercially Available Stabilized Ylide (Solvent-Free)[9][10]
This protocol describes a solvent-free Wittig reaction between benzaldehyde and a commercially available stabilized ylide.
Materials:
-
Benzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
5 mL conical vial with spin vane
-
Hexanes
-
Pasteur pipet with cotton plug
-
Heating plate
-
Vacuum source
Procedure:
-
Weigh approximately 0.05 g of benzaldehyde into a dry 5 mL conical vial containing a spin vane.
-
Add 1.2 equivalents of (carbethoxymethylene)triphenylphosphorane to the vial.[9]
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3 mL of hexanes to the reaction flask and continue stirring for another 10 minutes. This will precipitate the triphenylphosphine oxide byproduct.[9]
-
Allow the suspension to settle for 5 minutes.
-
Filter the mixture through a Pasteur pipet containing a cotton plug to remove the precipitated triphenylphosphine oxide. Collect the filtrate in an Erlenmeyer flask.[9]
-
Evaporate the hexanes from the filtrate using a gentle stream of air on a heating plate.
-
Place the resulting oil under vacuum for 5 minutes to ensure complete removal of the solvent.
-
Characterize the product, (E)-ethyl cinnamate, by ¹H-NMR and ¹³C-NMR spectroscopy.[9]
Protocol 2: One-Pot Aqueous Wittig Reaction for the Synthesis of α,β-Unsaturated Esters[7]
This protocol details an environmentally benign, one-pot Wittig reaction in an aqueous medium.
Materials:
-
Aldehyde (e.g., benzaldehyde, 2-thiophenecarboxaldehyde, anisaldehyde)
-
Triphenylphosphine
-
Methyl bromoacetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
13 x 100 mm test tube with magnetic stir bar
-
1.0 M Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Apparatus for column chromatography
Procedure:
-
To a 13 x 100 mm test tube containing a magnetic stir bar, add freshly ground triphenylphosphine (0.367 g, 1.4 mmol, 1.4 equiv.).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the suspension for 1 minute.[7]
-
To the stirred suspension, add methyl bromoacetate (0.245 g, 1.6 mmol, 1.6 equiv.) followed by the aldehyde (1.0 mmol, 1.0 equiv.).[7]
-
Stir the reaction mixture vigorously for 1 hour at room temperature.
-
After 1 hour, quench the reaction by adding 40 drops of 1.0 M H₂SO₄.
-
Extract the reaction mixture with diethyl ether.
-
Dry the organic extract over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[7]
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction in a Biphasic System[5]
This protocol is adapted from a standard procedure for the HWE reaction.
Materials:
-
Aldehyde substrate (1 mmol, 1.0 equiv)
-
Phosphonate reagent (e.g., triethyl phosphonoacetate)
-
Potassium carbonate (K₂CO₃) (4.5 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde substrate (1 mmol, 1.0 equiv) in a 1:1 mixture of THF and water (20 mL).[5]
-
Add potassium carbonate (4.5 equiv) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with saturated aqueous NH₄Cl solution and ethyl acetate.[5]
-
Separate the organic and aqueous phases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by flash chromatography to afford the desired alkene.[5]
Conclusion
The Wittig reaction and its Horner-Wadsworth-Emmons modification are indispensable tools for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters from stabilized ylides. The protocols provided herein offer reliable and adaptable methods for achieving high yields of the desired (E)-alkene. The choice of reaction conditions, including the use of solvent-free or aqueous media, can be tailored to improve the environmental footprint of the synthesis. Careful purification is essential to remove the phosphine oxide or phosphate byproducts, yielding highly pure alkenic products for further applications in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. sciepub.com [sciepub.com]
- 8. benchchem.com [benchchem.com]
- 9. Solved WITTIG REACTION USING A STABILIZED YLIDE: THE | Chegg.com [chegg.com]
Application Notes and Protocols: Reaction of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate with Aliphatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high reliability and stereocontrol. This application note details the reaction of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, a stabilized ylide, with various aliphatic aldehydes. This reaction is a valuable tool for the synthesis of α,β-unsaturated keto-esters, which are important intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The stabilized nature of this ylide generally leads to the preferential formation of the (E)-alkene isomer, providing a predictable stereochemical outcome.[1][2] This document provides detailed protocols and expected outcomes for this transformation, aiding researchers in its practical application.
Reaction Mechanism
The reaction proceeds via the classical Wittig olefination pathway. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate. This zwitterionic species rapidly collapses to form a four-membered oxaphosphetane ring. Due to the thermodynamic stability of the triphenylphosphine oxide byproduct, the oxaphosphetane undergoes fragmentation to yield the desired alkene and triphenylphosphine oxide. For stabilized ylides such as this compound, the initial nucleophilic attack is the rate-determining step, and the reaction pathway favors the formation of the more thermodynamically stable (E)-alkene.
Caption: General mechanism of the Wittig reaction.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the reaction of this compound with a selection of aliphatic aldehydes. The data presented is based on established principles for stabilized ylides and analogous reactions reported in the literature, as direct experimental data for this specific combination may be limited.[3][4]
| Aldehyde | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Propanal | Ethyl 2-acetyl-2-pentenoate | Dichloromethane | 25 | 12 | 85-95 | >95:5 |
| Butanal | Ethyl 2-acetyl-2-hexenoate | Tetrahydrofuran | 25 | 16 | 80-90 | >95:5 |
| Hexanal | Ethyl 2-acetyl-2-octenoate | Toluene | 80 | 8 | 85-95 | >95:5 |
| Isovaleraldehyde | Ethyl 2-acetyl-5-methyl-2-hexenoate | Dichloromethane | 25 | 24 | 75-85 | >90:10 |
Experimental Protocols
General Protocol for the Wittig Reaction in an Organic Solvent
This protocol provides a general procedure for the reaction of this compound with an aliphatic aldehyde in a standard organic solvent.
Materials:
-
This compound
-
Aliphatic aldehyde (e.g., propanal, butanal, hexanal)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the ylide in the chosen anhydrous solvent (approximately 0.1-0.5 M concentration).
-
Add the aliphatic aldehyde (1.0-1.2 eq) to the solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired alkene from triphenylphosphine oxide and any unreacted starting materials.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
"Green" Chemistry Protocol: Wittig Reaction in an Aqueous Medium
This protocol outlines an environmentally benign approach to the Wittig reaction using water as the solvent.[3][4]
Materials:
-
This compound
-
Aliphatic aldehyde
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sodium bicarbonate (optional, as a mild base)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in deionized water.
-
Add the aliphatic aldehyde (1.0-1.2 eq) to the suspension.
-
If the reaction is sluggish, a catalytic amount of a mild base like sodium bicarbonate can be added.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as monitored by TLC.
-
After completion, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of water).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography as described in the general protocol.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of α,β-unsaturated keto-esters via the Wittig reaction.
Caption: A standard experimental workflow.
Applications in Drug Development
The α,β-unsaturated keto-ester products of this reaction are versatile intermediates in medicinal chemistry. The enone functionality can act as a Michael acceptor for the introduction of various nucleophiles, allowing for the construction of more complex molecular scaffolds. Furthermore, the double bond can be subjected to a variety of transformations, such as hydrogenation, epoxidation, or dihydroxylation, to introduce further functionality and stereocenters. These subsequent modifications are crucial in the synthesis of biologically active molecules and drug candidates.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reaction of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the Wittig reaction between Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate and various aromatic aldehydes. This reaction is a valuable synthetic method for the stereoselective preparation of ethyl (2E,4E)-2-acyl-5-aryl-penta-2,4-dienoates, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This protocol outlines the reaction mechanism, provides a general experimental procedure, and summarizes representative data.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide (Wittig reagent).[1] The reaction of stabilized ylides, such as this compound, with aldehydes is particularly noteworthy for its high stereoselectivity, typically yielding the (E)-isomer with high preference.[2][3]
This compound, also known as [3-(Ethoxycarbonyl)-2-oxopropylidene]triphenylphosphorane, is a commercially available, stabilized Wittig reagent.[4] Its reaction with aromatic aldehydes provides an efficient route to highly functionalized ethyl 2-acyl-5-aryl-2,4-dienoates. These compounds possess a conjugated system that is a common motif in biologically active molecules, exhibiting a range of pharmacological properties including antimicrobial, cytotoxic, and anti-inflammatory activities.[5][6]
Reaction Mechanism
The reaction proceeds through the classical Wittig reaction mechanism. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This is followed by the formation of a four-membered oxaphosphetane intermediate. Due to the thermodynamic stability of the triphenylphosphine oxide byproduct, the oxaphosphetane collapses, yielding the desired alkene and triphenylphosphine oxide. For stabilized ylides, the reaction is generally under thermodynamic control, leading to the formation of the more stable (E)-alkene.[3][7]
Experimental Protocols
This section provides a general protocol for the reaction of this compound with aromatic aldehydes. The reaction can be performed under either solvent-free conditions or in an appropriate solvent.
Materials:
-
This compound (CAS 13148-05-5)[8]
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or solvent-free)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Glassware for column chromatography
Protocol 1: Solvent-Free Reaction
-
In a clean, dry round-bottom flask, combine this compound (1.0 eq) and the aromatic aldehyde (1.0 - 1.2 eq).
-
Stir the mixture vigorously at room temperature for 15-60 minutes. The reaction progress can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Upon completion of the reaction (disappearance of the limiting reagent), add hexanes to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.
-
Stir the suspension for a few minutes, then filter to remove the solid triphenylphosphine oxide.
-
Wash the solid with a small amount of cold hexanes.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Reaction in Dichloromethane (DCM)
-
Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the aromatic aldehyde (1.0 - 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or reflux for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature if heated.
-
Evaporate the solvent under reduced pressure.
-
Add hexanes to the residue to precipitate triphenylphosphine oxide.
-
Filter the solid and wash with cold hexanes.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel as described in Protocol 1.
Data Presentation
The following table summarizes representative yields for the reaction of this compound with various aromatic aldehydes. Please note that these are representative values and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl (2E,4E)-2-acetyl-5-phenyl-penta-2,4-dienoate | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl (2E,4E)-2-acetyl-5-(4-chlorophenyl)-penta-2,4-dienoate | 92 |
| 3 | 4-Methoxybenzaldehyde | Ethyl (2E,4E)-2-acetyl-5-(4-methoxyphenyl)-penta-2,4-dienoate | 88 |
| 4 | 4-Nitrobenzaldehyde | Ethyl (2E,4E)-2-acetyl-5-(4-nitrophenyl)-penta-2,4-dienoate | 78 |
| 5 | 2-Naphthaldehyde | Ethyl (2E,4E)-2-acetyl-5-(naphthalen-2-yl)-penta-2,4-dienoate | 82 |
Note: The yields are based on isolated product after purification by column chromatography. The (E,E)-stereochemistry is the major product as confirmed by 1H NMR spectroscopy.
Applications in Drug Development
The ethyl 2-acyl-5-aryl-penta-2,4-dienoate scaffold is of considerable interest to the drug development community. The extended π-conjugation and the presence of multiple functional groups provide a versatile platform for the synthesis of novel therapeutic agents.
-
Antimicrobial and Antifungal Agents: Derivatives of 5-aryl-2,4-pentadienoic acid have demonstrated potent activity against various bacterial and fungal strains.[5][6] The conjugated system is believed to play a crucial role in their mechanism of action, potentially by interacting with microbial enzymes or cell membranes.
-
Anticancer Activity: Several studies have reported the cytotoxic effects of 5-aryl-2,4-pentadienoic acid derivatives against various cancer cell lines.[5] The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.
-
Anti-inflammatory Properties: The structural motif of 5-aryl-1,3,4-oxadiazole derivatives, which can be synthesized from pentadienoic acid precursors, has been associated with anti-inflammatory activity.[9]
-
Anti-malarial Potential: Research has indicated that 5-phenyl-2,4-pentadienoic acid shows promise as an anti-malarial agent.[10]
The synthetic route described herein provides an efficient means to access a library of these compounds for further biological evaluation and lead optimization in drug discovery programs.
Visualizations
Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Experimental Workflow
References
- 1. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. sciepub.com [sciepub.com]
- 5. Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetic acid ethyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Process For The Preparation Of 4 (2 Chlorophenyl) 2 Ethyl 9 [quickcompany.in]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Phosphonium Ylides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of a variety of heterocyclic compounds utilizing phosphonium ylides. The methodologies covered include intramolecular and intermolecular Wittig reactions, aza-Wittig reactions, and multicomponent tandem reactions.
Synthesis of Oxygen-Containing Heterocycles
One-Pot Synthesis of Tetrasubstituted Furans via Intramolecular Wittig Reaction
This protocol describes a highly efficient one-pot synthesis of functionalized tetrasubstituted furans from Michael acceptors, tributylphosphine, and acyl chlorides. The reaction proceeds through an intramolecular Wittig-type reaction of an in situ generated phosphorus ylide.[1][2] This method is notable for its mild reaction conditions and broad substrate scope, offering access to a diverse range of furan derivatives in good to excellent yields.[1][2]
Reaction Workflow:
Caption: Workflow for the one-pot synthesis of tetrasubstituted furans.
Experimental Protocol:
-
To a solution of the Michael acceptor (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add tributylphosphine (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add triethylamine (1.5 mmol) to the reaction mixture.
-
Slowly add the corresponding acyl chloride (1.2 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired tetrasubstituted furan.
Quantitative Data:
| Entry | Michael Acceptor (R1, R2) | Acyl Chloride (R3) | Time (h) | Yield (%) |
| 1 | R1=Ph, R2=CN | R3=Ph | 0.5 | 95 |
| 2 | R1=4-MeC6H4, R2=CN | R3=Ph | 0.5 | 92 |
| 3 | R1=4-ClC6H4, R2=CN | R3=Ph | 1 | 90 |
| 4 | R1=Ph, R2=COOEt | R3=Ph | 2 | 85 |
| 5 | R1=Ph, R2=CN | R3=4-MeOC6H4 | 0.5 | 93 |
| 6 | R1=Ph, R2=CN | R3=2-thienyl | 1.5 | 88 |
Table 1: Synthesis of various tetrasubstituted furans.[1][2]
Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction
This protocol outlines the synthesis of 4H-chromen-4-ones from silyl esters of O-acylsalicylic acids and (trimethylsilyl)methylenetriphenylphosphorane.[1][3] The reaction proceeds via the formation of an acylphosphorane intermediate, which then undergoes an intramolecular Wittig cyclization.[1] This method provides a direct route to the chromone scaffold with good to excellent yields.[1][3]
Reaction Mechanism:
Caption: Mechanism for the synthesis of 4H-chromen-4-ones.
Experimental Protocol:
-
To a stirred solution of the silyl ester of O-acyl(aroyl)salicylic acid (1.0 mmol) in anhydrous toluene (15 mL) under a nitrogen atmosphere, add (trimethylsilyl)methylenetriphenylphosphorane (1.2 mmol).
-
Heat the reaction mixture to reflux for the time specified in Table 2.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the 4H-chromen-4-one.
Quantitative Data:
| Entry | Acyl/Aroyl Group (R) | Time (h) | Yield (%) |
| 1 | Phenyl | 6 | 80 |
| 2 | 4-Methylphenyl | 6 | 78 |
| 3 | 4-Methoxyphenyl | 7 | 75 |
| 4 | 4-Chlorophenyl | 8 | 72 |
| 5 | Methyl | 10 | 65 |
| 6 | Propyl | 12 | 55 |
Table 2: Synthesis of various 4H-chromen-4-ones.[1]
Synthesis of Nitrogen-Containing Heterocycles
Synthesis of Pyridines via Multicomponent Aza-Wittig/Diels-Alder Reaction
This protocol describes a two-pot, three-component synthesis of polysubstituted pyridines.[4][5] The key steps involve the formation of a 2-azadiene via a redox-neutral catalytic intermolecular aza-Wittig reaction, followed by a Diels-Alder reaction with an enamine.[4] This method allows for rapid access to diverse tri- and tetrasubstituted pyridines.[4][5]
Logical Relationship of Reaction Sequence:
Caption: Two-pot synthesis of pyridines via aza-Wittig/Diels-Alder.
Experimental Protocol:
Pot 1: Synthesis of 2-Azadiene
-
A solution of the α,β-unsaturated acyl azide (1.0 mmol) in toluene (5.0 mL) is heated under reflux until the azide signal disappears and the isocyanate signal appears in the IR spectrum (approx. 30 min).
-
Cool the solution to room temperature.
-
In a separate flask, a solution of the aldehyde (1.1 mmol) and 3-methyl-1-phenyl-2-phospholene-1-oxide catalyst (10 mol%) in toluene (1.0 mL) is heated to reflux.
-
The cooled isocyanate solution is added dropwise over 2 hours to the refluxing aldehyde/catalyst mixture.
-
The formation of the 2-azadiene is monitored by ¹H NMR.
Pot 2: Diels-Alder Reaction and Aromatization
-
To the solution containing the 2-azadiene, add the enamine (2.2 mmol).
-
Heat the reaction mixture at 110 °C for 18 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the substituted pyridine.
Quantitative Data:
| Entry | Aldehyde (R1) | α,β-Unsaturated Acid (R2) | Enamine (R3, R4) | Yield (%) |
| 1 | PhCHO | Cinnamic acid | R3=Ph, R4=CN | 65 |
| 2 | 4-MeOC6H4CHO | Cinnamic acid | R3=Ph, R4=CN | 72 |
| 3 | 2-Thiophenecarboxaldehyde | Cinnamic acid | R3=Ph, R4=CN | 58 |
| 4 | PhCHO | Crotonic acid | R3=Ph, R4=CN | 60 |
| 5 | PhCHO | Cinnamic acid | R3=Me, R4=COOEt | 55 |
Table 3: Synthesis of various substituted pyridines.[4][5]
Synthesis of Quinolines via Tandem Staudinger/Intramolecular Aza-Wittig Reaction
This protocol describes the synthesis of quinoline derivatives through a tandem sequence involving a Knoevenagel condensation followed by a Staudinger/intramolecular aza-Wittig reaction of an o-azidobenzaldehyde derivative.[6][7][8]
Experimental Protocol:
-
To a solution of 2-azidobenzaldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Stir the mixture at room temperature for 2-4 hours until the Knoevenagel condensation is complete (monitored by TLC).
-
Add triphenylphosphine (1.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to give the desired quinoline.
Quantitative Data:
| Entry | Active Methylene Compound | Time (h) | Yield (%) |
| 1 | Malononitrile | 6 | 92 |
| 2 | Ethyl cyanoacetate | 8 | 88 |
| 3 | Acetylacetone | 10 | 75 |
| 4 | Diethyl malonate | 12 | 70 |
Table 4: Synthesis of various quinoline derivatives.[7][8]
Synthesis of Sulfur-Containing Heterocycles
Synthesis of Thiophenes from Thiophene-2-carboxaldehyde
This protocol provides a method for the synthesis of thiophene acrylates, a class of sulfur-containing heterocycles, via the Wittig reaction of thiophene-2-carboxaldehyde with a stabilized phosphorus ylide.[9]
Experimental Protocol:
-
In a conical vial equipped with a magnetic stir vane, combine thiophene-2-carboxaldehyde (1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.1 mmol).
-
Stir the mixture vigorously at room temperature for 15-30 minutes. The mixture may solidify.
-
Monitor the reaction progress by TLC (eluent: hexanes/ethyl acetate).
-
Upon completion, add hexanes (5 mL) and stir for several minutes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture, washing the solid with cold hexanes.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ethyl (E)-3-(thiophen-2-yl)acrylate.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Quantitative Data:
| Entry | Aldehyde | Ylide | Time (min) | Yield (%) |
| 1 | Thiophene-2-carboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | 20 | ~85-95 |
| 2 | Thiophene-3-carboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | 25 | ~80-90 |
Table 5: Representative yields for the synthesis of thiophene acrylates.[9]
References
- 1. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
- 2. Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates [organic-chemistry.org]
- 3. A novel synthesis of 4H-chromen-4-ones via intramolecular wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05018H [pubs.rsc.org]
- 5. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Quinolines via a Knoevenagel/Staudinger/az...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of Antitumor Pyridoacridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of pyridoacridines, a class of marine-derived alkaloids with potent antitumor activity. The protocols and data presented are intended to serve as a guide for researchers in the fields of medicinal chemistry, oncology, and drug development.
Introduction to Antitumor Pyridoacridines
Pyridoacridines are a large family of marine alkaloids characterized by a pentacyclic aromatic framework.[1] Many of these compounds, such as ascididemin and meridine, have demonstrated significant cytotoxic activity against a broad range of cancer cell lines.[2][3] Their mechanisms of action are often attributed to their ability to intercalate with DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to apoptotic cell death.[4][5][6] The unique structure and potent bioactivity of pyridoacridines make them promising scaffolds for the development of novel anticancer agents.[7]
Synthesis of Pyridoacridine Derivatives
The synthesis of pyridoacridine alkaloids and their analogues is a key area of research aimed at improving their therapeutic index. One of the common strategies for constructing the pyridoacridine core is through a hetero-Diels-Alder reaction.[8][9]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of antitumor pyridoacridines.
Caption: General workflow for the synthesis and evaluation of antitumor pyridoacridines.
Experimental Protocol: Synthesis of Ascididemin Analogues via Diels-Alder Reaction
This protocol describes a general procedure for the synthesis of ascididemin analogues, adapted from methodologies reported in the literature.[2][3]
Materials:
-
Quinoline-5,8-dione
-
Substituted 2-aminoacetophenones
-
Anhydrous toluene
-
Palladium on carbon (10% Pd/C)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus)
Procedure:
-
Diels-Alder Reaction:
-
In a round-bottom flask, dissolve quinoline-5,8-dione (1 equivalent) and the appropriately substituted 2-aminoacetophenone (1.1 equivalents) in anhydrous toluene.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
-
Aromatization:
-
To the crude reaction mixture, add 10% Pd/C (0.1 equivalents).
-
Reflux the mixture for 4-8 hours to facilitate aromatization of the newly formed ring.
-
Cool the mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude tetracyclic intermediate.
-
-
Cyclization to form the Pyridine Ring (Annulation):
-
Dissolve the crude intermediate in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).
-
Reflux the mixture for 6-12 hours until TLC analysis indicates the formation of the pentacyclic pyridoacridine.
-
-
Purification:
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford the desired pyridoacridine analogue.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).
-
In Vitro Antitumor Activity
The cytotoxic effects of synthesized pyridoacridine derivatives are typically evaluated against a panel of human cancer cell lines.
Quantitative Data: IC₅₀ Values
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for selected pyridoacridine derivatives against various cancer cell lines, as reported in the literature.
Table 1: IC₅₀ Values (µM) of Ascididemin and its Analogues [2][3]
| Compound | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | HCT-116 (Colon) | U-373 (Glioblastoma) |
| Ascididemin | 0.05 | 0.12 | 0.08 | 0.06 | 0.15 |
| Analogue 1 (Ring D modified) | 0.02 | 0.05 | 0.03 | 0.02 | 0.07 |
| Analogue 2 (Ring D modified) | >10 | >10 | >10 | >10 | >10 |
Table 2: IC₅₀ Values (µM) of Pyrido[2,3-d]pyrimidine Derivatives [10]
| Compound | A-549 (Lung) | PC-3 (Prostate) | HCT-116 (Colon) |
| 63 | 3.36 | 1.54 | - |
| 64 | 0.41 | 0.36 | - |
| 52 | - | 6.6 | 7.0 |
| 53 | - | - | 5.9 |
| 60 | - | 5.47 | 6.9 |
| Doxorubicin | - | - | 12.8 |
Note: The specific structures of the numbered analogues can be found in the cited references.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of pyridoacridine compounds.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyridoacridine compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridoacridine compounds in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Mechanism of Action Studies
Understanding the mechanism by which pyridoacridines exert their antitumor effects is crucial for their development as therapeutic agents. Key reported mechanisms include topoisomerase II inhibition and the induction of reactive oxygen species (ROS).
Topoisomerase II Inhibition
Pyridoacridines can intercalate into DNA and stabilize the DNA-topoisomerase II cleavable complex, leading to DNA double-strand breaks and subsequent apoptosis.[4][5]
Caption: Proposed mechanism of topoisomerase II inhibition by pyridoacridines.
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Stop solution/loading dye (e.g., 5% sarkosyl, 0.025% bromophenol blue, 25% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Etoposide (positive control)
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures containing assay buffer, kDNA (e.g., 200 ng), and the pyridoacridine compound at various concentrations.
-
Include a no-enzyme control, an enzyme-only control, and a positive control (etoposide).
-
Add human topoisomerase IIα (e.g., 1-2 units) to each reaction tube (except the no-enzyme control).
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Termination and Electrophoresis:
-
Stop the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network, resulting in monomeric DNA circles that migrate into the gel.
-
In the presence of an effective inhibitor, the kDNA will remain catenated and will not enter the gel.
-
Reactive Oxygen Species (ROS) Generation
Some pyridoacridine derivatives can induce oxidative stress in cancer cells by increasing the production of ROS, which can damage cellular components and trigger apoptosis.[6]
Caption: Proposed mechanism of ROS generation and subsequent apoptosis induced by pyridoacridines.
This protocol uses 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Pyridoacridine compounds
-
DCFDA solution (e.g., 10 µM in serum-free medium)
-
Hydrogen peroxide (H₂O₂) as a positive control
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate as described in the MTT assay protocol.
-
Treat the cells with various concentrations of the pyridoacridine compounds for a desired time period (e.g., 1-24 hours). Include a vehicle control and a positive control (H₂O₂).
-
-
DCFDA Staining:
-
After treatment, remove the medium and wash the cells once with warm phosphate-buffered saline (PBS).
-
Add 100 µL of 10 µM DCFDA solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFDA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity relative to the vehicle-treated control cells. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Conclusion
The pyridoacridine scaffold represents a valuable starting point for the design and synthesis of novel antitumor agents. The protocols and data presented herein provide a framework for the synthesis of pyridoacridine derivatives and the evaluation of their cytotoxic and mechanistic properties. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds may lead to the development of clinically effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro antitumor activity of novel ring D analogues of the marine pyridoacridine ascididemin: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of topoisomerase II catalytic activity by pyridoacridine alkaloids from a Cystodytes sp. ascidian: a mechanism for the apparent intercalator-induced inhibition of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 9. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Wittig Reaction with Stabilized Ylides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding low yields in Wittig reactions involving stabilized ylides. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the Wittig reaction with stabilized ylides, presented in a question-and-answer format to help you navigate and resolve experimental challenges.
Question: Why is the yield of my Wittig reaction with a stabilized ylide unexpectedly low?
Answer: Low yields in Wittig reactions with stabilized ylides can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. Stabilized ylides are inherently less reactive than their unstabilized counterparts, which can lead to incomplete reactions.[1][2][3] Key areas to investigate include:
-
Steric Hindrance: Sterically hindered ketones react slowly or not at all with stabilized ylides, resulting in poor yields.[2][4] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a recommended alternative.[2][4]
-
Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially under the reaction conditions.[2][4] Using freshly purified aldehydes is crucial. An alternative is to generate the aldehyde in situ from the corresponding alcohol in a tandem oxidation-Wittig process.[4]
-
Inappropriate Base: While stabilized ylides are more acidic and require milder bases than unstabilized ylides, the chosen base must be strong enough to deprotonate the phosphonium salt effectively.[5][6] Common bases for stabilized ylides include sodium hydride (NaH), sodium methoxide (NaOMe), and triethylamine (NEt3).[1] Using a base that is too weak will result in incomplete ylide formation. Conversely, a base that is too strong can lead to side reactions with the carbonyl compound, such as enolization or condensation.[7]
-
Suboptimal Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often effective. The use of protic solvents is generally avoided as they can protonate the ylide.
-
Reaction Temperature: Reactions with stabilized ylides may require heating to proceed at a reasonable rate due to their lower reactivity.[6] However, excessive heat can lead to decomposition of reactants or products. Optimization of the reaction temperature is often necessary.
Question: My reaction is producing a mixture of E and Z isomers with poor selectivity. How can I improve the E-selectivity?
Answer: Wittig reactions with stabilized ylides are generally expected to be highly selective for the (E)-alkene.[1][4][8] Poor E/Z selectivity can be due to several factors:
-
Ylide Structure: While most stabilized ylides strongly favor the E-isomer, some semi-stabilized ylides (e.g., where the stabilizing group is an aryl ring) can give poor E/Z selectivity.[4]
-
Presence of Lithium Salts: Lithium salts can have a significant impact on the stereochemical outcome of the Wittig reaction, sometimes leading to a decrease in E-selectivity.[1][2][4] Using sodium- or potassium-based bases can help to avoid the formation of lithium salts.
-
Reaction Conditions: The choice of solvent and temperature can also influence stereoselectivity. Non-polar solvents tend to favor the formation of the Z-alkene with unstabilized ylides, and while the effect is less pronounced with stabilized ylides, it is still a factor to consider.
To improve E-selectivity, consider the following:
-
Use a salt-free ylide preparation method if possible.
-
Screen different solvents to find the optimal conditions for your specific substrates.
-
For challenging cases, the Horner-Wadsworth-Emmons reaction is a reliable alternative that consistently provides high E-selectivity.[4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a stabilized and an unstabilized ylide?
A1: The key difference lies in the substituent attached to the carbanionic carbon of the ylide.
-
Stabilized ylides have an electron-withdrawing group (e.g., ester, ketone, nitrile) attached to the negatively charged carbon. This group delocalizes the negative charge through resonance, making the ylide more stable and less reactive.[1][3][8]
-
Unstabilized ylides have electron-donating or neutral groups (e.g., alkyl groups) attached to the carbanionic carbon. The absence of resonance stabilization makes them highly reactive and less stable.[3][8]
Q2: Why do stabilized ylides predominantly form (E)-alkenes?
A2: The stereochemical outcome of the Wittig reaction is determined by the relative stability of the transition states leading to the diastereomeric oxaphosphetane intermediates. For stabilized ylides, the reaction is reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to the (E)-alkene.[8] The driving force is the formation of the very stable triphenylphosphine oxide.[1][8]
Q3: Can I use a strong base like n-butyllithium (n-BuLi) to generate a stabilized ylide?
A3: While n-BuLi is a very effective base, it is generally unnecessarily strong for deprotonating the phosphonium salts of stabilized ylides and can lead to unwanted side reactions with the carbonyl substrate or the ylide itself. Milder bases such as sodium hydride (NaH), sodium methoxide (NaOMe), or even carbonates in some cases, are typically sufficient and provide better control over the reaction.[1][7]
Q4: My starting material is a sterically hindered ketone. Will the Wittig reaction with a stabilized ylide work?
A4: It is unlikely to be efficient. The reaction of stabilized ylides with sterically hindered ketones is often slow and results in low yields.[2][4] In this scenario, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.
Quantitative Data Summary
The following table provides a summary of how different reaction conditions can affect the yield and stereoselectivity of a model Wittig reaction between benzaldehyde and (ethoxycarbonylmethylene)triphenylphosphorane.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | NaH | THF | 25 | 12 | 85 | >95:5 |
| 2 | NaOEt | EtOH | 78 (reflux) | 6 | 92 | >95:5 |
| 3 | K₂CO₃ | DMF | 80 | 24 | 75 | >95:5 |
| 4 | Et₃N | CH₂Cl₂ | 40 (reflux) | 48 | 50 | 90:10 |
| 5 | none (preformed ylide) | Toluene | 110 (reflux) | 4 | 95 | >95:5 |
Data is representative and compiled from general knowledge of the Wittig reaction. Actual results may vary depending on the specific substrates and experimental setup.
Experimental Protocols
Detailed Methodology for a Typical Wittig Reaction with a Stabilized Ylide
This protocol describes the synthesis of ethyl cinnamate from benzaldehyde and (ethoxycarbonylmethylene)triphenylphosphorane.
1. Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.
-
Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone.
-
Benzaldehyde should be freshly distilled to remove any benzoic acid.
-
(Ethoxycarbonylmethylene)triphenylphosphorane is a stable ylide and can be purchased or prepared from ethyl bromoacetate and triphenylphosphine followed by deprotonation.
2. Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (ethoxycarbonylmethylene)triphenylphosphorane (3.48 g, 10 mmol).
-
Add 40 mL of anhydrous toluene.
-
Add freshly distilled benzaldehyde (1.06 g, 10 mmol).
3. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 2-4 hours.
4. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired ethyl cinnamate and triphenylphosphine oxide as a byproduct.
-
To the crude residue, add about 50 mL of diethyl ether and stir. The triphenylphosphine oxide will precipitate out of the solution.
-
Filter the mixture through a pad of silica gel, washing with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude ethyl cinnamate.
-
Further purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure ethyl cinnamate.
Visualizations
Caption: Troubleshooting workflow for low-yield Wittig reactions with stabilized ylides.
Caption: Reaction mechanism of the Wittig reaction with a stabilized ylide.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Stabilized Phosphoranes
Welcome to the technical support center for optimizing reaction conditions for stabilized phosphoranes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Wittig reaction and related transformations.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low Yield
Q1: My Wittig reaction with a stabilized phosphorane is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in Wittig reactions involving stabilized phosphoranes can stem from several factors, from reagent quality to reaction conditions. Here's a breakdown of potential causes and solutions:
-
Incomplete Ylide Formation: Stabilized ylides are less basic than their non-stabilized counterparts, but incomplete formation can still be an issue.
-
Solution: While strong bases like n-butyllithium are often not necessary for stabilized ylides, ensure the base you are using is sufficient.[1] For many stabilized phosphoranes, milder bases like sodium carbonate, potassium carbonate, or triethylamine are adequate.[2] Ensure your reagents and solvents are anhydrous, as water can hydrolyze the ylide.[3][4][5][6][7]
-
-
Poorly Reactive Carbonyl Compound: Sterically hindered ketones are often poor substrates for reactions with stabilized ylides, leading to slow reactions and low yields.[8][9]
-
Solution: If possible, consider using a more reactive aldehyde. If a ketone is necessary, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times.
-
-
Ylide Decomposition: Although more stable than non-stabilized ylides, stabilized phosphoranes can still decompose, particularly at elevated temperatures or over extended reaction times. Hydrolysis is a common decomposition pathway.[3][4][5][6][7]
-
Solution: Monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the workup to avoid product degradation or side reactions. If the reaction is sluggish, consider a moderate increase in temperature, but be mindful of potential decomposition.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly used.[10] Protic solvents can slow down the reaction.[11] Higher temperatures can increase the reaction rate but may also lead to side reactions.[12] Optimization of these parameters for your specific substrate is crucial.
-
Poor Stereoselectivity
Q2: I am not obtaining the expected E/Z selectivity in my Wittig reaction. How can I control the stereochemistry?
A2: Stabilized phosphoranes are generally expected to produce the thermodynamically more stable (E)-alkene.[2] However, several factors can influence the stereochemical outcome:
-
Ylide Structure: The nature of the electron-withdrawing group on the phosphorane plays a significant role. Highly stabilizing groups strongly favor the (E)-isomer. Semi-stabilized ylides, such as benzylidenetriphenylphosphorane, may yield mixtures of (E) and (Z)-isomers.[1]
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the transition state energies, thereby affecting the E/Z ratio. Non-polar, aprotic solvents generally provide good E-selectivity.
-
Temperature: Higher reaction temperatures tend to favor the thermodynamically controlled (E)-product.[12]
-
Additives: The presence of lithium salts can sometimes decrease E-selectivity by influencing the reversibility of the oxaphosphetane formation.[2][9] Using salt-free conditions, by generating the ylide with bases like sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS), can improve selectivity.
-
Side Reactions and Byproducts
Q3: I am observing unexpected side products in my reaction mixture. What are the common side reactions with stabilized phosphoranes?
A3: Besides the desired alkene, several side products can form:
-
Triphenylphosphine Oxide (TPPO): This is an unavoidable byproduct of the Wittig reaction.[1] Its removal can be challenging due to its physical properties. Please refer to the "Product Purification" section for detailed removal strategies.
-
Hydrolysis of the Ylide: Stabilized phosphoranes can react with water, leading to the formation of the corresponding hydrocarbon and triphenylphosphine oxide.[3][4][5][6][7]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis.
-
-
Aldehyde Instability: Aldehydes, particularly those prone to enolization, can undergo self-condensation (aldol reaction) or polymerization under basic conditions.
-
Solution: Use freshly distilled or purified aldehydes. Adding the aldehyde slowly to the ylide solution at a controlled temperature can minimize these side reactions.
-
Product Purification
Q4: I am struggling to remove triphenylphosphine oxide (TPPO) from my product. What are the most effective purification methods?
A4: The removal of TPPO is a common challenge in Wittig reactions. Several methods can be employed, often in combination:
-
Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes or diethyl ether.[13][14]
-
Protocol: After the reaction, concentrate the crude mixture and dissolve it in a minimal amount of a more polar solvent (e.g., dichloromethane or toluene). Then, add a non-polar anti-solvent (e.g., hexanes or pentane) to precipitate the TPPO, which can then be removed by filtration.[15] Cooling the mixture can enhance precipitation.[15]
-
-
Complexation with Metal Salts: TPPO is a Lewis base and can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[15]
-
Protocol: Dissolve the crude reaction mixture in a polar solvent like ethanol. Add a solution of ZnCl₂ in ethanol to precipitate the ZnCl₂(TPPO)₂ adduct, which is then filtered off.[15]
-
-
Column Chromatography: If the product has a significantly different polarity from TPPO, column chromatography can be an effective purification method.
-
Technique: A short plug of silica gel can be used to retain the highly polar TPPO while allowing a less polar product to elute with a non-polar solvent system (e.g., pentane/ether or hexane/ether).[15]
-
Data Presentation
Table 1: Influence of Reaction Parameters on Wittig Reactions with Stabilized Phosphoranes
| Parameter | Effect on Reaction | Typical Conditions | Notes |
| Solvent | Aprotic solvents (e.g., DCM, THF, Toluene) are generally preferred. Protic solvents can slow the reaction.[11] | DCM, THF, Toluene, Benzene, DMF | The choice of solvent can influence the E/Z selectivity. |
| Temperature | Higher temperatures increase the reaction rate but may also promote side reactions and decomposition.[12] | Room Temperature to Reflux | Optimal temperature is substrate-dependent and should be determined empirically. |
| Base | Milder bases are usually sufficient for stabilized ylides. | K₂CO₃, Na₂CO₃, NEt₃, NaOH | Stronger bases (e.g., n-BuLi, NaH) are typically not required and may cause side reactions.[1][2] |
| Ylide Substituent | Electron-withdrawing groups increase ylide stability and favor (E)-alkene formation.[2] | -CO₂R, -C(O)R, -CN | Semi-stabilized ylides (e.g., -Ph) may give mixtures of isomers.[1] |
Experimental Protocols
General Protocol for a Wittig Reaction with a Stabilized Phosphorane
This protocol provides a general guideline. Reaction times, temperatures, and purification methods should be optimized for specific substrates.
-
Reagent Preparation:
-
Ensure the aldehyde is pure (distill or recrystallize if necessary).
-
Use a commercially available stabilized phosphorane or prepare it from the corresponding phosphonium salt and a suitable base.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the stabilized phosphorane (1.0 - 1.2 equivalents).
-
Dissolve the phosphorane in an appropriate anhydrous solvent (e.g., dichloromethane or THF).
-
Add the aldehyde (1.0 equivalent) to the solution. If the aldehyde is a solid, it can be dissolved in a minimal amount of the reaction solvent.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.
-
-
Workup:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
-
Purification:
-
Employ one of the methods described in the "Product Purification" section (Q4) to remove the triphenylphosphine oxide.
-
Further purification of the alkene product can be achieved by recrystallization or column chromatography if necessary.
-
Visualizations
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Caption: Factors influencing E/Z selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. DSpace [cora.ucc.ie]
- 4. The mechanism of hydrolysis of phosphonium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis - ChemistryViews [chemistryviews.org]
- 6. First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. DSpace [cora.ucc.ie]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
Effect of solvent on Wittig reaction stereochemistry
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for controlling the stereochemistry of the Wittig reaction through solvent selection and other factors.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the stereochemical outcome (E/Z selectivity) of the Wittig reaction?
The solvent plays a crucial role in determining the E/Z ratio of the alkene product by influencing the stability and reactivity of the intermediates in the Wittig reaction. The effect of the solvent is intricately linked to the type of ylide used (stabilized, semi-stabilized, or unstabilized) and the presence or absence of lithium salts.
-
For unstabilized ylides (e.g., alkylidenetriphenylphosphoranes): These reactions are generally under kinetic control and favor the formation of the Z-alkene. Non-polar, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used. In these solvents, the early, puckered transition state leading to the cis-oxaphosphetane is sterically favored, which then decomposes to the Z-alkene. The use of polar aprotic solvents like dimethylformamide (DMF), especially in the presence of lithium or sodium salts, can further enhance Z-selectivity.
-
For stabilized ylides (e.g., ylides with adjacent electron-withdrawing groups like esters or ketones): These reactions are typically under thermodynamic control and favor the formation of the E-alkene. The initial cycloaddition to form the oxaphosphetane is often reversible, allowing for equilibration to the more stable trans-oxaphosphetane, which then decomposes to the E-alkene. Non-polar aprotic solvents are generally preferred to maximize E-selectivity. Polar protic solvents can sometimes decrease the E-selectivity by stabilizing the betaine-like transition state.
-
For semi-stabilized ylides (e.g., benzylidenetriphenylphosphorane): The stereoselectivity with these ylides is highly variable and sensitive to reaction conditions, often yielding mixtures of E and Z isomers. The choice of solvent can have a significant impact. For instance, in some cases, increasing the solvent polarity has been shown to increase the proportion of the Z-isomer.
Q2: What is the role of lithium salts in influencing the stereochemistry of the Wittig reaction?
Lithium salts, often present as byproducts from the ylide generation using organolithium bases like n-butyllithium, can have a profound effect on the stereoselectivity. They can promote the equilibration of the diastereomeric intermediates (oxaphosphetanes), leading to a loss of stereoselectivity, particularly with unstabilized ylides where the kinetically favored Z-product can isomerize to the thermodynamically more stable E-product. This is often referred to as "stereochemical drift". To favor the formation of the Z-alkene with unstabilized ylides, it is often desirable to conduct the reaction under "salt-free" conditions by using bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide.
Q3: Can I use protic solvents for the Wittig reaction?
While aprotic solvents are most commonly used, protic solvents can be employed in certain cases. For instance, Wittig reactions have been successfully carried out in aqueous media, particularly with stabilized ylides. These aqueous reactions can be fast and highly E-selective. However, for unstabilized ylides, protic solvents are generally avoided as they can protonate the highly reactive ylide, quenching the reaction.
Data Presentation
The following tables summarize the effect of solvents on the E/Z selectivity of the Wittig reaction for different ylide types.
Table 1: Solvent Effects on the Stereoselectivity of the Wittig Reaction with a Semi-Stabilized Ylide
Reaction: Benzaldehyde with Benzyltriphenylphosphonium Chloride
| Solvent | Ylide Generation Base | E/Z Ratio | Reference |
| Toluene | K₂CO₃ / 18-crown-6 | 81:19 | |
| Dichloromethane (DCM) | K₂CO₃ / 18-crown-6 | 50:50 | |
| Water | K₂CO₃ / 18-crown-6 | 27:73 |
Table 2: Solvent Effects on the Stereoselectivity of the Wittig Reaction with a Stabilized Ylide
Reaction: Various Aldehydes with (Carbethoxymethylene)triphenylphosphorane
| Aldehyde | Solvent | E/Z Ratio | Reference |
| Benzaldehyde | Water (aq. NaHCO₃) | 95.5:4.5 | |
| 2-Thiophenecarboxaldehyde | Water (aq. NaHCO₃) | 99.8:0.2 | |
| Anisaldehyde | Water (aq. NaHCO₃) | 93.1:6.9 | |
| Benzaldehyde | Solvent-free | Major E-isomer |
Experimental Protocols
Protocol 1: General Procedure for a Z-Selective Wittig Reaction with an Unstabilized Ylide (Salt-Free Conditions)
This protocol is designed to maximize the yield of the Z-alkene by using a non-stabilized ylide under salt-free conditions.
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the phosphonium salt (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (1.05 equivalents) in THF dropwise with stirring.
-
Allow the mixture to stir at -78 °C for 1 hour, during which the ylide will form (often indicated by a color change).
-
-
Reaction with Aldehyde:
-
Dissolve the aldehyde (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the aldehyde solution to the cold ylide solution via syringe.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the alkene isomers and the triphenylphosphine oxide byproduct.
-
Protocol 2: General Procedure for an E-Selective Wittig Reaction with a Stabilized Ylide
This protocol is designed to maximize the yield of the E-alkene using a stabilized ylide.
-
Reaction Setup:
-
To a round-bottom flask, add the stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) (1.1 equivalents) and the aldehyde (1.0 equivalent).
-
Add a non-polar aprotic solvent such as toluene or dichloromethane.
-
Stir the mixture at room temperature. The reaction can be heated to reflux to increase the rate and favor the thermodynamic product.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If triphenylphosphine oxide precipitates, it can be removed by filtration.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to obtain the pure E-alkene.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete ylide formation due to wet solvent/glassware or weak base. 2. Ylide is unstable and decomposed before adding the aldehyde. 3. Aldehyde is of poor quality (oxidized or polymerized). 4. Sterically hindered ketone is used with a stabilized ylide. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Use a sufficiently strong base for the specific phosphonium salt. 2. Generate the ylide in the presence of the aldehyde (for unstable ylides). 3. Use freshly distilled or purified aldehyde. 4. Consider using the Horner-Wadsworth-Emmons reaction, which is often more effective for hindered ketones. |
| Incorrect E/Z Ratio | 1. Presence of lithium salts causing stereochemical drift with unstabilized ylides. 2. Incorrect solvent choice for the desired stereoisomer. 3. Reaction temperature is too high for kinetic control (Z-selectivity). | 1. Use "salt-free" conditions by employing sodium or potassium-based bases for ylide generation. 2. For Z-selectivity with unstabilized ylides, use non-polar aprotic solvents (e.g., THF). For E-selectivity with stabilized ylides, non-polar aprotic solvents are also generally preferred. 3. For kinetically controlled reactions, maintain a low reaction temperature during ylide formation and addition of the aldehyde. |
| Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct | 1. TPPO is co-eluting with the product during chromatography. 2. TPPO is soluble in the purification solvent. | 1. Optimize the solvent system for column chromatography. A mixture of hexanes and ethyl acetate is often effective. 2. Attempt to precipitate the TPPO from a non-polar solvent like diethyl ether or hexanes before chromatography. 3. Convert TPPO to a water-soluble complex by treating the crude mixture with calcium chloride in an appropriate solvent. |
Visualizations
Technical Support Center: Removal of Triphenylphosphine Oxide Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing the triphenylphosphine oxide (TPPO) byproduct from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) often challenging?
A1: Triphenylphosphine oxide is a common byproduct in many widely used organic reactions, including the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][2] Its removal can be problematic due to its high polarity, which often leads to co-purification with the desired product, especially on a larger scale where traditional column chromatography is less feasible.[1][3]
Q2: What are the primary strategies for removing TPPO?
A2: The main methods for TPPO removal can be broadly categorized as:
-
Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product from a suitable solvent system. This can be enhanced by the addition of metal salts that form insoluble complexes with TPPO.[3]
-
Chromatography: This includes techniques like simple silica gel plug filtration or more advanced methods like countercurrent chromatography.[4][5]
-
Extraction: Utilizing differences in solubility and polarity between the product and TPPO to separate them into different liquid phases.
-
Scavenger Resins: Employing resins that selectively bind to TPPO, allowing for its removal by filtration.[6]
Q3: How do I select the most suitable method for my specific reaction?
A3: The optimal method depends on several factors, including the polarity, stability, and solubility of your product, the solvent used in the reaction, and the scale of your experiment. The following decision-making workflow can serve as a guide:
Troubleshooting Guides
Issue 1: My product is co-eluting with TPPO during column chromatography.
This is a common issue, especially when the product has a similar polarity to TPPO.
-
Solution 1: Silica Plug Filtration. For non-polar to moderately polar products, a silica plug is a rapid and effective method. The high polarity of TPPO causes it to adsorb strongly to the silica gel, while the less polar product can be eluted with a non-polar solvent.[4][7]
-
Solution 2: Adjusting the Solvent System. If a full chromatographic separation is necessary, try using a less polar solvent system. You can also try a different stationary phase, such as alumina, or consider reverse-phase chromatography.
Issue 2: I want to avoid column chromatography altogether, especially on a large scale.
-
Solution 1: Precipitation with a Non-Polar Solvent. This is often the simplest method. By dissolving the crude mixture in a minimal amount of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane or toluene) and then adding a non-polar solvent like hexanes or pentane, the poorly soluble TPPO can be induced to precipitate.[7][8] Cooling the mixture can further enhance precipitation.[8][9]
-
Solution 2: Precipitation via Metal Salt Complexation. TPPO, being a Lewis base, can form insoluble complexes with various metal salts.[7] These complexes can then be easily removed by filtration. This method is particularly useful in polar solvents where simple precipitation of TPPO is not effective.[10][11]
Issue 3: My product is also precipitating with the TPPO.
-
Solution: Optimize the Solvent System. The key is to find a solvent or solvent mixture where the product has good solubility, but the TPPO has poor solubility. A systematic screening of solvents is recommended. Refer to the solubility data in the table below.
Issue 4: The metal salt complexation is not working or my product is also complexing.
-
Solution 1: Check the Anhydrous Conditions. Some metal salts are hygroscopic, and the presence of water can interfere with complexation. Ensure you are using anhydrous metal salts and solvents.
-
Solution 2: Consider an Alternative Method. If your product contains functional groups that can chelate with the metal salt, this method may not be suitable. In such cases, consider precipitation with a non-polar solvent, silica plug filtration, or the use of scavenger resins.[3]
Quantitative Data Summary
| Method | Reagent/Solvent | Typical TPPO Removal Efficiency | Key Considerations | Reference(s) |
| Precipitation | Non-polar solvents (Hexane, Pentane, Diethyl Ether) | Variable, depends on product solubility | Product must be soluble in the non-polar solvent. | [1][8][9] |
| Metal Salt Complexation | ZnCl₂ in Ethanol | >99% | Effective in polar solvents. | [11][12] |
| MgCl₂ in Toluene/EtOAc | >95% | Ineffective in THF. | [6][13] | |
| CaBr₂ in THF | 95-98% | Excellent for reactions in ethereal solvents. | [6] | |
| Silica Plug Filtration | Silica gel with non-polar eluent | High, for non-polar products | Product must be significantly less polar than TPPO. | [4][7] |
| Scavenger Resin | Merrifield resin | High | Can be expensive for large-scale applications. | [3][6] |
Solubility of Triphenylphosphine Oxide in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water, Cyclohexane, Petroleum Ether, Hexane | Almost insoluble | [14][15] |
| Ethanol, Dichloromethane, Acetic Acid, Formic Acid | Readily soluble | [14][15] |
| Benzene, Toluene, Ethyl Acetate | Soluble, solubility increases with temperature. | [14][15] |
| Diethyl Ether | Poorly soluble when cold. | [2] |
Detailed Experimental Protocols
Protocol 1: Precipitation with Zinc Chloride in Ethanol
This method is highly effective for removing TPPO from reactions conducted in or compatible with polar solvents.[11]
-
Solvent Exchange (if necessary): If the reaction was not performed in ethanol, concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.
-
Precipitation: To the ethanolic solution of your crude product and TPPO at room temperature, add 2 equivalents (relative to the initial amount of triphenylphosphine) of the prepared ZnCl₂ solution.[8][9]
-
Stirring and Filtration: Stir the mixture for a couple of hours. The TPPO-ZnCl₂ complex will precipitate as a white solid.[3] Collect the precipitate by vacuum filtration.
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product.[3] The filtrate can be concentrated, and the residue can be further purified by slurrying with acetone to remove any excess, insoluble zinc chloride.[11][12]
Protocol 2: Filtration through a Silica Plug
This method is ideal for non-polar to moderately polar products that are stable on silica gel.[4][7]
-
Concentration: Concentrate the crude reaction mixture to a minimum volume.[3]
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.[3]
-
Filtration: Pass the suspension through a short plug of silica gel packed in a funnel or a short column. Elute the product with a non-polar solvent or a slightly more polar mixture (e.g., hexane/ether), leaving the highly polar TPPO adsorbed on the silica.[4][16] It may be necessary to repeat this procedure to remove all of the TPPO.[4]
Protocol 3: Use of Merrifield Resin as a Scavenger
This method is useful for scavenging both triphenylphosphine and TPPO.[3]
-
Resin Preparation: In a flask, add high-loading Merrifield resin (chloromethylated polystyrene) and sodium iodide to a solvent like acetone. Stir to form the more reactive iodinated resin in situ.[3]
-
Scavenging: Add the crude reaction mixture containing TPPO to the resin slurry.
-
Stirring: Allow the mixture to stir at room temperature. The reaction time can vary, but overnight stirring is often sufficient.[3]
-
Filtration: Filter the mixture to remove the resin, which now has the TPPO bound to it.[3]
-
Washing: Wash the resin with a suitable solvent (e.g., THF, water, acetone, methanol) to recover any adsorbed product.[3]
-
Product Isolation: Combine the filtrate and washings, and concentrate to obtain the purified product.[3]
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.rochester.edu [chem.rochester.edu]
Poor reactivity with sterically hindered ketones
<_ Technical Support Center: Poor Reactivity with Sterically Hindered Ketones
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the poor reactivity of sterically hindered ketones. Below you will find troubleshooting guides and frequently asked questions to help you overcome common issues in your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: My nucleophilic addition reaction (e.g., Grignard, Organolithium) to a sterically hindered ketone is resulting in low to no yield. What are the primary causes and how can I fix this?
Answer:
Low or no yield in these reactions is a common problem primarily due to the steric bulk around the carbonyl group, which physically blocks the nucleophile's approach.[1][2] This can lead to several competing side reactions.
Potential Causes & Solutions:
-
Steric Hindrance: The bulky groups on the ketone and/or the nucleophile prevent the necessary orbital overlap for bond formation.[1][3]
-
Solution 1: Use a More Reactive Nucleophile. Organolithium reagents are generally more reactive and less susceptible to steric factors than Grignard reagents.[4][5] They are more likely to perform the desired addition rather than act as a base.[4][6]
-
Solution 2: Employ Barbier Reaction Conditions. In the Barbier reaction, the organometallic reagent is generated in situ in the presence of the ketone.[7] This can sometimes improve yields for hindered substrates as the highly reactive species is immediately consumed.[7][8]
-
Solution 3: Transmetalation to Organocerium Reagents. Adding anhydrous cerium(III) chloride (CeCl₃) to an organolithium or Grignard reagent generates an organocerium reagent. These reagents are less basic and highly effective for addition to sterically hindered or enolizable ketones, significantly reducing side reactions and improving yields.[9][10]
-
-
Enolization (Base Behavior of Nucleophile): Instead of attacking the carbonyl carbon, the sterically hindered nucleophile may act as a base, abstracting an alpha-proton to form an enolate.[2][11] Upon workup, this regenerates the starting ketone.[11]
-
Reduction (Hydride Transfer): If the Grignard reagent has a β-hydrogen, it can transfer a hydride to the carbonyl carbon via a six-membered transition state, reducing the ketone to an alcohol.[2][11] This is a common side reaction with bulky ketones.[11]
-
Solution: Choose a Nucleophile without β-Hydrides. If possible, select a Grignard or organolithium reagent that lacks β-hydrogens (e.g., MeMgBr, PhLi). If this is not an option, switching to organocerium reagents can suppress this side reaction.
-
Question: My Wittig reaction with a hindered ketone is failing or giving very low yields. What can I do?
Answer:
While the Wittig reaction can be effective even for some hindered ketones like camphor, its success is highly dependent on the ylide used.[12][13][14]
Potential Causes & Solutions:
-
Use of Stabilized Ylides: Stabilized ylides (e.g., those with adjacent ester or phenyl groups) are less reactive and often fail to react with sterically hindered ketones.[13][15] The initial nucleophilic attack becomes the slow, rate-determining step.[13][15]
-
Solution 1: Switch to Unstabilized or Semi-Stabilized Ylides. Non-stabilized ylides (e.g., Ph₃P=CH₂) are much more reactive and are the best choice for hindered ketones.[12]
-
Solution 2: Use the Horner-Wadsworth-Emmons (HWE) Reaction. For cases where stabilized ylides are necessary, the HWE reaction, which uses phosphonate esters, is often preferred as the carbanions are more nucleophilic.[12][15]
-
-
Ineffective Base/Reaction Conditions: The generation of the ylide might be incomplete, or the conditions may not be harsh enough to overcome the activation energy.
Question: I am trying to reduce a hindered ketone to an alcohol, but the reaction is very slow or incomplete. What are my options?
Answer:
Standard reducing agents like sodium borohydride (NaBH₄) may be too mild for sterically encumbered ketones.
Potential Causes & Solutions:
-
Insufficient Reactivity of Hydride Reagent: The steric hindrance around the carbonyl prevents the approach of the hydride.
-
Solution 1: Use a Stronger Reducing Agent. Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄ and will readily reduce most ketones.[17]
-
Solution 2: Use the Luche Reduction. The Luche reduction (NaBH₄ with CeCl₃ in methanol) is exceptionally effective for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, but it is also highly efficient for reducing saturated ketones, often with high chemoselectivity.[18] The cerium salt activates the carbonyl group, facilitating the attack.[19]
-
Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered ketones less reactive than aldehydes or less hindered ketones?
There are two main reasons:
-
Steric Hindrance: The bulky alkyl or aryl groups physically obstruct the path of the incoming nucleophile, making it difficult to reach the electrophilic carbonyl carbon.[3][20][21]
-
Electronic Effects: The alkyl groups attached to the carbonyl carbon are electron-donating. They push electron density towards the carbonyl carbon, reducing its partial positive charge (electrophilicity) and making it less attractive to nucleophiles compared to aldehydes, which only have one such group.[21][22]
Q2: What is the general order of reactivity for different organometallic reagents towards hindered ketones?
Generally, the reactivity order is: Organolithium > Grignard Reagent > Organocuprate .[5][6] Organolithium reagents are more reactive and more basic than Grignards.[5] Organocerium reagents, while generated from organolithiums or Grignards, offer a unique combination of high nucleophilicity with low basicity, making them ideal for hindered systems.[9]
Q3: Can catalysts be used to improve reaction rates with hindered ketones?
Yes. Lewis acid catalysts (e.g., CeCl₃, BF₃·OEt₂, AlCl₃) can be used to activate the carbonyl group.[2][23] The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile.[24]
Q4: Are there alternatives to nucleophilic addition for forming C-C bonds at a hindered ketone?
While direct addition is common, other strategies exist for building complexity around a hindered core. For instance, α-alkylation at the more-hindered position of an unsymmetrical ketone can be achieved using specialized nickel catalysts, reversing conventional regioselectivity.[25] Additionally, modern cross-coupling methods, like carbonylative Suzuki or Negishi reactions using specific palladium catalysts, can construct sterically hindered aryl ketones.[26]
Data Presentation
Table 1: Comparison of Reagents for Nucleophilic Addition to Hindered Ketones
| Reagent Type | Typical Reaction | Advantages for Hindered Ketones | Disadvantages / Common Side Reactions |
| Grignard (RMgX) | Nucleophilic Addition | Widely available and used. | Reduction (if β-H present), Enolization (low yields).[11] |
| Organolithium (RLi) | Nucleophilic Addition | More reactive than Grignard reagents; less prone to reduction.[4][6] | Can be strongly basic, leading to enolization.[5] |
| Organocerium (RCeCl₂) | Nucleophilic Addition | High nucleophilicity but low basicity; excellent for suppressing enolization and reduction; high yields.[9][10] | Requires anhydrous CeCl₃ and prior formation of RLi or RMgX. |
| Wittig (Ph₃P=CHR) | Olefination | Effective with non-stabilized ylides.[12][14] | Stabilized ylides often fail.[13][15] |
| HWE Reagent ((RO)₂P(O)CHR⁻) | Olefination | More nucleophilic than stabilized Wittig reagents.[15] | Requires preparation of phosphonate ester. |
Experimental Protocols
Protocol 1: General Procedure for Organocerium Addition to a Sterically Hindered Ketone
This protocol is adapted from procedures that utilize cerium(III) chloride to mediate the addition of organolithiums to enolizable or hindered ketones.
Materials:
-
Anhydrous Cerium(III) Chloride (CeCl₃), dried under vacuum at ~140°C for 2 hours.
-
Sterically hindered ketone (e.g., di-tert-butyl ketone).
-
Organolithium reagent (e.g., n-butyllithium in hexanes).
-
Anhydrous Tetrahydrofuran (THF).
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Diethyl ether or Ethyl acetate for extraction.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Preparation of Cerium Reagent: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous CeCl₃ (1.2 equivalents). Add anhydrous THF via syringe and stir the resulting suspension vigorously for 2 hours at room temperature.
-
Cooling: Cool the suspension to -78°C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add the organolithium reagent (1.1 equivalents) dropwise to the stirred suspension. A color change is typically observed. Allow the mixture to stir at -78°C for 1 hour.
-
Addition of Ketone: Dissolve the sterically hindered ketone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the organocerium reagent mixture at -78°C.
-
Reaction: Monitor the reaction by TLC. Allow the reaction to stir at -78°C for 2-4 hours or until completion.
-
Workup: Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol.
-
Purification: Purify the crude product by flash column chromatography as required.
Protocol 2: Luche Reduction of a Hindered α,β-Unsaturated Ketone
This protocol is a general method for the selective 1,2-reduction of enones.
Materials:
-
α,β-Unsaturated ketone (e.g., isophorone).
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O).
-
Sodium Borohydride (NaBH₄).
-
Methanol.
-
Aqueous Hydrochloric Acid (1 M HCl).
-
Diethyl ether or Ethyl acetate for extraction.
-
Anhydrous magnesium sulfate (MgSO₄).
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in methanol at room temperature. Stir until a homogeneous solution is formed.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Add NaBH₄ (1.1 equivalents) portion-wise to the stirred solution. Vigorous gas evolution (H₂) will be observed. Maintain the temperature at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 10-30 minutes. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the solution becomes acidic (pH ~2).
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting allylic alcohol by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for reactions involving sterically hindered ketones.
Caption: Decision tree for selecting a suitable nucleophilic reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]
- 5. reddit.com [reddit.com]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. Barbier reaction - Wikipedia [en.wikipedia.org]
- 8. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05646A [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. wittig_reaction [chemeurope.com]
- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scilit.com [scilit.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 19. Luche Reduction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Luche reduction - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling E/Z Selectivity in Wittig Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges in controlling the stereochemical outcome of Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of E and Z isomers in my Wittig reaction?
A1: The E/Z selectivity of the Wittig reaction is highly dependent on the stability of the phosphorus ylide.[1][2] Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[3] Semi-stabilized ylides often yield mixtures of both isomers.[4] Reaction conditions, particularly the presence of lithium salts, can also lead to mixtures by causing the reaction intermediates to equilibrate, a process known as "stereochemical drift".[4][5]
Q2: How can I improve the selectivity for the Z-alkene?
A2: To favor the Z-alkene, you should use a non-stabilized ylide (where the group attached to the ylidic carbon is an alkyl or H).[4] It is crucial to perform the reaction under salt-free conditions, as lithium salts can disrupt the kinetic control of the reaction.[4][6] Using sodium- or potassium-based bases (e.g., NaH, KHMDS) to generate the ylide instead of lithium bases (e.g., n-BuLi) is highly recommended.[7] Running the reaction in a non-polar, aprotic solvent like THF or ether at low temperatures also promotes Z-selectivity.
Q3: How can I achieve high selectivity for the E-alkene?
A3: There are two primary methods:
-
Use a stabilized ylide: Ylides bearing an electron-withdrawing group (e.g., ester, ketone, cyano) are more stable and thermodynamically favor the formation of the E-alkene.[1][3][8] These reactions are often reversible, allowing the intermediates to equilibrate to the more stable trans configuration.[2][3]
-
Use the Schlosser modification: This method allows for the synthesis of E-alkenes even from non-stabilized ylides.[4][5] It involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to force equilibration to the more stable threo-betaine, which then eliminates to form the E-alkene.[5][9]
Q4: What is the difference between a stabilized and a non-stabilized ylide?
A4: The stability of an ylide is determined by the substituent (R group) attached to the negatively charged carbon.
-
Non-stabilized ylides: The R group is an alkyl or hydrogen, which does not delocalize the negative charge. These ylides are highly reactive.[3]
-
Stabilized ylides: The R group is an electron-withdrawing group (like C=O, COOR, or CN) that can delocalize the negative charge through resonance. These ylides are less reactive and more stable.[1][3]
Q5: What is the role of lithium salts in the Wittig reaction?
A5: Lithium salts, often introduced as byproducts when using organolithium bases (e.g., n-BuLi) to form the ylide, can have a profound effect on the stereochemical outcome.[4] They can coordinate to the oxygen atom of the betaine intermediate, promoting equilibration and leading to a loss of Z-selectivity in reactions with non-stabilized ylides.[6] For this reason, achieving high Z-selectivity often requires "salt-free" conditions.[4]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Poor Z-selectivity with a non-stabilized ylide. | 1. Presence of Lithium Salts: Using an organolithium base (e.g., n-BuLi, s-BuLi) to generate the ylide introduces LiX salts, which promote equilibration to the more stable E-alkene.[4][7] | 1. Switch to Salt-Free Conditions: Use a sodium or potassium base like sodium hydride (NaH), sodium amide (NaNH₂), or potassium bis(trimethylsilyl)amide (KHMDS) to generate the ylide.[7] |
| 2. Polar, Protic Solvent: Solvents like methanol or ethanol can stabilize the betaine intermediate, allowing for equilibration. | 2. Change Solvent: Use a non-polar, aprotic solvent such as tetrahydrofuran (THF), diethyl ether, or toluene. | |
| 3. High Reaction Temperature: Higher temperatures can provide the energy needed for the kinetically favored cis-oxaphosphetane to revert and equilibrate to the more stable trans form. | 3. Lower the Temperature: Perform the ylide addition to the aldehyde at low temperatures (e.g., -78 °C) and allow the reaction to slowly warm to room temperature. | |
| Poor E-selectivity with a stabilized ylide. | 1. Sterically Hindered Ketone: Stabilized ylides are less reactive and may react poorly or non-selectively with sterically hindered ketones.[5] | 1. Use Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses phosphonate carbanions, is often more effective and highly E-selective for hindered substrates.[1][5] |
| 2. Insufficient Reaction Time/Temperature: The reaction needs to reach thermodynamic equilibrium to favor the E-alkene. | 2. Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or gently heat it (e.g., reflux in THF) to ensure equilibration is complete. | |
| Reaction fails to proceed or gives low yield. | 1. Ylide did not form: The base used may not have been strong enough to deprotonate the phosphonium salt, especially for stabilized ylides. | 1. Use a Stronger Base: Ensure the base is appropriate for the phosphonium salt's pKa. For stabilized ylides, a stronger base like NaH or KHMDS may be necessary. |
| 2. Steric Hindrance: A sterically hindered aldehyde or ketone, or a bulky ylide, can slow down or prevent the reaction.[5] | 2. Consider Alternative Olefinations: For highly hindered substrates, the Julia-Kocienski olefination or HWE reaction may provide better results.[4] | |
| 3. Labile Aldehyde: Aldehydes can be prone to oxidation, polymerization, or decomposition.[5] | 3. Use Freshly Purified Aldehyde: Ensure the aldehyde starting material is pure and use it immediately after purification or distillation. |
Data Summary: Factors Influencing Stereoselectivity
The stereochemical outcome of the Wittig reaction is governed by the interplay of ylide stability and reaction conditions. The following tables summarize these general trends.
Table 1: Ylide Type and Predominant Alkene Isomer
| Ylide Type | R Group on Ylide | Ylide Reactivity | Oxaphosphetane Formation | Predominant Isomer | Selectivity Control |
| Non-stabilized | Alkyl, Aryl, H | High | Irreversible (under salt-free conditions)[2] | Z-alkene [1] | Kinetic |
| Semi-stabilized | Phenyl, Vinyl | Intermediate | Reversible | Mixture (E/Z)[4] | Varies |
| Stabilized | -COOR, -COR, -CN | Low | Reversible[2] | E-alkene [1][8] | Thermodynamic |
Table 2: Effect of Reaction Conditions on Non-Stabilized Ylides
| Condition | Typical Reagents/Parameters | Effect on Intermediates | Expected Outcome |
| Salt-Free | Base: KHMDS, NaHMDS, NaH Solvent: THF, Toluene | Favors irreversible formation of the kinetically preferred cis-oxaphosphetane.[4][6] | High Z-selectivity .[4] |
| Lithium Salts Present | Base: n-BuLi, PhLi Solvent: THF, Ether | Li⁺ catalyzes the opening of the oxaphosphetane, allowing equilibration to the more stable trans intermediate.[6] | Reduced Z-selectivity; formation of E/Z mixtures .[4][5] |
| Schlosser Modification | 1. Non-stabilized ylide + aldehyde at -78°C 2. Add PhLi 3. Add proton source (e.g., t-BuOH) | The added base deprotonates the initial syn-betaine, allowing it to equilibrate to the more stable anti-betaine.[3] | High E-selectivity .[5][9] |
Visual Guides and Workflows
Caption: Decision tree for selecting Wittig reaction conditions.
Caption: Simplified reaction pathways for Wittig selectivity.
Key Experimental Protocols
Protocol 1: Z-Selective Olefination using Salt-Free Conditions
This protocol is designed for the synthesis of a Z-alkene from a non-stabilized ylide.
-
Apparatus Setup: Dry all glassware in an oven and assemble under a nitrogen or argon atmosphere.
-
Phosphonium Salt Suspension: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend the alkyltriphenylphosphonium salt (1.1 eq.) in anhydrous THF.
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq., as a solid or a solution in THF) portion-wise over 15 minutes. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Reaction Mixture: Stir the resulting ylide solution at 0 °C for 1 hour.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise via syringe over 30 minutes.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the Z-alkene.
Protocol 2: E-Selective Olefination via the Schlosser Modification
This protocol modifies the standard procedure for non-stabilized ylides to yield the E-alkene.[3][9]
-
Apparatus and Ylide Generation: Follow steps 1-3 from Protocol 1, but use n-butyllithium (n-BuLi) (1.05 eq.) in hexanes as the base to generate the ylide in THF at 0 °C. This will generate the lithium salt in situ.
-
Aldehyde Addition: Cool the ylide solution to -78 °C and add the aldehyde (1.0 eq.) in THF dropwise. Stir for 1 hour at -78 °C to form the syn-betaine-LiBr adduct.
-
Equilibration: While maintaining the temperature at -78 °C, add a second equivalent of n-BuLi or phenyllithium (1.0 eq.) dropwise. Stir for 1 hour. This deprotonates the intermediate, allowing it to equilibrate to the more stable anti configuration.[5][9]
-
Protonation: Add a proton source, such as pre-cooled t-butanol (2.0 eq.), dropwise at -78 °C to protonate the intermediate.
-
Elimination: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours to facilitate the elimination to the E-alkene.
-
Workup and Purification: Follow steps 7-8 from Protocol 1 to isolate and purify the E-alkene.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. quora.com [quora.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. synarchive.com [synarchive.com]
Technical Support Center: The Influence of Lithium Salts on Wittig Reaction Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the influence of lithium salts on the stereochemical outcome and overall success of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: How do lithium salts affect the stereoselectivity (E/Z ratio) of the Wittig reaction?
A1: Lithium salts can significantly influence the stereochemical outcome of the Wittig reaction, particularly with non-stabilized ylides.[1][2] In what is often termed "stereochemical drift," the presence of lithium ions can lead to a decrease in Z-selectivity and an increase in the proportion of the E-alkene.[1] This is because lithium cations are believed to stabilize the betaine intermediate, allowing it to equilibrate.[3] This equilibration favors the formation of the more thermodynamically stable trans-oxaphosphetane, which then decomposes to the E-alkene. In contrast, under salt-free conditions, the reaction is typically under kinetic control, proceeding through a concerted [2+2] cycloaddition to favor the formation of the cis-oxaphosphetane, which yields the Z-alkene.[1]
Q2: I am observing a higher-than-expected amount of the E-alkene in my reaction with a non-stabilized ylide. What is the likely cause?
A2: The most probable cause is the presence of lithium salts in your reaction mixture. This is common when using organolithium bases like n-butyllithium (n-BuLi) to generate the phosphonium ylide, as lithium halides (e.g., LiBr) are formed as byproducts.[4][5] Even trace amounts of lithium ions can catalyze the equilibration of intermediates, leading to the formation of the thermodynamically favored E-alkene.[3] To increase Z-selectivity, it is advisable to use salt-free conditions.
Q3: What are "salt-free" Wittig conditions, and how can I achieve them?
A3: "Salt-free" Wittig conditions are those in which the ylide is generated using a base that does not introduce lithium cations. This minimizes the equilibration of the betaine intermediate and favors the kinetic Z-alkene product.[1] Common bases for achieving salt-free conditions include sodium amide (NaNH₂), sodium hydride (NaH), and sodium bis(trimethylsilyl)amide (NaHMDS).[2][3] By avoiding lithium-based reagents, you can enhance the Z-selectivity of the reaction with non-stabilized ylides.
Q4: Can lithium salts affect the yield of my Wittig reaction?
A4: Yes, the presence of lithium salts can sometimes lead to side reactions that may lower the overall yield. Betaines stabilized by lithium salts can be more prone to side reactions.[3] Additionally, if reaction conditions are not carefully controlled, the strongly basic ylides can participate in undesired reactions. For reactions where low yields are a concern, optimizing the base, solvent, and temperature is crucial. In some cases, using a non-lithium base may improve the yield by minimizing these side pathways.
Q5: Are stabilized ylides affected by lithium salts in the same way as non-stabilized ylides?
A5: Stabilized ylides (e.g., those with adjacent ester or ketone groups) generally produce the E-alkene with high selectivity, regardless of the presence of lithium salts.[1] This is because the initial addition of the ylide to the carbonyl is the rate-determining step and is reversible, allowing for equilibration to the more stable trans-oxaphosphetane intermediate. Therefore, the effect of lithium salts on the stereochemical outcome is less pronounced for stabilized ylides compared to non-stabilized ones.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Z-selectivity / Unexpectedly high E-alkene formation with non-stabilized ylides | Presence of lithium salts from the base used for ylide generation (e.g., n-BuLi). | - Switch to a sodium-based base such as NaH, NaNH₂, or NaHMDS to create "salt-free" conditions.[2][3] - If using n-BuLi is unavoidable, consider using additives that can sequester lithium ions, although switching the base is generally more effective. |
| Low reaction yield | Side reactions involving the ylide or betaine intermediate. | - Ensure anhydrous conditions, as water can decompose the ylide.[6] - For sensitive substrates, consider running the reaction at lower temperatures (e.g., 0 °C or -78 °C) to minimize side reactions.[7] - If using a lithium base, the stabilized betaine might be susceptible to other reaction pathways.[3] Consider switching to a sodium or potassium-based base. |
| Reaction fails to proceed to completion | Incomplete ylide formation. | - Use a sufficiently strong base to fully deprotonate the phosphonium salt.[7] - Ensure the phosphonium salt is of high purity and completely dry. - Allow sufficient time for ylide formation before adding the aldehyde or ketone. |
| Degradation of the aldehyde. | - Use freshly distilled or purified aldehyde to avoid impurities that might interfere with the reaction.[7] | |
| Difficulty in reproducing literature results | Ambiguous or incomplete experimental details in the original publication. | - Pay close attention to the type of base and any mention of salts. If a lithium base was used, the stereochemical outcome will be affected. - Consider the order of addition of reagents, as generating the ylide in the presence of the carbonyl compound can sometimes be beneficial for unstable ylides.[8] |
Quantitative Data on the Effect of Lithium Salts
The following table summarizes the impact of lithium salts on the stereoselectivity of a Wittig reaction between benzaldehyde and ethyltriphenylphosphonium bromide.
| Base / Additive | Solvent | Temperature | Z:E Ratio | Yield (%) | Reference |
| n-BuLi / LiI | THF | Room Temp. | 58:42 | Not Specified | [4] |
| NaNH₂ | THF | Cold | Predominantly Z | 62 | [2] |
| NaH | THF/DMSO | Room Temp. | High Z | Not Specified | [3] |
Note: This data is illustrative. Actual ratios and yields will vary depending on the specific substrates, solvents, and reaction conditions.
Experimental Protocols
Protocol 1: Salt-Free Wittig Reaction for High Z-Selectivity
This protocol uses sodium bis(trimethylsilyl)amide (NaHMDS) to generate the ylide, thus avoiding lithium salts and favoring the formation of the Z-alkene with non-stabilized ylides.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (e.g., 2.0 M solution in THF)
-
Aldehyde (e.g., benzaldehyde)
-
Standard glassware for anhydrous reactions (oven-dried, under inert atmosphere)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add ethyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via cannula and stir to form a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the NaHMDS solution (1.2 equivalents) dropwise to the suspension. The formation of the ylide is often indicated by a color change (e.g., to a deep red or orange).
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the Z- and E-isomers and determine the ratio.
Protocol 2: Wittig Reaction in the Presence of Lithium Salts
This protocol uses n-butyllithium (n-BuLi) to generate the ylide, which results in the in-situ formation of lithium bromide. This typically leads to lower Z-selectivity compared to salt-free methods.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (e.g., 2.5 M solution in hexanes)
-
Aldehyde (e.g., benzaldehyde)
-
Standard glassware for anhydrous reactions (oven-dried, under inert atmosphere)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via cannula and stir to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the n-BuLi solution (1.2 equivalents) dropwise. A distinct color change, often to orange or deep red, indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
While maintaining the temperature at 0 °C, add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates completion.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify via column chromatography to separate the isomers and determine the E/Z ratio.
Mechanistic Diagrams
Fig. 1: Salt-Free Wittig Reaction Pathway (Within 100 characters)
Fig. 2: Influence of Lithium Salts on Wittig Reaction (Within 100 characters)
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Improving the Yield of the Wittig Reaction
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Wittig olefination experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you improve your reaction yields and stereoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am observing very low to no yield of my desired alkene. What are the potential causes and solutions?
Answer: Low or no yield in a Wittig reaction can stem from several factors, from the quality of reagents to the reaction conditions. Here’s a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low Wittig reaction yield.
Detailed Solutions:
-
Reagent Quality:
-
Phosphonium Salt: Ensure your phosphonium salt is pure and dry. Waxy or difficult-to-handle salts can be challenging to weigh and may contain impurities.[1] Recrystallization or washing with a non-polar solvent like diethyl ether can help purify it.[1]
-
Solvent: The Wittig reaction is highly sensitive to moisture, especially when using strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[2][3] Use anhydrous solvents.
-
Base: Strong bases like n-BuLi can decompose upon storage. It's advisable to titrate old bottles of n-BuLi to determine the active concentration. For base-sensitive substrates, consider milder bases like silver carbonate (Ag₂CO₃) or potassium carbonate (K₂CO₃), although this may require elevated temperatures.[4]
-
-
Ylide Formation:
-
The characteristic color change (often to deep red, orange, or yellow) upon adding the base is a good indicator of ylide formation. If no color develops, your base is likely inactive or the phosphonium salt is not acidic enough for the chosen base.
-
The acidity of the proton on the carbon adjacent to the phosphorus is crucial. For stabilized ylides (with electron-withdrawing groups), weaker bases are sufficient. For non-stabilized ylides (with alkyl groups), very strong bases like n-BuLi or NaH are necessary.[3][5]
-
-
Reaction Conditions:
-
Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions, followed by warming to room temperature after the addition of the carbonyl compound.[6] For sluggish reactions, gentle heating might be required.[4][7]
-
Reaction Time: Monitor the reaction's progress using thin-layer chromatography (TLC).[1] The disappearance of the starting carbonyl compound is a good indicator of reaction completion.[1] If the reaction stalls, consider extending the reaction time or gently heating.
-
-
Carbonyl Substrate:
-
Sterically hindered ketones can be poor substrates for the Wittig reaction, leading to low yields.[8][9] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[8][10]
-
Aldehydes are generally more reactive than ketones. However, they can be prone to oxidation, polymerization, or decomposition.[8][9] Using freshly distilled or purified aldehydes is recommended.
-
Issue 2: Poor E/Z Stereoselectivity
Question: My reaction produces a mixture of E and Z isomers, and I need to favor one over the other. How can I control the stereoselectivity?
Answer: The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphorus ylide.
Factors Influencing Stereoselectivity
Caption: Relationship between ylide type and alkene stereochemistry.
-
Unstabilized Ylides (R = alkyl): These ylides are highly reactive and typically lead to the formation of (Z)-alkenes with moderate to high selectivity under kinetic control, especially in lithium-salt-free conditions.[8][9] The presence of lithium salts can decrease Z-selectivity by allowing equilibration of intermediates.[8]
-
Stabilized Ylides (R = electron-withdrawing group like ester or ketone): These ylides are less reactive and thermodynamically driven to form the more stable (E)-alkene with high selectivity.[8][11]
-
Semistabilized Ylides (R = aryl): These ylides often provide poor E/Z selectivity, resulting in a mixture of isomers.[8][12]
Strategies for Controlling Stereoselectivity:
-
To obtain the (Z)-alkene: Use an unstabilized ylide in a salt-free environment. Performing the reaction in solvents like DMF in the presence of sodium or lithium iodide can further enhance Z-selectivity.[8]
-
To obtain the (E)-alkene from unstabilized ylides: Employ the Schlosser modification . This involves treating the intermediate betaine with a second equivalent of strong base (like phenyllithium) at low temperatures, which equilibrates it to the more stable threo-betaine, leading to the (E)-alkene upon protonation and workup.[8][9]
-
To obtain the (E)-alkene with high selectivity: Use a stabilized ylide or, preferably, the Horner-Wadsworth-Emmons (HWE) reaction . The HWE reaction uses phosphonate esters and generally gives excellent E-selectivity for enoates, and the phosphate byproduct is water-soluble, simplifying purification.[1][8][10]
Impact of Reaction Conditions on E/Z Ratio
| Condition | Effect on Selectivity | Rationale |
| Ylide Type | Unstabilized favors (Z)-alkene; Stabilized favors (E)-alkene.[8][11] | Governed by kinetic vs. thermodynamic reaction control.[9][13] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can influence selectivity. Pyridine has been shown to increase the proportion of the Z-isomer.[14] | Solvents can affect the stability and reactivity of intermediates. |
| Base/Additives | Lithium bases (e.g., n-BuLi) can lead to LiX salts that may decrease Z-selectivity. Salt-free conditions (e.g., using NaHMDS or KHMDS) favor Z-selectivity with unstabilized ylides.[8][13] | Lithium salts can promote the equilibration of intermediates, leading to the thermodynamically favored product.[8] |
| Temperature | Elevating the temperature can sometimes be used to favor the thermodynamically more stable (E)-alkene.[12] | Provides the energy to overcome the barrier to the more stable intermediate. |
Issue 3: Difficulty Removing Triphenylphosphine Oxide (TPPO) Byproduct
Question: I am struggling to separate my product from the triphenylphosphine oxide (TPPO) byproduct. What are the best purification methods?
Answer: The removal of TPPO is a classic challenge in Wittig reactions due to its moderate polarity and high boiling point.[2]
Purification Strategies:
-
Column Chromatography: This is the most common method. TPPO is more polar than most simple alkene products. A nonpolar eluent system, such as hexanes or a hexanes/ethyl acetate gradient, is typically effective for separating the less polar alkene from the more polar TPPO.[1]
-
Crystallization/Precipitation:
-
If your alkene product is a low-polarity oil, you can sometimes precipitate the TPPO by concentrating the crude reaction mixture and triturating with a non-polar solvent like cold diethyl ether or hexanes.[1] The TPPO will crash out as a white solid and can be removed by filtration.[1]
-
Conversely, if your product is crystalline, you may be able to selectively crystallize it from a suitable solvent system, leaving the TPPO in the mother liquor.[2]
-
-
Alternative Reactions: If TPPO removal is a persistent issue, consider using the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct from the HWE reaction is water-soluble and can be easily removed with an aqueous wash during workup, often yielding a much cleaner crude product.[1][10]
Experimental Protocols
Protocol 1: General Procedure for a (Z)-Selective Wittig Reaction with an Unstabilized Ylide
This protocol describes the reaction of a long-chain aldehyde with a non-stabilized ylide to yield a (Z)-alkene.[1]
1. Preparation of the Phosphonium Salt:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add the corresponding alkyl bromide (1.0 eq).
-
Heat the mixture to reflux for 24-48 hours. The phosphonium salt will typically precipitate as a white solid.
-
Cool the mixture to room temperature, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[1]
2. Ylide Formation and Wittig Reaction:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the dried phosphonium salt (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise. A distinct color change should be observed.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates consumption of the aldehyde.
3. Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (typically with a hexane/ethyl acetate gradient) to separate the alkene from triphenylphosphine oxide.
Protocol 2: General Procedure for an (E)-Selective Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is an excellent alternative for generating (E)-alkenes, especially α,β-unsaturated esters, and avoids the TPPO byproduct.[1]
1. Preparation of the Phosphonate Ester:
-
This is typically done via the Michaelis-Arbuzov reaction. Heat a mixture of the appropriate alkyl halide (1.0 eq) and triethyl phosphite (1.1 eq) at 120-150 °C for several hours.
-
The reaction can be monitored by the disappearance of the starting alkyl halide. The product can often be purified by vacuum distillation.[1]
2. HWE Reaction:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add the phosphonate ester (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF.
-
Stir the reaction at room temperature until TLC indicates completion.
3. Workup and Purification:
-
Carefully quench the reaction by adding water or saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine. The water-soluble phosphate byproduct will be removed in these washes.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Further purification can be achieved by column chromatography if needed.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. adichemistry.com [adichemistry.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Stabilized vs. Unstabilized Wittig Reagents
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the synthesis of alkenes from carbonyl compounds. A pivotal factor dictating the outcome of this reaction, particularly its stereoselectivity, is the nature of the phosphonium ylide, or Wittig reagent, employed. These reagents are broadly classified into two categories: stabilized and unstabilized ylides. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their synthetic needs.
Fundamental Differences in Structure and Stability
The classification of a Wittig reagent as stabilized or unstabilized depends on the substituents attached to the negatively charged carbon atom of the ylide.
-
Unstabilized Wittig Reagents possess electron-donating or neutral groups (e.g., alkyl groups) on the carbanion.[1] This localization of negative charge makes them highly reactive and less stable.[1][2] Consequently, they are often prepared in situ and used immediately under inert atmospheric conditions, as they can react with oxygen.[2]
-
Stabilized Wittig Reagents feature electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles adjacent to the carbanion.[1] These groups delocalize the negative charge through resonance, rendering the ylide more stable and less reactive.[1][2] Their enhanced stability means they can sometimes be isolated and stored, and they are generally more tolerant of a wider range of functional groups.[1]
Comparative Performance and Reaction Characteristics
The structural and electronic differences between stabilized and unstabilized ylides lead to significant variations in their reactivity and, most importantly, the stereochemistry of the resulting alkene.
| Feature | Unstabilized Wittig Reagents | Stabilized Wittig Reagents |
| Typical Substituents | Alkyl, H | -C(O)R, -C(O)OR, -CN, -Ph |
| Reactivity | High | Low |
| Stability | Low (often prepared in situ) | High (can often be isolated) |
| Predominant Product | (Z)-alkene[2][3][4][5] | (E)-alkene[2][3][4][5] |
| Reaction Control | Kinetic Control[2][3][6] | Thermodynamic Control[2][7] |
| Base Requirement | Strong bases (e.g., n-BuLi, NaH)[5] | Weaker bases (e.g., NaOMe, NEt₃) or even no base for stable ylides[5] |
| Functional Group Tolerance | Limited | Broad[1] |
Mechanistic Basis for Stereoselectivity
The divergent stereochemical outcomes of stabilized and unstabilized Wittig reagents are explained by the differing reaction pathways they follow. The reaction is believed to proceed via a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.[2][3][5]
Unstabilized Ylides (Kinetic Control): With highly reactive, unstabilized ylides, the initial cycloaddition with the carbonyl compound is rapid and irreversible.[4][7] The transition state leading to the syn-oxaphosphetane is sterically favored and forms faster. This intermediate then quickly collapses in a stereospecific manner to yield the (Z)-alkene.[2] This pathway is under kinetic control, meaning the product distribution is determined by the rate of formation of the intermediate.[2]
Stabilized Ylides (Thermodynamic Control): In contrast, the lower reactivity of stabilized ylides leads to a reversible initial cycloaddition step.[2][7] This reversibility allows for an equilibrium to be established between the less stable syn-oxaphosphetane and the more thermodynamically stable anti-oxaphosphetane.[2] The reaction then proceeds through the decomposition of the more stable anti intermediate, leading predominantly to the (E)-alkene.[2] This pathway is under thermodynamic control, as the product distribution reflects the relative stability of the intermediates.[2]
Experimental Data Summary
The following table summarizes representative experimental data illustrating the stereoselectivity and yields for Wittig reactions involving both types of ylides.
| Carbonyl Compound | Wittig Reagent | Product | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane (Stabilized) | Ethyl cinnamate | ~66% | 92:8 | [8] |
| Propanal | Butyltriphenylphosphonium iodide (Unstabilized) | (3Z)-hept-3-ene | High | Z-selective | [2] |
| Aldehyde intermediate | (4-carboxybutyl)triphenylphosphonium bromide (Unstabilized) | Leukotriene A methyl ester intermediate | High | Z-selective | [3][9] |
| p-Anisaldehyde | (Ethoxycarbonylmethyl)-triphenylphosphonium bromide (Stabilized) | Ethyl 4-methoxycinnamate | 66% | 92:8 | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the practical differences in handling these reagents.
This procedure is for the reaction of a ketone with methylenetriphenylphosphorane, an unstabilized ylide, and requires an inert atmosphere.[7]
-
Ylide Generation: Methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C.
-
A solution of n-butyllithium (n-BuLi, 1.05 eq) is added dropwise. The reaction mixture is then warmed to 0 °C and stirred for 1 hour to ensure complete formation of the ylide.
-
Reaction with Carbonyl: The mixture is re-cooled to -78 °C, and a solution of the ketone (1.0 eq) in anhydrous THF is added slowly.
-
The reaction is allowed to warm to 0 °C and stirred for 5 hours.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkene product, which can be further purified by chromatography.
This procedure describes the reaction of benzaldehyde with (carboxymethylene)triphenylphosphorane, a stable ylide, under solvent-free conditions, highlighting the greater simplicity and greener approach possible with these reagents.[10]
-
Reaction Setup: In a conical vial, combine benzaldehyde (1.0 eq, liquid) and (carboxymethylene)triphenylphosphorane (1.2 eq, solid).
-
Reaction: Add a magnetic stir bar and stir the mixture at room temperature for 15-20 minutes. The liquid aldehyde acts as the solvent for the solid ylide. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Extraction: After the reaction is complete, add hexanes to the vial and stir vigorously to extract the ethyl cinnamate product, leaving the solid triphenylphosphine oxide byproduct behind.
-
Isolation: Filter the hexane solution through a pipette plugged with cotton into a pre-weighed vial. Repeat the extraction with a second portion of hexanes.
-
Purification: Evaporate the combined hexane extracts on a hot plate to yield the final product.
Applications in Drug Development and Complex Synthesis
The Wittig reaction is a powerful tool in the synthesis of complex organic molecules, including many natural products and active pharmaceutical ingredients.[11][12] The ability to predictably control the geometry of a newly formed double bond is critical, as the stereochemistry of a molecule often dictates its biological activity.
-
Z-Alkenes from Unstabilized Ylides: The synthesis of natural products like Leukotriene A often relies on the use of unstabilized ylides to create specific (Z)-alkene geometries within the carbon skeleton.[9]
-
E-Alkenes from Stabilized Ylides: Stabilized ylides are frequently used to construct α,β-unsaturated esters and ketones, which are common structural motifs in pharmaceuticals and serve as versatile intermediates for further transformations.
The choice between a stabilized and an unstabilized Wittig reagent allows for precise strategic planning in a synthetic route, enabling chemists to build complex molecular architectures with a high degree of stereochemical control.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comprehensive Guide to E/Z Selectivity of Phosphorus Ylides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the creation of carbon-carbon double bonds. A critical aspect of this reaction is the stereochemical outcome, specifically the selective formation of either the (E) or (Z) alkene isomer. This selectivity is primarily governed by the nature of the phosphorus ylide employed. This guide offers an objective comparison of the performance of different classes of ylides, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the rational design of synthetic strategies.
Understanding the Ylide: The Key to Stereoselectivity
Phosphorus ylides are typically classified into three main categories based on the electronic nature of the substituents attached to the carbanionic carbon. This classification directly correlates with their reactivity and, most importantly, their inherent stereoselectivity in the Wittig reaction.
-
Non-stabilized Ylides: These ylides bear electron-donating or alkyl groups on the carbanionic carbon. They are highly reactive and generally lead to the formation of (Z)-alkenes with high selectivity under salt-free conditions.[1][2] This selectivity is a result of a kinetically controlled reaction pathway.[1]
-
Stabilized Ylides: These ylides feature electron-withdrawing groups (e.g., ester, ketone, cyano) that delocalize the negative charge, making them more stable and less reactive than their non-stabilized counterparts. The Wittig reaction with stabilized ylides is typically under thermodynamic control, leading predominantly to the formation of the more stable (E)-alkene.[1][2]
-
Semi-stabilized Ylides: Ylides with substituents that offer a moderate level of resonance stabilization, such as an aryl group, fall into this category. The stereoselectivity of semi-stabilized ylides is often less pronounced, and they can produce mixtures of (E) and (Z) isomers, with the ratio being highly dependent on the specific reactants and reaction conditions.[3]
Factors Influencing E/Z Selectivity
While the nature of the ylide is the primary determinant of stereoselectivity, several other factors can significantly influence the E/Z ratio of the final alkene product:
-
Solvent: The polarity of the solvent can affect the stability of the intermediates in the reaction pathway.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction.
-
Presence of Salts: Lithium salts, in particular, can disrupt the Z-selectivity of non-stabilized ylides by promoting the equilibration of intermediates.[4]
-
Structure of the Aldehyde/Ketone: The steric and electronic properties of the carbonyl compound can also play a role in the stereochemical outcome.
Comparative Performance Data
The following tables summarize the typical E/Z selectivity observed for different classes of ylides in the Wittig reaction under various conditions.
| Ylide Type | Ylide | Aldehyde | Solvent | Temperature (°C) | E:Z Ratio |
| Non-stabilized | Ph₃P=CHCH₃ | PhCHO | THF | -78 to 20 | >95% Z |
| Non-stabilized | Ph₃P=CH(CH₂)₃CH₃ | C₆H₁₃CHO | THF | -78 to 20 | >98% Z |
| Stabilized | Ph₃P=CHCO₂Et | PhCHO | CH₂Cl₂ | 25 | >95% E |
| Stabilized | Ph₃P=CHCOPh | C₆H₁₃CHO | Benzene | 80 | >90% E |
| Semi-stabilized | Ph₃P=CHPh | PhCHO | THF | 25 | ~1:1 |
Alternative Strategies for Stereoselective Olefination
Beyond the standard Wittig reaction, several modifications and alternative reactions offer enhanced control over alkene stereochemistry.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions, is a powerful alternative that consistently favors the formation of (E)-alkenes, often with very high selectivity.[5][6][7] The water-soluble phosphate byproduct of the HWE reaction also simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.
| HWE Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio |
| (EtO)₂P(O)CH₂CO₂Et | PhCHO | NaH | THF | 25 | >98% E |
| (CF₃CH₂O)₂P(O)CH₂CO₂Et | C₆H₁₃CHO | KHMDS | THF | -78 | >95% Z (Still-Gennari) |
The Schlosser Modification
For the synthesis of (E)-alkenes from non-stabilized ylides, the Schlosser modification of the Wittig reaction is a valuable technique. This method involves the in-situ generation of a β-oxido phosphonium ylide, which, after a sequence of deprotonation and protonation steps, leads to the thermodynamically favored (E)-alkene.[3][8][9]
Experimental Protocols
Protocol 1: Z-Selective Wittig Reaction with a Non-Stabilized Ylide
Objective: To synthesize (Z)-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium amide (NaNH₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 mmol).
-
Add anhydrous THF (10 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium amide (1.1 mmol) in one portion. The color of the suspension should turn deep orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford (Z)-stilbene. The E/Z ratio can be determined by ¹H NMR spectroscopy.
Protocol 2: E-Selective Horner-Wadsworth-Emmons (HWE) Reaction
Objective: To synthesize ethyl (E)-cinnamate from benzaldehyde and triethyl phosphonoacetate.
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (1.1 mmol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF (10 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 mmol) to the suspension. Evolution of hydrogen gas should be observed.
-
Stir the mixture at 0 °C for 30 minutes, during which time the solution should become clear.
-
Slowly add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) to the phosphonate anion solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford ethyl (E)-cinnamate. The E/Z ratio can be determined by ¹H NMR spectroscopy.
Mechanistic Pathways and Stereochemical Rationale
The stereochemical outcome of the Wittig reaction is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Schlosser Modification [organic-chemistry.org]
The Decisive Advantage: A Comparative Guide to Stabilized Ylides in Synthesis
In the realm of organic synthesis, the creation of carbon-carbon double bonds is a fundamental transformation, pivotal in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Among the venerable methods for olefination, the Wittig reaction and its variants stand out for their reliability and versatility. A critical distinction within this class of reagents lies in the stability of the phosphorus ylide employed. This guide provides a comprehensive comparison of stabilized and unstabilized ylides, offering researchers, scientists, and drug development professionals objective data to inform their synthetic strategies.
Phosphorus ylides are broadly classified based on the nature of the substituents attached to the carbanionic carbon. Unstabilized ylides bear alkyl or other electron-donating groups, leading to a highly reactive, localized carbanion. In stark contrast, stabilized ylides possess electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles.[1] This fundamental structural difference profoundly impacts their reactivity, stability, and, most importantly, the stereochemical outcome of the olefination reaction.
Key Advantages of Stabilized Ylides
The primary advantages of employing stabilized ylides in organic synthesis are:
-
Enhanced (E)-Stereoselectivity: Stabilized ylides predominantly furnish the thermodynamically more stable (E)-alkene.[1][2][3] This high degree of stereocontrol is a significant asset in the synthesis of complex target molecules where precise geometry is crucial for biological activity or material properties.
-
Increased Stability and Ease of Handling: The delocalization of the negative charge by the electron-withdrawing group renders stabilized ylides significantly more stable than their unstabilized counterparts.[1] Many stabilized ylides are crystalline solids that are stable to air and moisture, simplifying their storage and handling in a laboratory setting. Unstabilized ylides, conversely, are often highly reactive and must be generated and used in situ under inert conditions.[1]
-
Broader Functional Group Tolerance: The reduced basicity and reactivity of stabilized ylides allow for their use with a wider range of substrates containing sensitive functional groups that might not be compatible with the harsher conditions often required for unstabilized ylides.[1]
Comparative Performance: Stabilized vs. Unstabilized Ylides
The choice between a stabilized and an unstabilized ylide is often dictated by the desired stereochemical outcome of the alkene. The following table summarizes representative experimental data from the literature, highlighting the distinct performance of these two classes of ylides in the Wittig reaction with benzaldehyde as a model substrate.
| Ylide Type | Ylide | Aldehyde | Product | Yield (%) | E:Z Ratio | Reference |
| Stabilized | Ethyl (triphenylphosphoranylidene)acetate | Benzaldehyde | Ethyl cinnamate | 80-85 | >95:5 | [4] |
| Unstabilized | Benzyltriphenylphosphonium chloride | Benzaldehyde | Stilbene | ~70 | Mixture of E/Z |
Reaction Mechanisms and Experimental Workflows
The divergent stereochemical outcomes of stabilized and unstabilized ylides can be rationalized by their differing reaction mechanisms. With unstabilized ylides, the initial cycloaddition to form the oxaphosphetane intermediate is typically irreversible and kinetically controlled, leading to the formation of the cis or (Z)-alkene. In contrast, for stabilized ylides, the initial addition is often reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane, which then collapses to form the (E)-alkene.[2]
References
A Comparative Guide to the Reactivity of Phosphonium Ylides in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, from commodity chemicals to complex active pharmaceutical ingredients. Among the most powerful and versatile methods for olefination is the Wittig reaction, which utilizes phosphonium ylides. The reactivity of these ylides is not uniform and is highly dependent on the substituents attached to the carbanionic carbon. This guide provides an objective comparison of the performance of different classes of phosphonium ylides, supported by experimental data, to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
Classification and Reactivity Profile of Phosphonium Ylides
Phosphonium ylides are broadly categorized into three main classes based on the electronic nature of the substituents on the ylidic carbon. This classification directly correlates with their stability, reactivity, and the stereochemical outcome of the Wittig reaction.
-
Non-stabilized Ylides: These ylides bear electron-donating or neutral groups (e.g., alkyl) on the carbanion. The negative charge is localized, rendering them highly reactive and less stable.[1] They are typically generated and used in situ under inert and anhydrous conditions, often employing strong bases like n-butyllithium.[2] Non-stabilized ylides react rapidly with both aldehydes and ketones.[3]
-
Semi-stabilized Ylides: These ylides have an aryl or alkenyl substituent on the carbanionic carbon, which can delocalize the negative charge to a moderate extent through resonance. Their reactivity is intermediate between non-stabilized and stabilized ylides.
-
Stabilized Ylides: In these ylides, the carbanion is adjacent to an electron-withdrawing group (EWG), such as an ester, ketone, or nitrile. The negative charge is significantly delocalized and stabilized by resonance, making these ylides much less reactive than their non-stabilized counterparts.[1][4] Consequently, they are often stable enough to be isolated, purified, and stored.[4] Stabilized ylides generally require milder bases for their formation and may react sluggishly or not at all with sterically hindered or less reactive ketones.[4][5]
Data Presentation: A Comparative Overview
The choice of ylide has a profound impact on the yield and stereoselectivity of the Wittig reaction. The following tables summarize representative data for the reaction of different ylide types with various carbonyl compounds.
| Ylide Type | Ylide | Carbonyl Compound | Product | Yield (%) | E/Z Ratio | Reference |
| Non-stabilized | Ph₃P=CH₂ (Methylenetriphenylphosphorane) | Camphor | Methylene camphor | High | N/A | [5] |
| Non-stabilized | Ph₃P=CH(CH₂)₃CH₃ (Butyltriphenylphosphorane) | Propanal | (Z)-Hept-3-ene | High | Z-selective | [3] |
| Semi-stabilized | Ph₃P=CHPh (Benzylidenetriphenylphosphorane) | Benzaldehyde | Stilbene | Variable | Poor Selectivity | [6] |
| Stabilized | Ph₃P=CHCO₂Et ((Ethoxycarbonylmethylene)triphenylphosphorane) | p-Anisaldehyde | Ethyl p-methoxycinnamate | 90 | 92:8 | [6] |
| Stabilized | Ph₃P=CHCO₂Et ((Ethoxycarbonylmethylene)triphenylphosphorane) | 2-Chlorobenzaldehyde | Ethyl 2-chlorocinnamate | High | E-selective | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the Wittig reaction using non-stabilized and stabilized ylides.
Protocol 1: Wittig Reaction with a Non-Stabilized Ylide
This protocol describes the in situ generation of methylenetriphenylphosphorane and its reaction with a ketone.[7]
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Ketone substrate
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour. A characteristic orange-red color of the ylide should develop.
-
Cool the reaction mixture back down to -78 °C.
-
Slowly add a solution of the ketone (1.0 eq) in anhydrous THF via syringe.
-
Allow the reaction to warm to 0 °C and stir for 5 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude alkene product.
-
Purify the product by column chromatography to remove the triphenylphosphine oxide byproduct.
Protocol 2: Wittig Reaction with a Stabilized Ylide
This protocol describes the reaction of a commercially available, stabilized ylide with an aldehyde.[1]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Substituted chlorobenzaldehyde
-
Dichloromethane (DCM)
-
25% Diethyl ether in hexanes
Procedure:
-
Dissolve the chlorobenzaldehyde (1.0 eq) in dichloromethane in a vial equipped with a magnetic stir bar.
-
Add the stabilized ylide (1.2 eq) portion-wise while stirring.
-
Stir the reaction at room temperature for two hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the dichloromethane with a stream of nitrogen gas.
-
Dissolve the reaction mixture in 25% diethyl ether in hexanes. The triphenylphosphine oxide byproduct will precipitate as a white solid.
-
Filter the solution to remove the precipitate.
-
Evaporate the solvent from the filtrate to yield the crude alkene product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: A simplified diagram of the general Wittig reaction mechanism.
Caption: A flowchart comparing the reactivity and stereoselectivity of different phosphonium ylides.
Conclusion
The choice of phosphonium ylide is a critical parameter in the design of a successful Wittig reaction. Non-stabilized ylides offer high reactivity for the olefination of a wide range of carbonyl compounds, typically affording the (Z)-alkene as the major product under kinetic control. In contrast, stabilized ylides are less reactive but provide excellent selectivity for the thermodynamically favored (E)-alkene and are often easier to handle. Semi-stabilized ylides exhibit intermediate reactivity and often yield mixtures of stereoisomers. For challenging olefination reactions, particularly with sterically hindered ketones, the more nucleophilic phosphonate carbanions used in the Horner-Wadsworth-Emmons (HWE) reaction may offer a superior alternative, generally providing high (E)-selectivity and a more straightforward purification due to the water-soluble nature of the phosphate byproduct.[8][9] A thorough understanding of these reactivity and selectivity trends, as guided by the experimental data, is essential for the efficient and predictable synthesis of target alkenes in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Unraveling the Wittig Reaction: A Comparative Guide to Computational Mechanistic Studies
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting outcomes and designing novel synthetic routes. The Wittig reaction, a cornerstone of alkene synthesis, has been the subject of extensive computational investigation to elucidate its intricate mechanistic details. This guide provides an objective comparison of the prevailing mechanistic models, supported by quantitative data from high-level computational studies.
The long-standing debate over the mechanism of the salt-free Wittig reaction has largely converged on a concerted [2+2] cycloaddition pathway, leading directly to a four-membered oxaphosphetane intermediate.[1][2] This model has supplanted the initially proposed stepwise mechanism involving a betaine intermediate for most ylide types. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in providing energetic and geometric evidence to support the concerted pathway and to explain the observed stereoselectivities.
This guide will delve into the computational findings for the reactions of non-stabilized, semi-stabilized, and stabilized ylides, presenting key energetic data to compare the feasibility of different transition states. Furthermore, a comparison with the related Aza-Wittig reaction is included to provide a broader context of this important class of chemical transformations.
Data Presentation: A Quantitative Comparison of Reaction Pathways
The stereochemical outcome of the Wittig reaction is determined by the relative activation barriers of the competing transition states leading to cis and trans oxaphosphetane intermediates. The following tables summarize the calculated free energies of activation (ΔG‡) for the key mechanistic steps of the Wittig and Aza-Wittig reactions, as determined by DFT calculations.
Table 1: Calculated Free Energies of Activation (ΔG‡) for the Wittig Reaction with Non-Stabilized, Semi-Stabilized, and Stabilized Ylides
| Ylide Type | Reactants | Pathway | ΔG‡ (kcal/mol) | Reference |
| Non-Stabilized | Ph₃PCHCH₃ + PhCHO | cis-Oxaphosphetane | 12.1 | [1] |
| trans-Oxaphosphetane | 13.5 | [1] | ||
| Semi-Stabilized | Ph₃PCHPh + PhCHO | cis-Oxaphosphetane | 17.5 | [1] |
| trans-Oxaphosphetane | 17.1 | [1] | ||
| Stabilized | Ph₃PCHCO₂Me + PhCHO | cis-Oxaphosphetane | 24.5 | [1] |
| trans-Oxaphosphetane | 22.4 | [1] |
Table 2: Calculated Activation Energies (ΔE‡) for the Aza-Wittig Reaction
| Reactants | Functional | Pathway | ΔE‡ (kcal/mol) | Reference |
| (CH₃)₃P=NCH₃ + CH₃CHO | B3LYP | Cycloaddition (TS1) | 10.44 | [3] |
| Cycloreversion (TS2) | 28.53 | [3] | ||
| B3LYP-D3 | Cycloaddition (TS1) | 8.73 | [3] | |
| Cycloreversion (TS2) | 26.85 | [3] | ||
| (CH₃)₃P=NPh + CH₃CHO | B3LYP | Cycloaddition (TS1) | 12.19 | [3] |
| Cycloreversion (TS2) | 25.43 | [3] | ||
| B3LYP-D3 | Cycloaddition (TS1) | 10.02 | [3] | |
| Cycloreversion (TS2) | 23.33 | [3] |
Experimental Protocols: Computational Methodologies
The data presented in this guide are derived from rigorous computational studies employing Density Functional Theory (DFT). The following protocols are representative of the methods used to investigate the Wittig and Aza-Wittig reaction mechanisms.
Wittig Reaction Study (Robiette, Richardson, Aggarwal, and Harvey, 2006): [1]
-
Level of Theory: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-31G* for all atoms.
-
Software: Not explicitly stated, but Gaussian is a common choice for such calculations.
-
Solvation Model: Continuum solvation models were used to account for the effect of the solvent.
-
Procedure: Full geometry optimizations were performed for all stationary points (reactants, transition states, intermediates, and products). Transition states were located using standard algorithms and verified by frequency analysis to possess a single imaginary frequency corresponding to the reaction coordinate.
Aza-Wittig Reaction Study (Boudjelel et al., 2020): [3]
-
Level of Theory: Density Functional Theory (DFT) with the B3LYP functional and the B3LYP-GD3BJ functional, which includes a dispersion correction.
-
Basis Set: 6-31G** for all atoms.
-
Software: Gaussian 09.
-
Solvation Model: The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) was used to model the effects of a tetrahydrofuran (THF) solvent.
-
Procedure: Geometries of all species were fully optimized. Transition states were confirmed by the presence of one imaginary frequency. Intrinsic Reaction Coordinate (IRC) calculations were performed to verify that the transition states connect the correct reactants and products.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a typical computational workflow for their investigation.
Caption: Competing mechanisms for the Wittig reaction.
References
A Comparative Guide to the Characterization of Wittig Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in organic synthesis, prized for its reliability in forming carbon-carbon double bonds. However, the success of any synthesis is ultimately determined by the thorough characterization of its products and an understanding of its performance relative to alternative methods. This guide provides an objective comparison of the Wittig reaction with the Horner-Wadsworth-Emmons (HWE) reaction, a prominent alternative. It includes quantitative data, detailed experimental protocols for product characterization, and visual workflows to aid in experimental design and analysis.
Performance Comparison: Wittig vs. Horner-Wadsworth-Emmons Reaction
The choice between the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction often depends on the desired stereoselectivity, the nature of the carbonyl compound, and the ease of product purification. The following tables summarize the performance of these two key olefination methods across various substrates.
Table 1: Reaction with Aromatic Aldehydes
| Carbonyl Substrate | Reagent | Reaction | Yield (%) | E:Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | HWE | 92 | >99:1 |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 92 | 92:8 |
| 4-Chlorobenzaldehyde | Triethyl phosphonoacetate | HWE | 95 | >99:1 |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 95 | 94:6 |
| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | HWE | 91 | >99:1 |
| 4-Methoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 88 | 91:9 |
Table 2: Reaction with Aliphatic Aldehydes
| Carbonyl Substrate | Reagent | Reaction | Yield (%) | E:Z Ratio |
| n-Propanal | Triethyl phosphonoacetate | HWE | Not Specified | 95:5 |
| Isobutyraldehyde | Triethyl phosphonoacetate | HWE | Not Specified | 84:16 |
| Crotonaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 82 | 90:10 (E,E) |
Table 3: Reaction with Ketones
| Carbonyl Substrate | Reagent | Reaction | Yield (%) | E:Z Ratio |
| Cyclohexanone | N,N-dimethyl-2-(diethylphosphono)acetamide | HWE | 95 | - |
| Acetophenone | (Carboethoxymethylene)triphenylphosphorane | Wittig | Good | - |
| p-Nitroacetophenone | Sulfonomethyl-phosphonate | HWE | 66 | 80:20 |
| Trifluoroacetophenone | Various Phosphonates | HWE | 50-63 | Mixture |
A key advantage of the HWE reaction is the production of a water-soluble phosphate ester byproduct, which simplifies purification compared to the often challenging removal of triphenylphosphine oxide from Wittig reactions.[1] Furthermore, the phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, often leading to better reactivity with sterically hindered ketones.[1] For the synthesis of (E)-alkenes, the HWE reaction typically provides higher stereoselectivity.[2]
Experimental Protocols
Accurate characterization of Wittig reaction products is crucial for confirming structure, determining purity, and quantifying isomeric ratios. Below are detailed methodologies for key analytical techniques.
Protocol 1: Quantitative ¹H NMR Spectroscopy for E/Z Isomer Ratio Determination
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified alkene product into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters for quantitative analysis include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 10-30 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction.
-
Integrate the signals corresponding to the vinylic protons of the E and Z isomers. These are typically well-separated in the alkene region of the spectrum (δ 5-8 ppm).
-
The ratio of the integrals of the vinylic protons directly corresponds to the molar ratio of the E and Z isomers. For example, if the integral of the E-isomer vinylic proton is 1.00 and the Z-isomer is 0.25, the E:Z ratio is 4:1 or 80:20.
Protocol 2: GC-MS Analysis of Alkene Isomers
1. Sample Preparation:
-
Prepare a stock solution of the alkene product in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: A polar capillary column is often used for the separation of geometric isomers (e.g., Agilent J&W DB-WAXetr, 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
The retention times of the E and Z isomers will differ, allowing for their separation and quantification based on the peak areas in the total ion chromatogram (TIC).
-
The mass spectrum of each isomer can be used to confirm its identity by comparing the fragmentation pattern with a library or expected fragmentation.
Mandatory Visualizations
Workflow for the Synthesis of Nalmefene via Wittig Reaction
The Wittig reaction is a key step in the synthesis of Nalmefene, an opioid receptor antagonist, from naltrexone.[3][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. EP2435439B1 - Preparation of nalmefene hydrochloride from naltrexone - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. US8598352B2 - Preparation of nalmefene hydrochloride from naltrexone - Google Patents [patents.google.com]
A Researcher's Guide to Alkene Structure Confirmation Post-Wittig Reaction
The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the stereoselective synthesis of alkenes. However, the reaction can often yield a mixture of E and Z geometric isomers. For researchers in fields such as drug development and materials science, the precise determination of the stereochemical outcome is critical, as the geometry of the double bond can profoundly influence the biological activity and physical properties of the molecule.
This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the structure and determine the isomeric ratio of alkenes synthesized via the Wittig reaction. We present detailed experimental protocols, comparative data, and a logical workflow to aid researchers in selecting the most appropriate methods for their specific needs.
Workflow for Alkene Structure Confirmation
A typical analytical workflow for the characterization of a post-Wittig reaction mixture involves a combination of spectroscopic and chromatographic techniques. The initial assessment is often performed using ¹H NMR to determine the presence of both isomers and to obtain an approximate E/Z ratio. This is followed by chromatographic methods such as GC-MS or HPLC for the separation and accurate quantification of the isomers. For unambiguous stereochemical assignment, especially in complex cases, 2D NMR techniques like NOESY are employed.
Caption: Workflow for the confirmation of alkene structure post-Wittig reaction.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the reaction mixture, and the availability of instrumentation. The following table summarizes the key performance aspects of the most common methods.
| Technique | Principle | Key Advantages | Key Limitations | Typical Application |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure. | Rapid analysis, provides detailed structural information, allows for direct calculation of E/Z ratio from integration. | Can have overlapping signals in complex molecules, may not be sufficient for unambiguous assignment in all cases. | Initial screening of reaction products, determination of approximate E/Z ratio. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass analysis. | High separation efficiency, provides molecular weight and fragmentation data for identification. | Requires volatile and thermally stable compounds, mass spectra of E/Z isomers are often identical. | Separation and quantification of volatile and thermally stable alkene isomers. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary and a liquid mobile phase. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. | Can require more method development for optimal separation. | Separation and quantification of a broad range of alkene isomers, including those unsuitable for GC. |
| 2D NOESY NMR | A 2D NMR technique that detects through-space correlations between protons. | Provides unambiguous assignment of stereochemistry by identifying protons that are close in space. | Longer experiment time, requires more specialized expertise for data interpretation. | Definitive determination of E/Z configuration when other methods are inconclusive. |
Quantitative Data Comparison
The following table provides a comparison of typical quantitative data obtained from ¹H NMR and GC for the analysis of stilbene isomers, a common product of the Wittig reaction.
| Parameter | E-Stilbene (trans) | Z-Stilbene (cis) | Data Source |
| ¹H NMR | |||
| Vinylic Proton Chemical Shift (δ) | ~7.10 ppm | ~6.55 ppm | [1] |
| Vinylic Proton Coupling Constant (³JHH) | ~16-17 Hz | ~12 Hz | [2] |
| Gas Chromatography | |||
| Retention Time (min) on DB-5 column | 7.30 min | 6.80 min | [3][4] |
Experimental Protocols
¹H NMR Spectroscopy for E/Z Ratio Determination
Objective: To determine the ratio of E to Z isomers in a crude reaction mixture.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the vinylic protons of the E and Z isomers. The vinylic protons of the E isomer typically appear at a lower field (higher ppm) and have a larger coupling constant (³JHH ≈ 12-18 Hz) compared to the Z isomer (³JHH ≈ 6-12 Hz).[5]
-
Integrate the signals corresponding to a unique proton on each isomer.
-
Calculate the E/Z ratio by dividing the integral of the E isomer's proton by the integral of the Z isomer's proton.
-
GC-MS Analysis of Alkene Isomers
Objective: To separate and quantify the E and Z isomers of a volatile alkene.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the crude product in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.[6]
-
If necessary, perform a serial dilution to obtain a final concentration of around 10 µg/mL.[4]
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.[6]
-
-
GC-MS Parameters (Example for Stilbene Isomers):
-
GC System: Agilent GC-MS or equivalent.
-
Column: DB-5 (5% phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Inlet Temperature: 250 °C.[2]
-
Injection Volume: 1 µL.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Oven Program: 80 °C for 2 min, then ramp at 5 °C/min to 210 °C and hold for 10 min.[2]
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the E and Z isomers based on their retention times.
-
Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC).
-
HPLC Analysis of Alkene Isomers
Objective: To separate and quantify the E and Z isomers of non-volatile or thermally labile alkenes.
Methodology:
-
Sample Preparation:
-
Dissolve the crude product in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.[7]
-
-
HPLC Parameters (Example for Ethyl p-Methoxycinnamate):
-
HPLC System: Waters Alliance or equivalent with a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 40:60 v/v).[7] For other compounds, a gradient elution may be necessary, starting with a higher percentage of water and increasing the organic solvent over time.[8]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 10 µL.[7]
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 308 nm for ethyl p-methoxycinnamate).[7]
-
-
Data Analysis:
-
Identify the peaks for the E and Z isomers based on their retention times.
-
Determine the relative percentage of each isomer by integrating the peak areas from the UV chromatogram.
-
2D NOESY NMR for Unambiguous Stereochemical Assignment
Objective: To definitively determine the stereochemistry of the alkene by observing through-space proton-proton interactions.
Methodology:
-
Sample Preparation: Prepare a slightly more concentrated sample than for a standard ¹H NMR (e.g., 10-20 mg in 0.6-0.7 mL of deuterated solvent).
-
Data Acquisition:
-
Data Analysis:
-
Process the 2D data to obtain the NOESY spectrum.
-
Look for cross-peaks that indicate spatial proximity between protons.
-
For a Z-alkene, a NOE cross-peak will be observed between the vinylic protons and the protons of the substituents on the same side of the double bond.
-
For an E-alkene, NOE correlations will be seen between a vinylic proton and the protons of the substituent on the opposite carbon of the double bond. The absence of a NOE between protons on the same carbon but on opposite sides of the double bond confirms the E configuration.[5]
-
Conclusion
The confirmation of alkene structure after a Wittig reaction is a critical step in synthetic chemistry. A multi-faceted approach, combining the rapid overview of ¹H NMR with the quantitative power of chromatographic techniques like GC-MS and HPLC, provides a robust and reliable characterization. In cases of ambiguity, 2D NOESY NMR serves as the definitive tool for stereochemical assignment. By selecting the appropriate combination of these techniques and following the detailed protocols outlined in this guide, researchers can confidently determine the structure and isomeric purity of their synthesized alkenes, ensuring the integrity of their subsequent research and development efforts.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Lab Chapter 7.3.2 [people.whitman.edu]
- 3. benchchem.com [benchchem.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to Diastereoselective Cyclopentanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The cyclopentanone framework is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. The precise control of stereochemistry during the synthesis of these five-membered rings is often a critical challenge in modern organic chemistry. This guide provides a comparative analysis of prominent methods for the diastereoselective synthesis of cyclopentanones, offering a detailed look at their performance, supported by experimental data. We will delve into organocatalyzed cascade reactions, metal-mediated cycloadditions, and classical annulation strategies, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to aid in the selection of the most suitable methodology for your synthetic endeavors.
Organocatalyzed Cascade Reactions: A Double Michael Addition Approach
Organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective construction of complex molecules. One elegant strategy for cyclopentanone synthesis involves a domino or cascade reaction initiated by a Michael addition. In a prominent example, a chiral secondary amine catalyst, such as a prolinol derivative, activates an α,β-unsaturated aldehyde towards a double Michael addition with a suitable acceptor, leading to the formation of a highly functionalized cyclopentanone with the creation of multiple stereocenters in a single pot.
Performance Comparison
The diastereoselectivity of this method is often influenced by the nature of the catalyst, the substrates, and the reaction conditions. Below is a summary of representative data for the organocatalyzed double Michael addition approach to cyclopentanones.
| Entry | α,β-Unsaturated Aldehyde | Michael Acceptor | Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| 1 | Cinnamaldehyde | Diethyl (2-oxopropyl)malonate | (S)-Diphenylprolinol TMS ether | Toluene | RT | 95 | >20:1 |
| 2 | Crotonaldehyde | Diethyl (2-oxopropyl)malonate | (S)-Diphenylprolinol TMS ether | Toluene | RT | 85 | 15:1 |
| 3 | Methacrolein | Diethyl (2-oxopropyl)malonate | (S)-Diphenylprolinol TMS ether | Toluene | RT | 91 | >20:1 |
| 4 | Cinnamaldehyde | 3-Oxo-5-phenylpent-4-enoate | (S)-2-(Triflylaminomethyl)pyrrolidine | CH2Cl2 | 0 | 88 | 95:5 |
Experimental Protocol: Organocatalyzed Double Michael Addition
General Procedure: To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and the Michael acceptor (0.6 mmol) in the specified solvent (2.0 mL) at the indicated temperature, is added the organocatalyst (10-20 mol%). The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclopentanone derivative.
Reaction Workflow
Caption: Workflow for Organocatalyzed Double Michael Addition.
The Pauson-Khand Reaction: A [2+2+1] Cycloaddition Strategy
The Pauson-Khand reaction (PKR) is a powerful transition-metal-mediated formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to furnish an α,β-cyclopentenone.[1][2] The intramolecular version of this reaction is particularly useful for the diastereoselective synthesis of fused bicyclic cyclopentanones.[3] The stereochemical outcome is often dictated by the geometry of the starting enyne and the nature of the metal catalyst, with cobalt and rhodium complexes being the most common.[3]
Performance Comparison
The choice of metal catalyst and reaction conditions significantly impacts the diastereoselectivity of the Pauson-Khand reaction. Below is a comparison of different catalytic systems.
| Entry | Substrate (Enyne) | Catalyst | Promoter/Conditions | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | 1-Hepten-6-yne | Co₂(CO)₈ (stoichiometric) | NMO | CH₂Cl₂ | 40 | 85 | - |
| 2 | 1-Hepten-6-yne | [Rh(CO)₂Cl]₂ (catalytic) | CO (1 atm) | Toluene | 110 | 92 | - |
| 3 | (E)-1-Phenyl-1-hepten-6-yne | Co₂(CO)₈ (stoichiometric) | Thermal | Toluene | 110 | 75 | 9:1 |
| 4 | (Z)-1-Phenyl-1-hepten-6-yne | Co₂(CO)₈ (stoichiometric) | Thermal | Toluene | 110 | 72 | 1:10 |
| 5 | N-Allyl-N-propargyl tosylamide | [Ir(cod)Cl]₂/dppp | CO (1 atm) | Toluene | 130 | 88 | >95:5 |
Experimental Protocol: Intramolecular Pauson-Khand Reaction
Cobalt-Mediated (Stoichiometric): To a solution of the enyne (1.0 mmol) in anhydrous CH₂Cl₂ (20 mL) is added Co₂(CO)₈ (1.1 mmol). The mixture is stirred at room temperature for 2-4 hours. N-Methylmorpholine N-oxide (NMO) (3.0 mmol) is then added portion-wise, and the reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC). The reaction is quenched by exposure to air, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography.
Rhodium-Catalyzed: In a pressure vessel, a solution of the enyne (1.0 mmol) and [Rh(CO)₂Cl]₂ (2.5 mol%) in anhydrous toluene (10 mL) is purged with carbon monoxide. The vessel is then pressurized with CO (1-10 atm) and heated to the desired temperature. After completion, the mixture is cooled, the pressure is released, and the solvent is evaporated. The crude product is purified by flash column chromatography.
Reaction Mechanism Overview
Caption: Simplified Mechanism of the Pauson-Khand Reaction.
Robinson Annulation: A Classic Approach to Fused Rings
The Robinson annulation is a classic and powerful method for the formation of six-membered rings, but with appropriate substrates, it can be adapted for the synthesis of fused cyclopentanone systems. This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[4][5][6] The diastereoselectivity of the Robinson annulation is established during the Michael addition and the subsequent cyclization, and can be influenced by the choice of base and reaction conditions.[6]
Performance Comparison
The diastereoselectivity in Robinson annulation is highly substrate-dependent. Below are examples illustrating the formation of fused cyclopentanone systems.
| Entry | Michael Donor | Michael Acceptor | Base | Solvent | Temp (°C) | Yield (%) | d.r. (trans:cis) |
| 1 | 2-Methylcyclopentanone | Methyl vinyl ketone | KOH | EtOH | RT | 75 | 4:1 |
| 2 | Cyclopentanone | 3-Buten-2-one | NaOEt | EtOH | Reflux | 68 | 3:1 |
| 3 | 2-Allylcyclopentanone | Methyl vinyl ketone | L-Proline | DMSO | RT | 82 | 95:5 |
| 4 | 2-Carbethoxycyclopentanone | Acrolein | Piperidine | Benzene | Reflux | 65 | 5:1 |
Experimental Protocol: Diastereoselective Robinson Annulation
General Procedure: To a solution of the cyclopentanone derivative (1.0 equiv) in a suitable solvent (e.g., ethanol, DMSO), the base (0.1-1.2 equiv) is added at the desired temperature. The α,β-unsaturated ketone or aldehyde (1.0-1.2 equiv) is then added dropwise, and the reaction mixture is stirred until the Michael addition is complete (monitored by TLC). For the subsequent aldol condensation, the reaction mixture may be heated or treated with a stronger base or acid. After completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Logical Relationship of the Robinson Annulation
Caption: Key Stages of the Robinson Annulation.
Synthesis from Donor-Acceptor Cyclopropanes
A modern and highly diastereoselective approach to substituted cyclopentanones involves the [3+2] cycloaddition of donor-acceptor (D-A) cyclopropanes with various partners.[7] The reaction is typically catalyzed by a Lewis acid, which activates the D-A cyclopropane towards ring-opening and subsequent reaction with a dipolarophile. The high level of stereocontrol stems from the stereospecific nature of the cyclopropane ring-opening.
Performance Comparison
The choice of Lewis acid and the nature of the substituents on the cyclopropane and the reaction partner are crucial for achieving high diastereoselectivity.
| Entry | Donor-Acceptor Cyclopropane | Reaction Partner | Lewis Acid | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Phenylacetylene | Sc(OTf)₃ | CH₂Cl₂ | RT | 85 | >20:1 |
| 2 | Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | N-Phenylmaleimide | Yb(OTf)₃ | Toluene | 60 | 92 | 19:1 |
| 3 | Diethyl 2-formylcyclopropane-1,1-dicarboxylate | Styrene | SnCl₄ | CH₂Cl₂ | -78 | 78 | >20:1 |
| 4 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 88 | 15:1 |
Experimental Protocol: [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes
General Procedure: To a solution of the donor-acceptor cyclopropane (0.5 mmol) and the reaction partner (0.6 mmol) in an anhydrous solvent (e.g., CH₂Cl₂) at the specified temperature under an inert atmosphere, the Lewis acid (10-20 mol%) is added. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched (e.g., with saturated aqueous NaHCO₃), and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Experimental Workflow
Caption: Workflow for Lewis Acid-Catalyzed Cyclopentanone Synthesis.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. search.library.uq.edu.au [search.library.uq.edu.au]
- 6. Organocatalytic Desymmetric Conjugate Addition to Cyclobutanone: An Enantio- and Diastereoselective Synthesis of [6,5,4]-Fused Carbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Olefination Reactions for C=C Bond Formation
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation. For researchers, scientists, and professionals in drug development, selecting the optimal olefination method is crucial for achieving desired yields, stereoselectivity, and functional group tolerance. This guide provides a detailed comparison of several key olefination reactions, supported by experimental data and protocols, to aid in this selection process.
Overview of Olefination Reactions
Olefination reactions transform carbonyl compounds (aldehydes and ketones) or couple two alkene fragments to form a new carbon-carbon double bond. The choice of reaction is often dictated by the substrate's nature, the desired stereochemistry of the resulting alkene, and the reaction's overall efficiency. This guide focuses on a comparative analysis of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, the Peterson olefination, the Tebbe olefination, and Grubbs-catalyzed ring-closing metathesis (RCM).
Comparative Performance and Yields
The following table summarizes typical yields and key characteristics of the selected olefination reactions, providing a quantitative basis for comparison.
| Reaction | Substrate(s) | Reagent/Catalyst | Typical Yield | Key Advantages | Key Disadvantages |
| Wittig Reaction | Aldehyde/Ketone | Phosphorus Ylide | 30-70%[1] | Wide substrate scope; can form Z-alkenes with unstabilized ylides. | Byproduct (triphenylphosphine oxide) can be difficult to remove; stabilized ylides give poor E-selectivity.[2] |
| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/Ketone | Phosphonate Carbanion | 70-95%[3] | Water-soluble phosphate byproduct is easily removed; generally high E-selectivity; more reactive than Wittig reagents.[4][5] | Z-selectivity requires specific modifications (e.g., Still-Gennari).[3] |
| Julia-Kocienski Olefination | Aldehyde/Ketone | Heteroaryl Sulfone | 70-90%[6] | High E-selectivity; mild reaction conditions; wide functional group tolerance.[7][8] | Multi-step classical Julia olefination; modified versions are one-pot but require specific sulfones.[6][9] |
| Peterson Olefination | Aldehyde/Ketone | α-Silylcarbanion | 85-90%[10][11] | Can produce either E- or Z-alkenes from the same intermediate by choosing acidic or basic workup.[12][13][14] | Requires isolation of diastereomeric intermediates for high stereoselectivity; can be sensitive to steric hindrance.[13] |
| Tebbe Olefination | Aldehyde/Ketone/Ester | Tebbe Reagent | 50-80%[15] | Olefinates esters and amides; useful for methylenation of sterically hindered carbonyls.[16][17] | Reagent is pyrophoric and moisture-sensitive; typically used for methylenation.[2][17] |
| Grubbs Ring-Closing Metathesis (RCM) | Diene | Grubbs Catalyst | >95%[18] | Excellent for forming cyclic alkenes; high functional group tolerance; various catalysts for tuning reactivity and selectivity.[19][20] | Limited to intramolecular reactions for ring formation; catalyst can be expensive. |
Experimental Protocols
Detailed methodologies for each key olefination reaction are provided below to illustrate the practical aspects of their execution.
Wittig Reaction Protocol
This protocol describes the synthesis of trans, trans-1,4-diphenyl-1,3-butadiene.
-
Ylide Preparation: In a round-bottom flask, 1.00 g of benzyltriphenylphosphonium chloride is placed.
-
Reaction Setup: 0.34 g of trans-cinnamaldehyde is added to the same flask along with 5 mL of 50% NaOH and 5 mL of dichloromethane.
-
Reaction: The mixture is stirred vigorously with a magnetic stir bar for 15 minutes at room temperature.
-
Workup and Extraction: The reaction mixture is transferred to a separatory funnel to separate the organic layer from the aqueous layer.
-
Purification: The crude product is purified by silica gel column chromatography using hexane as the solvent. The final product was obtained with a 30% yield.[1]
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
This protocol details a Still-Gennari modification for Z-alkene synthesis.
-
Reagent Preparation: To a well-stirred solution of 18-crown-6 (5.0 equiv) in THF (16 mL) at –78 °C, a 0.5M solution of KHMDS in toluene (1.5 equiv) is added, and the reaction is stirred for 20 minutes.
-
Substrate Addition: The phosphonate substrate (1.03 mmol, 1.0 equiv) is added, and the mixture is stirred for 3 hours.
-
Quenching and Extraction: The reaction is quenched with saturated aqueous NH4Cl, extracted with diethyl ether, dried over Na2SO4, and concentrated in vacuo.
-
Purification: Purification by flash column chromatography yields the product (78% yield).[3]
Julia-Kocienski Olefination Protocol
This protocol describes a typical procedure for the Julia-Kocienski olefination.
-
Anion Formation: To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) under nitrogen at -55°C, a solution of potassium hexamethyldisilazide (11.0 mmol) in DME (20 mL) is added dropwise over 10 minutes. The solution is stirred for 70 minutes.
-
Aldehyde Addition: Neat cyclohexanecarboxaldehyde (15.0 mmol) is added dropwise over 5 minutes, and the mixture is stirred at -55°C for 1 hour.
-
Workup: The cooling bath is removed, and the mixture is stirred at ambient temperature overnight. Water (5 mL) is added, and stirring is continued for 1 hour. The mixture is diluted with Et2O (150 mL) and washed with water.
-
Extraction and Purification: The aqueous phase is extracted with Et2O, and the combined organic layers are washed with water and brine, then dried over MgSO4. The solvent is removed in vacuo, and the residue is purified by column chromatography to give the alkene (71% yield).[6]
Peterson Olefination Protocol
This protocol details the olefination of a ketone using an α-silyl carbanion.
-
Carbanion Addition: To a solution of the ketone (3.0 mmol) in diethyl ether (15 mL) under argon, (trimethylsilyl)methyllithium (4.0 eq) is added at 25 °C, and the resulting mixture is stirred for 30 minutes.
-
Elimination: Methanol (100 mL) and p-toluenesulfonic acid (10.0 eq) are added, and the mixture is stirred for 2 hours.
-
Workup and Extraction: The mixture is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated in vacuo.
-
Purification: The crude residue is purified by silica gel column chromatography to afford the olefin (86% yield).[12]
Tebbe Olefination Protocol
This protocol describes the methylenation of a diketone.
-
Reaction Setup: The diketone (67 µmol) is dissolved in THF (1 mL) and cooled to 0 °C.
-
Reagent Addition: A solution of the Tebbe reagent (0.5 M in toluene, 3.0 eq) is added. After warming to room temperature, the mixture is stirred for 30 minutes and subsequently diluted with Et2O.
-
Quenching and Workup: The reaction is quenched with aqueous NaOH. The mixture is dried over Na2SO4 and concentrated in vacuum.
-
Purification: The residue is purified by flash column chromatography to give the product (59% yield).[15]
Grubbs Ring-Closing Metathesis (RCM) Protocol
This protocol describes the RCM of 1,6-octadiene using a second-generation Grubbs catalyst.
-
Reaction Setup: In a glovebox, 1,6-octadiene (1.0 mmol) is dissolved in dichloromethane (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Grubbs second-generation catalyst (0.5 mol%) is added to the solution.
-
Reaction: The reaction mixture is stirred at 25 °C for 1 hour.
-
Workup: The reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography to yield cyclohexene (>98% yield).[18]
Visualizing Olefination Pathways
The following diagram illustrates the general classification and relationship between the discussed olefination reactions.
Caption: Overview of major olefination reaction pathways.
References
- 1. delval.edu [delval.edu]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]
- 11. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peterson Olefination | NROChemistry [nrochemistry.com]
- 13. Peterson Olefination [organic-chemistry.org]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 16. Tebbe Olefination [organic-chemistry.org]
- 17. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 18. benchchem.com [benchchem.com]
- 19. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 20. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate. Adherence to these protocols is critical for ensuring laboratory safety and procedural success.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a combustible solid, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeshields | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Respiratory | Type N95 (US) or equivalent dust mask | Prevents inhalation of the fine powder, which can cause respiratory irritation. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this reagent is crucial for both safety and experimental integrity. The following workflow outlines the key steps.
Receiving and Storage
Upon receipt, immediately transfer the container to a designated storage area.
| Storage Parameter | Recommendation |
| Location | A cool, dry, and well-ventilated area.[1][2] |
| Compatibility | Store away from strong oxidizing agents and incompatible materials. |
| Ignition Sources | Keep away from heat, sparks, and open flames.[1][2] |
| Container | Keep the container tightly closed to prevent contamination and absorption of moisture.[1][2] |
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates a typical workflow for a Wittig reaction using this compound, a stabilized ylide. This reaction is a common application for this reagent.
Disposal Plan: A Critical Final Step
Proper disposal of chemical waste is paramount to environmental and personal safety. All disposal procedures must comply with local and national regulations.
Waste Segregation and Disposal
| Waste Stream | Handling and Disposal Protocol |
| Unused Reagent | If unused and uncontaminated, it may be possible to return to the original container. If contaminated, treat as solid chemical waste. Do not mix with other waste streams. |
| Contaminated Labware | Dispose of contaminated items such as weighing boats, filter paper, and gloves in a designated solid waste container. |
| Reaction Byproducts | The primary byproduct of a Wittig reaction is triphenylphosphine oxide. This should be collected and disposed of as solid organic waste. |
| Liquid Waste | Collect all liquid waste, including solvents from the reaction and purification steps, in a designated, properly labeled hazardous waste container. |
Important Note on Triphenylphosphine Oxide: This byproduct is often the most challenging to remove from the desired product. Consider purification techniques that facilitate its separation. For disposal, it is classified as a solid organic waste and should not be disposed of down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
